molecular formula C5H5N5 B1404620 Imidazo[2,1-f][1,2,4]triazin-4-amine CAS No. 1363383-00-9

Imidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1404620
CAS No.: 1363383-00-9
M. Wt: 135.13 g/mol
InChI Key: UPNQEWDYUUWWGH-UHFFFAOYSA-N
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Description

Imidazo[2,1-f][1,2,4]triazin-4-amine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

imidazo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQEWDYUUWWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289017
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
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Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-00-9
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Imidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[2,1-f]triazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

The Imidazo[2,1-f]triazin-4-amine core is a privileged scaffold in modern medicinal chemistry. Its derivatives have garnered significant interest, particularly as agonists of Toll-like Receptor 8 (TLR8), making them promising candidates for immuno-oncology and antiviral therapies.[1][2] However, advancing a molecule from a promising hit to a viable drug candidate is a journey fraught with challenges, many of which are dictated by its fundamental physicochemical properties. A molecule's ability to be absorbed, distributed, metabolized, and excreted (ADME) is inextricably linked to properties such as solubility, ionization state (pKa), and lipophilicity (LogP).

This guide is structured not as a rigid data sheet, but as a comprehensive exploration of these critical attributes for Imidazo[2,1-f]triazin-4-amine. Where specific experimental data for this exact molecule is not yet publicly available, we will lean on established principles, data from close analogs, and—most importantly—the robust, field-proven experimental methodologies required to generate these data points. This approach ensures that the guide is not merely a statement of facts, but a practical tool for the researchers actively working on this and related series of compounds. We will delve into the causality behind experimental choices, providing self-validating protocols that form the bedrock of trustworthy and reproducible pharmaceutical science.

Molecular Identity and Structural Attributes

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule .

  • Chemical Name: Imidazo[2,1-f][3][4][5]triazin-4-amine

  • CAS Number: 1363383-00-9[6][7]

  • Molecular Formula: C₅H₅N₅[7]

  • Molecular Weight: 135.13 g/mol [7]

The fused imidazole and triazine rings create a planar, aromatic system. The exocyclic amine at the 4-position is a key feature, serving as a critical hydrogen bond donor and influencing the molecule's basicity and, consequently, its solubility and interactions with biological targets.

Caption: Structure of Imidazo[2,1-f]triazin-4-amine

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like Imidazo[2,1-f]triazin-4-amine, the pKa will define the pH at which 50% of the molecules are in their protonated (cationic) form. This is paramount for drug development as it influences solubility, membrane permeability, and target binding. The presence of multiple nitrogen atoms in the heterocyclic core suggests it is a basic compound.[8]

Importance in a Pharmaceutical Context
  • Solubility: The protonated, cationic form of the molecule is generally much more soluble in aqueous media than the neutral form. Therefore, understanding the pKa is essential for developing oral formulations and intravenous solutions.

  • Permeability: The neutral form of a drug is typically more lipid-soluble and thus more readily permeates biological membranes (e.g., the intestinal wall, blood-brain barrier). The Henderson-Hasselbalch equation, which relies on pKa, allows us to predict the ratio of charged to uncharged species in different physiological compartments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4).

  • Target Engagement: If the binding site of the target protein has a specific charge environment, the ionization state of the ligand can be critical for optimal interaction.

Predicted and Comparative Data

While experimental data for the title compound is sparse, the parent scaffold, imidazo[2,1-f][3][4][5]triazine, provides a starting point for estimation. The addition of the electron-donating amino group at the 4-position is expected to increase the basicity of the heterocyclic system.

PropertyCompoundValueSource Type
pKa Pyrrolo[2,1-f][3][4][5]triazin-4-amine4.28 ± 0.30Predicted

This value is for a close structural analog and should be used for estimation purposes only. Experimental determination is crucial.

Authoritative Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement principle.[3]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

  • Sample Preparation: Accurately weigh and dissolve Imidazo[2,1-f]triazin-4-amine in deionized water to a final concentration of approximately 1 mM. If aqueous solubility is a limiting factor, a co-solvent system (e.g., water-methanol) can be used, and the aqueous pKa is then extrapolated.[5]

  • Titrant Preparation: Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M KCl, to the sample solution to maintain a constant ionic strength throughout the titration.[3]

  • Titration Procedure:

    • Place 20 mL of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen to remove dissolved CO₂.[3]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • For a basic compound, first, titrate with 0.1 M HCl to a pH of ~1.8-2.0 to ensure full protonation.

    • Subsequently, titrate the acidified solution with incremental additions of 0.1 M NaOH, recording the pH after each addition has stabilized (drift < 0.01 pH units/minute). Continue until a pH of ~12.0 is reached.[3]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform the titration in triplicate to ensure reproducibility.[3]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare 1 mM Sample (with 0.15M KCl) Calibrate->PrepareSample Acidify Acidify sample to pH ~2 with 0.1M HCl PrepareSample->Acidify PrepareTitrants Prepare 0.1M HCl & 0.1M NaOH PrepareTitrants->Acidify Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Acidify->Titrate Plot Plot pH vs. Volume Titrate->Plot Calculate Determine pKa from inflection point Plot->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

Causality in Drug Development
  • Absorption: A drug must have sufficient lipophilicity to cross the lipid bilayers of the gut wall, but not so much that it gets trapped in the membrane.

  • Distribution: Lipophilicity governs how a drug distributes into different tissues. Highly lipophilic drugs may accumulate in fatty tissues, leading to a longer half-life, or cross the blood-brain barrier.

  • Metabolism: Increased lipophilicity can lead to greater binding to metabolic enzymes (e.g., Cytochrome P450s), potentially increasing clearance rates.

  • Toxicity: High lipophilicity is often correlated with off-target effects and toxicity.

Predicted and Comparative Data

In silico models provide a valuable first estimate of lipophilicity. For the parent imidazo[1,2-b][3][4][5]triazine and imidazo(2,1-f)(1,2,4)triazine scaffolds, the computed XLogP3 value is -0.3, indicating a relatively polar core.[9][10] The addition of the amino group likely maintains or slightly increases this polarity. However, substituents added during lead optimization can dramatically alter this value.

PropertyCompoundValueSource Type
XLogP3 Imidazo[1,2-b][3][4][5]triazine-0.3Computed
XLogP3 Imidazo(2,1-f)(1,2,4)triazine-0.3Computed
Authoritative Protocol: LogD Determination by Reverse-Phase HPLC

The shake-flask method is the traditional way to measure LogP, but it can be resource-intensive. Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput, reliable alternative for determining LogD at various pH values, from which LogP can be extrapolated.[11][12]

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By running the analysis at different mobile phase pH values, the LogD can be determined.

Step-by-Step Methodology:

  • System Setup: Use a C18 HPLC column with a UV detector. The mobile phase consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[13]

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values relevant to the physiological range (e.g., pH 3.0, 5.0, 7.4, 9.0).

  • Standard Selection: Choose a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.

  • Isocratic Elution: For each pH buffer, perform a series of isocratic runs with varying percentages of the organic modifier.

  • Data Acquisition: Inject the test compound and the standards for each mobile phase composition and record the retention time (t_R). Calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Data Analysis:

    • For each compound, extrapolate the log k' value to 100% aqueous mobile phase (log k'w).

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log k'w values.

    • Determine the LogP of the test compound by interpolating its log k'w value on the calibration curve.

    • The LogD at each pH is determined similarly, without extrapolation to 100% aqueous phase, providing a pH-lipophilicity profile.

Aqueous Solubility: A Prerequisite for Efficacy

Poor aqueous solubility is a major cause of failure for drug candidates. A compound must be in solution to be absorbed and to interact with its target.

Impact on Drug Discovery
  • Bioavailability: Low solubility in the gastrointestinal tract leads to poor absorption and low oral bioavailability.

  • Formulation: Insoluble compounds are challenging to formulate, especially for high-dose oral drugs or intravenous administrations.

  • Assay Artifacts: Low solubility can lead to compound precipitation in in vitro assays, causing inaccurate and misleading results.

Qualitative Estimation

Based on the polar heterocyclic core and the presence of a hydrogen-bonding amino group, Imidazo[2,1-f]triazin-4-amine is expected to have moderate aqueous solubility, which will be highly dependent on pH due to its basicity. Smaller amines (up to six carbons) are generally water-soluble.[8]

Authoritative Protocol: Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the definitive technique for measuring thermodynamic solubility, representing the true equilibrium solubility of a compound.[14]

Principle: An excess of the solid compound is equilibrated with a solvent (e.g., a buffer of a specific pH) over an extended period. The concentration of the dissolved compound in the saturated supernatant is then quantified.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare buffers at relevant pH values (e.g., pH 2.0, pH 7.4).

  • Equilibration: Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

  • Incubation: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to obtain a clear supernatant.

  • Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Result Expression: The solubility is reported in units such as µg/mL or µM. The experiment should be performed in triplicate.

Biological Context: TLR8 Agonism and Signaling

Imidazo[2,1-f]triazin-4-amine derivatives are potent agonists of Toll-like Receptor 8 (TLR8), an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA).[1] Activation of TLR8 in myeloid cells (e.g., monocytes, dendritic cells) triggers a pro-inflammatory cascade.

The signaling pathway is predominantly MyD88-dependent:

  • Ligand Binding: The compound binds to TLR8 in the endosome.

  • Recruitment: The activated receptor recruits the adaptor protein MyD88.

  • Kinase Activation: MyD88 recruits and activates members of the IRAK family (IRAK4, IRAK1).[15]

  • Signal Transduction: Activated IRAKs associate with TRAF6, which in turn activates downstream kinase cascades.[15]

  • Transcription Factor Activation: This leads to the activation of key transcription factors, primarily NF-κB and AP-1.[16]

  • Cytokine Production: These transcription factors drive the expression of pro-inflammatory cytokines such as TNF-α, IL-12, and Type I interferons.[16]

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 MyD88 MyD88 TLR8->MyD88 2. Adaptor Recruitment Ligand Imidazo[2,1-f]triazin-4-amine Ligand->TLR8 1. Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 3. Kinase Activation IRAK1 IRAK1 IRAK4->IRAK1 3. Kinase Activation TRAF6 TRAF6 IRAK1->TRAF6 4. Association TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB p50/p65 (NF-κB) IKK->NFkB 5. Activation Cytokines Pro-inflammatory Genes (TNF-α, IL-12, IFN-β) NFkB->Cytokines 6. Gene Transcription AP1 AP-1 MAPK->AP1 5. Activation AP1->Cytokines 6. Gene Transcription

Sources

The Imidazo[2,1-f]triazin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

The Imidazo[2,1-f][1][2][3]triazin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Fused Heterocyclic Scaffolds in Kinase Inhibition

The landscape of modern medicinal chemistry is increasingly dominated by the pursuit of highly selective and potent modulators of cellular signaling pathways. Within this pursuit, the imidazo[2,1-f][1][2][3]triazin-4-amine core has emerged as a privileged scaffold, particularly in the realm of kinase inhibition. Its rigid, planar structure and strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for establishing critical interactions with the ATP-binding sites of various kinases. This guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships (SAR) of imidazo[2,1-f][1][2][3]triazin-4-amine derivatives, with a particular focus on their development as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival.

The development of fused heterocyclic systems like the imidazo[2,1-f][1][2][3]triazine core is a testament to the evolution of rational drug design. Early discoveries in kinase inhibitors often relied on high-throughput screening of diverse chemical libraries. However, as our understanding of the structural biology of kinases has deepened, the focus has shifted to the design of scaffolds that can mimic the binding of the natural ligand, ATP, while also exploiting unique features of the kinase active site to achieve selectivity. The imidazo[2,1-f][1][2][3]triazine scaffold, with its purine-like architecture, is exceptionally well-suited for this purpose.

The Strategic Synthesis of the Imidazo[2,1-f][1][2][3]triazin-4-amine Core

The synthetic accessibility of a chemical scaffold is paramount to its successful exploitation in a drug discovery program. The imidazo[2,1-f][1][2][3]triazin-4-amine core can be constructed through several convergent synthetic strategies, allowing for the late-stage introduction of diversity elements. A common and effective approach involves the condensation of a substituted 2-aminoimidazole with a 1,2,4-triazine precursor.

A foundational method for the construction of the imidazo[2,1-f][1][2][3]triazine ring system involves the cyclization of a monocyclic 1,2,4-triazine with a suitable α-halocarbonyl compound.[2] This approach allows for the introduction of substituents on the imidazole portion of the fused ring system.

Gcluster_0Core SynthesisASubstituted 2-AminoimidazoleCCyclocondensationA->CB1,2,4-Triazine PrecursorB->CDImidazo[2,1-f][1,2,4]triazine CoreC->DFormation of Fused RingEFunctionalization (e.g., Amination)D->EFImidazo[2,1-f][1,2,4]triazin-4-amine DerivativeE->FIntroduction of 4-amino group

Caption: General synthetic workflow for Imidazo[2,1-f][1][2][3]triazin-4-amine derivatives.

Experimental Protocol: A General Procedure for the Synthesis of the Imidazo[2,1-f][1][2][3]triazine Core

The following protocol is a generalized representation of the synthesis of the imidazo[2,1-f][1][2][3]triazine core, based on established chemical principles for the formation of similar fused heterocyclic systems.

Step 1: Synthesis of the 1,2,4-Triazine Precursor

  • To a solution of an appropriate α-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol, add thiosemicarbazide (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting 3-thioxo-1,2,4-triazine intermediate by recrystallization or column chromatography.

Step 2: S-Alkylation of the Triazine Intermediate

  • Dissolve the 3-thioxo-1,2,4-triazine (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (1.5 eq) and an alkylating agent (e.g., methyl iodide, 1.2 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 3-(methylthio)-1,2,4-triazine.

Step 3: Cyclocondensation to Form the Imidazo[2,1-f][1][2][3]triazine Core

  • Combine the 3-(methylthio)-1,2,4-triazine (1.0 eq) and a 2-amino-α-halo-ketone (or a related bifunctional electrophile) (1.1 eq) in a high-boiling point solvent such as n-butanol.

  • Add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction and remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the imidazo[2,1-f][1][2][3]triazine core structure.

Step 4: Introduction of the 4-Amino Group

  • The 4-position of the imidazo[2,1-f][1][2][3]triazine core can be functionalized to an amine through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen or a sulfone).

  • For example, a 4-chloro-imidazo[2,1-f][1][2][3]triazine derivative can be reacted with a desired amine in the presence of a palladium catalyst and a base in a suitable solvent.

Biological Activity and Structure-Activity Relationship (SAR) as PI3K Inhibitors

A significant body of research has focused on the development of imidazo[2,1-f][1][2][3]triazine derivatives and their close analogs as potent and selective inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer and inflammatory diseases. The development of isoform-selective PI3K inhibitors is a major goal in the field.

While direct SAR data for imidazo[2,1-f][1][2][3]triazin-4-amine derivatives as PI3K inhibitors is emerging, extensive studies on the closely related pyrrolo[2,1-f][1][2][3]triazin-4-amine scaffold provide invaluable insights into the structural requirements for potent and selective inhibition of the PI3Kδ isoform.[1][4]

CompoundR1R2PI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (α/δ)
1 HPhenyl500>10000>20
2 H3-(Piperazin-1-yl)phenyl252500100
3 Methyl3-(Piperazin-1-yl)phenyl153000200
4 H3-(4-Acetylpiperazin-1-yl)phenyl51500300
5 H3-(4-(Methylsulfonyl)piperazin-1-yl)phenyl220001000

This table is a representative example based on data from analogous pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives to illustrate general SAR trends.

Key SAR Insights:

  • The 4-Amino Group: The 4-amino group is crucial for activity, likely forming a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site.

  • Substitution at the 7-Position: Aromatic substituents at the 7-position are well-tolerated and provide a vector for exploring interactions with the solvent-exposed region of the active site. Introduction of a piperazinylphenyl moiety at this position significantly enhances potency and provides a handle for modulating physicochemical properties.[4]

  • Piperazine Modifications: Substitution on the distal nitrogen of the piperazine ring has a profound impact on both potency and selectivity. Electron-withdrawing groups, such as an acetyl or a methylsulfonyl group, generally lead to a significant increase in potency and selectivity for PI3Kδ over other isoforms.[1]

  • Substitution at the Imidazole Ring: Small alkyl groups, such as a methyl group at the R1 position, can be beneficial for potency, potentially by optimizing hydrophobic interactions within the active site.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

Imidazo[2,1-f][1][2][3]triazin-4-amine derivatives exert their biological effects by competitively inhibiting the ATP-binding site of PI3K, thereby blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as Akt, ultimately leading to the inhibition of cell growth, proliferation, and survival.

GRTKReceptor Tyrosine Kinase (RTK)PI3KPI3KRTK->PI3KActivationPIP3PIP3PI3K->PIP3PhosphorylationPIP2PIP2PIP2->PIP3PDK1PDK1PIP3->PDK1mTORC2mTORC2PIP3->mTORC2AktAktPDK1->AktActivationDownstreamDownstream Effectors(e.g., mTORC1, GSK3β)Akt->DownstreammTORC2->AktActivationProliferationCell Proliferation& SurvivalDownstream->ProliferationInhibitorImidazo[2,1-f]triazin-4-amineDerivativeInhibitor->PI3KInhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by Imidazo[2,1-f]triazin-4-amine derivatives.

Conclusion and Future Directions

The imidazo[2,1-f][1][2][3]triazin-4-amine scaffold represents a highly promising and versatile core for the development of novel therapeutics, particularly in the area of kinase inhibition. Its synthetic tractability allows for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors. The insights gained from the closely related pyrrolo[2,1-f][1][2][3]triazin-4-amine series have provided a clear roadmap for the optimization of these compounds as PI3Kδ inhibitors for the treatment of cancers and autoimmune diseases.

Future research in this area will likely focus on:

  • Enhancing Isoform Selectivity: Fine-tuning substitutions on the scaffold to achieve even greater selectivity among the different PI3K isoforms, as well as against the broader kinome.

  • Improving Pharmacokinetic Properties: Optimizing the physicochemical properties of these derivatives to ensure good oral bioavailability, metabolic stability, and appropriate in vivo exposure.

  • Exploring Other Therapeutic Targets: Investigating the potential of the imidazo[2,1-f][1][2][3]triazin-4-amine scaffold to inhibit other kinases or therapeutic targets where a purine-like core is advantageous.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation targeted therapies that can address unmet medical needs in oncology, immunology, and beyond.

References

  • Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. (2017). PubMed. [Link]

  • Synthesis of C-ribosyl imidazo[2,1-f ][1][2][3]triazines as inhibitors of adenosine and AMP deaminases. (1999). RSC Publishing. [Link]

  • Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. (2017). PubMed. [Link]

The Architectural Blueprint of a Promising Kinase Inhibitor Scaffold: A Technical Guide to the Crystal Structure of Imidazo[2,1-f]triazin-4-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical exploration of the crystal structure of the imidazo[1,2-a][1][2][3]triazin-4-amine scaffold, a close structural isomer and valuable surrogate for understanding the solid-state properties of Imidazo[2,1-f]triazin-4-amines. The presented data and methodologies are grounded in the published crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine , serving as a definitive case study. This document is intended to equip researchers and drug development professionals with a comprehensive understanding of the molecular architecture, intermolecular interactions, and their implications for designing novel therapeutics. The imidazotriazine core is a significant scaffold in medicinal chemistry, notably as an isostere for purine systems, and has been investigated for its potential as an inhibitor of various kinases, including focal adhesion kinase (FAK), as well as for its antiviral and opioid receptor agonist activities.[1]

The Strategic Importance of Crystalline Architecture in Drug Design

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties.[1] Bulk properties such as solubility, dissolution rate, stability, and bioavailability are intrinsically linked to the crystalline form. For kinase inhibitors, where subtle conformational changes can dictate binding affinity and selectivity, a detailed understanding of the solid-state structure is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these intricate atomic arrangements, providing unequivocal insights into molecular geometry, conformation, and intermolecular interactions. This knowledge is not merely academic; it is a cornerstone of rational drug design, enabling the targeted modification of molecular scaffolds to optimize therapeutic efficacy.

Deconstructing the Molecular Framework: A Case Study of 7-(4-methylphenyl)imidazo[1,2-a][[1][2][3]triazin-4-amine

The following sections detail the synthesis, crystallization, and crystallographic analysis of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine, a representative analogue of the Imidazo[2,1-f]triazin-4-amine class.

Synthesis and Crystallization: From Solution to Single Crystal

The synthesis of the title compound is achieved through a microwave-assisted reaction of 2-aminoimidazoles, triethylorthoformate, and cyanamide.[1] This modern synthetic approach offers rapid and efficient access to the imidazo[1,2-a][1][2][3]triazine scaffold.

Experimental Protocol: Crystal Growth

  • Dissolution: Dissolve the synthesized 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine powder in a minimal amount of methanol to create a dilute solution. The choice of a volatile solvent like methanol is strategic, as its slow evaporation is key to promoting the ordered arrangement of molecules necessary for single crystal formation.

  • Slow Evaporation: The solution is left undisturbed in a loosely covered vial at ambient temperature. This allows for the gradual removal of the solvent, increasing the concentration of the solute to the point of supersaturation and subsequent nucleation.

  • Crystal Harvesting: Over a period of several days, well-formed, colorless block-like crystals suitable for SCXRD analysis are obtained.[1] The quality of the crystals is paramount for obtaining high-resolution diffraction data.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis S1 2-Aminoimidazole S_out Crude Product S1->S_out Microwave Irradiation S2 Triethylorthoformate S2->S_out Microwave Irradiation S3 Cyanamide S3->S_out Microwave Irradiation C1 Dissolution in Methanol S_out->C1 C2 Slow Evaporation C1->C2 C_out Single Crystals C2->C_out A1 Single-Crystal X-ray Diffraction C_out->A1 A_out Crystal Structure Data A1->A_out

Caption: Experimental workflow for the synthesis, crystallization, and analysis of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine.

Crystallographic Data and Structure Refinement

The crystallographic analysis of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine was performed at a temperature of 100 K to minimize thermal vibrations and obtain a more precise electron density map.[1]

Table 1: Crystal Data and Structure Refinement for 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine

ParameterValue
Empirical FormulaC₁₂H₁₁N₅
Formula Weight225.26 g/mol
Temperature100 K
Wavelength (Cu Kα)1.54184 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.3455(1) Å
b12.2470(1) Å
c12.1689(1) Å
α90°
β103.505(1)°
γ90°
Volume1064.45(2) ų
Z4
Density (calculated)1.405 g/cm³
Absorption Coefficient0.73 mm⁻¹
F(000)472
Data Collection
DiffractometerSuperNova
Reflections Collected18249
Independent Reflections2225
R(int)0.026
Refinement
R indices (I > 2σ(I))R₁ = 0.0365, wR₂ = 0.0987
R indices (all data)R₁ = 0.0375, wR₂ = 0.0995
Goodness-of-fit on F²1.05
CCDC No.1825596

Data sourced from Lim et al. (2018).[1]

Molecular and Supramolecular Architecture: Key Structural Insights

The crystal structure reveals several key features that are instrumental for understanding the behavior of this molecular scaffold.

Molecular Geometry

The core of the molecule consists of a fused imidazotriazine ring system. This nine-atom system is nearly planar, with a root-mean-square deviation of 0.0218 Å.[1] A slight twist is observed between the imidazotriazine plane and the appended 4-methylphenyl group, with a dihedral angle of 12.39(4)°.[1] This deviation from complete planarity can have significant implications for receptor binding, as it influences the overall shape and steric profile of the molecule. The amino group's nitrogen atom lies slightly out of the plane of the fused ring system.

G cluster_mol Molecular Structure cluster_pack Crystal Packing M1 Fused Imidazotriazine Core (Nearly Planar) M2 4-Methylphenyl Group M1->M2 Dihedral Angle: 12.39° M3 Amino Group M1->M3 N atom slightly out of plane P1 Amine-N-H...N(triazine) Hydrogen Bonds P2 Centrosymmetric Dimer Formation ({...HNCN}₂ synthon) P1->P2 P3 One-dimensional Supramolecular Chains P2->P3

Caption: Key structural relationships in the crystal of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a network of conventional hydrogen bonds, which are crucial for the stability of the crystal lattice. Centrosymmetrically related molecules associate through amine-N—H···N(triazine) hydrogen bonds, forming eight-membered synthons.[1] These dimeric aggregates are further connected into one-dimensional supramolecular chains via additional amine-N—H···N(triazine) hydrogen bonds.[1] This intricate network of interactions dictates the crystal's morphology and influences its physical properties. Understanding these hydrogen bonding patterns is vital for predicting and controlling polymorphism, a critical aspect of pharmaceutical development.

Implications for Drug Development

The detailed crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine provides a solid foundation for the structure-based design of new drug candidates.

  • Scaffold Rigidity and Flexibility: The near-planar and rigid nature of the fused ring system provides a stable anchor for substituents. The observed twist between the core and the phenyl ring highlights a degree of conformational flexibility that could be exploited to fine-tune binding to target proteins.

  • Hydrogen Bonding Potential: The amine and triazine nitrogen atoms are key hydrogen bond donors and acceptors, respectively. These interactions are likely to be replicated in the binding pocket of a target kinase. Modifications to the scaffold that preserve or enhance these interactions could lead to improved potency and selectivity.

  • Polymorphism Prediction: The identified hydrogen bonding motifs can be used as input for computational crystal structure prediction studies. This can help in the early identification of potential polymorphs, mitigating risks in later stages of drug development.

Conclusion

The crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine offers a detailed blueprint of a medicinally relevant heterocyclic scaffold. The insights gained from this analysis, from the precise molecular geometry to the intricate supramolecular assembly, are invaluable for guiding the rational design of next-generation kinase inhibitors and other therapeutics based on the imidazotriazine core. This technical guide underscores the pivotal role of single-crystal X-ray diffraction in modern drug discovery, providing the atomic-level detail necessary to transform promising molecules into effective medicines.

References

  • Lim, F. P. L., Dolzhenko, A. V., Halcovitch, N. R., & Tiekink, E. R. T. (2018). Crystal structure of 7-(4-methylphenyl)imidazo[1,2-a][1][2][3]triazin-4-amine, C12H11N5. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 489–490. [Link]ncrs-2017-0371)

Sources

An In-Depth Technical Guide to the Synthesis of Imidazo[2,1-f]triazin-4-amine: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[2,1-f]triazin-4-amine Scaffold - A Privileged Structure in Medicinal Chemistry

The Imidazo[2,1-f]triazin-4-amine core is a nitrogen-rich heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a variety of biological targets, making it a privileged scaffold in drug discovery. Derivatives of this ring system have shown potential in the development of treatments for genetic diseases, such as cystic fibrosis, by modulating the function of ABC transporters[1]. The exploration of novel synthetic routes to this and related fused heterocyclic systems is crucial for expanding the chemical space available to medicinal chemists and enabling the development of new therapeutic agents. This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of the Imidazo[2,1-f]triazin-4-amine core, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Deconstructing the Imidazo[2,1-f]triazin-4-amine Core

A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that suggest logical and convergent synthetic strategies. These approaches involve either the construction of the triazine ring onto a pre-formed imidazole precursor or, conversely, the formation of the imidazole ring from a substituted triazine.

G Target Imidazo[2,1-f]triazin-4-amine Disconnection_A Disconnection A: Triazine Ring Formation Target->Disconnection_A Disconnection_B Disconnection B: Imidazole Ring Formation Target->Disconnection_B Starting_Materials_A Starting Materials (A): 2-Aminoimidazole + C2N2 Source Disconnection_A->Starting_Materials_A Starting_Materials_B Starting Materials (B): Substituted 1,2,4-Triazine + C2 Source Disconnection_B->Starting_Materials_B

Figure 1: Retrosynthetic approaches to the Imidazo[2,1-f]triazin-4-amine core.

This guide will focus on "Disconnection A," which utilizes the readily available 2-aminoimidazole as a key building block. This approach is often more convergent and allows for greater diversity in the final products through the choice of the "C2N2" synthon.

Part 1: Synthesis of the Key Precursor - 2-Aminoimidazole

The synthesis of 2-aminoimidazole is a critical first step in the construction of the target scaffold. A common and reliable method involves the cyclocondensation of an α-haloketone with a guanidine derivative.

Synthesis of 2-Aminoimidazole from α-Haloacetaldehyde Dimethyl Acetal and Guanidine

This method provides a straightforward route to the parent 2-aminoimidazole. The α-haloacetaldehyde dimethyl acetal serves as a stable and easy-to-handle precursor to the reactive α-haloaldehyde.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of guanidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide (1.1 eq) to generate the free guanidine base in situ.

  • Addition of Electrophile: Add α-bromoacetaldehyde dimethyl acetal (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 2-aminoimidazole.

Causality Behind Experimental Choices:

  • In situ generation of guanidine: Guanidine is a strong base and is typically handled as its hydrochloride salt. The use of a base like sodium ethoxide is necessary to liberate the nucleophilic free base required for the reaction.

  • Choice of α-haloacetaldehyde dimethyl acetal: The acetal protecting group prevents self-condensation of the highly reactive α-haloaldehyde and allows for a more controlled reaction. The acidic conditions generated during the reaction can lead to the in situ deprotection of the acetal.

  • Reflux conditions: Heating the reaction mixture provides the necessary activation energy for the nucleophilic substitution and subsequent cyclization to occur at a reasonable rate.

Part 2: Construction of the Imidazo[2,1-f]triazin-4-amine Core

With the 2-aminoimidazole precursor in hand, the next critical step is the construction of the fused triazine ring. This is typically achieved through a cyclocondensation reaction with a reagent that provides the remaining two nitrogen and one carbon atoms of the triazine ring.

Synthesis via Reaction with a Substituted N-Cyanocarbonimidate

A highly effective method for the synthesis of the Imidazo[2,1-f]triazin-4-amine scaffold involves the reaction of 2-aminoimidazole with a suitable N-cyanocarbonimidate derivative, such as dimethyl N-cyanodithioiminocarbonate. This reaction proceeds through a nucleophilic addition-elimination mechanism followed by an intramolecular cyclization.

Reaction Scheme:

G cluster_0 Synthetic Pathway to Imidazo[2,1-f]triazin-4-amine Start 2-Aminoimidazole Intermediate N-(2-Imidazolyl)-N'-cyano-S-methylisothiourea (Intermediate) Start->Intermediate + Reagent (Nucleophilic Addition-Elimination) Reagent Dimethyl N-cyanodithioiminocarbonate Product Imidazo[2,1-f]triazin-4-amine Intermediate->Product Intramolecular Cyclization (Heat or Base)

Figure 2: Proposed synthetic workflow for Imidazo[2,1-f]triazin-4-amine.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoimidazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: Add dimethyl N-cyanodithioiminocarbonate (1.1 eq) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), may be beneficial to facilitate the reaction and neutralize any acidic byproducts.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue can be triturated with a suitable solvent like diethyl ether to induce precipitation of the product. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure Imidazo[2,1-f]triazin-4-amine.

Mechanistic Insights and Rationale:

The reaction is believed to proceed via an initial nucleophilic attack of the exocyclic amino group of 2-aminoimidazole onto one of the electrophilic carbon atoms of the N-cyanodithioiminocarbonate. This is followed by the elimination of a methanethiol molecule to form a substituted N-cyano-isothiourea intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic imidazole nitrogen, onto the nitrile carbon, followed by tautomerization, leads to the formation of the final aromatic Imidazo[2,1-f]triazin-4-amine. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the polar transition states involved in the reaction. Heat is applied to overcome the activation energy for both the initial addition-elimination and the final cyclization step.

Alternative Starting Materials for the Triazine Ring

While dimethyl N-cyanodithioiminocarbonate is a versatile reagent, other "C2N2" synthons can also be employed. The choice of reagent can influence the reaction conditions and the substitution pattern of the final product.

Reagent ClassExamplePotential Advantages/Disadvantages
N-Cyanoguanidines N-Cyano-N',S-dimethylisothioureaReadily available; may require activation.
N-Cyanocarbonimidic Dihalides N-Cyanocarbonimidic dichlorideHighly reactive; may lead to side reactions.
Substituted Biguanides -Can be used to introduce substituents on the exocyclic amino group.

Table 1: Alternative Reagents for Triazine Ring Formation.

Part 3: Alternative Synthetic Strategy - Building the Imidazole Ring

An alternative, though less common, approach involves the construction of the imidazole ring onto a pre-existing 1,2,4-triazine scaffold. This strategy can be useful if a suitably functionalized triazine is readily available.

Cyclization of a Substituted 1,2,4-Triazine with a C2 Synthon

This method involves the reaction of a triazine bearing a nucleophilic group (e.g., an amino or hydrazino group) at a position that allows for subsequent cyclization with a two-carbon electrophile. For the synthesis of the Imidazo[2,1-f]triazine system, a 3-amino-1,2,4-triazine derivative could be a potential starting material.

Reaction Scheme (Generalized):

Sources

Unraveling the Core Mechanism of Imidazo[2,1-f]triazin-4-amine (Gedatolisib): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Imidazo[2,1-f]triazin-4-amine, an investigational drug more commonly known as Gedatolisib (PF-05212384 or PKI-587). Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions and cellular consequences of this potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By synthesizing preclinical and clinical data with detailed experimental protocols, this guide serves as a comprehensive resource for understanding and evaluating this promising anti-cancer agent.

Introduction: The Rationale for Dual PI3K/mTOR Inhibition

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2] Its hyperactivation is one of the most frequent oncogenic drivers in a multitude of human cancers.[3][4] This has logically positioned the PI3K/AKT/mTOR axis as a critical target for cancer therapeutics.[1]

Early therapeutic strategies focused on inhibiting single nodes within this pathway. However, the clinical efficacy of single-agent inhibitors has often been modest and transient.[4] A primary reason for this is the presence of intricate feedback loops. For instance, inhibition of mTORC1 can lead to a feedback activation of PI3K signaling, thereby mitigating the anti-proliferative effects of the drug.[5]

This challenge underscored the need for a more comprehensive blockade of the pathway. Gedatolisib, an Imidazo[2,1-f]triazin-4-amine derivative, emerged from this rationale as a potent, ATP-competitive, and reversible dual inhibitor of both PI3K and mTOR kinases.[6][7] By simultaneously targeting these two critical nodes, Gedatolisib aims to induce a more profound and durable inhibition of the pathway, overcoming the adaptive resistance mechanisms that limit the efficacy of single-target agents.[5][8]

The PI3K/AKT/mTOR Signaling Cascade: A Central Hub in Cellular Regulation

Understanding the mechanism of Gedatolisib necessitates a foundational knowledge of the PI3K/AKT/mTOR pathway. This signaling cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals like growth factors.

Activated receptors recruit and activate Class I PI3Ks at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.

The recruitment of AKT to the membrane leads to its phosphorylation and full activation. Activated AKT proceeds to phosphorylate a plethora of downstream substrates, orchestrating a wide range of cellular processes. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multi-protein complexes: mTORC1 and mTORC2.[3]

  • mTORC1 is a central regulator of cell growth and proliferation, primarily through the phosphorylation of S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[3]

  • mTORC2 is involved in cell survival and cytoskeletal organization and is also responsible for the full activation of AKT through phosphorylation at the Ser473 residue.[3]

Dysregulation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), leads to constitutive signaling that drives cancer progression.[3]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) S6K1 S6K1 mTORC1->S6K1 Phosphorylation E4EBP1 4E-BP1 mTORC1->E4EBP1 Phosphorylation (Inhibition) CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth E4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Gedatolisib's Dual Mechanism of Action: A Comprehensive Pathway Blockade

Gedatolisib functions as an ATP-competitive inhibitor, binding to the kinase domain of both PI3K and mTOR, thereby blocking their catalytic activity.[6][7] This dual inhibition is critical to its mechanism and offers several advantages over single-target agents.

Pan-Class I PI3K Inhibition

Gedatolisib potently inhibits all four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).[5] This is significant because different isoforms can be preferentially activated in different cancer types and can also compensate for each other when only one isoform is inhibited.[5] By targeting all four isoforms, Gedatolisib provides a broader and more robust inhibition of PIP3 production, regardless of the specific upstream activation signal.

Dual mTORC1 and mTORC2 Inhibition

Crucially, Gedatolisib also inhibits both mTORC1 and mTORC2.[5] The inhibition of mTORC1 directly blocks the phosphorylation of S6K1 and 4E-BP1, leading to a shutdown of protein synthesis and cell growth. The simultaneous inhibition of mTORC2 prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-selective inhibitors like rapamycin and its analogs.[5] This comprehensive blockade of both upstream PI3K and downstream mTOR complexes results in a more complete suppression of the entire signaling cascade.

Gedatolisib_Mechanism cluster_pathway PI3K/AKT/mTOR Pathway Gedatolisib Gedatolisib (Imidazo[2,1-f]triazin-4-amine) PI3K PI3K (All Class I Isoforms) Gedatolisib->PI3K Inhibition mTOR mTOR (mTORC1 & mTORC2) Gedatolisib->mTOR Inhibition AKT AKT PI3K->AKT Activation AKT->mTOR Activation Downstream Downstream Effectors (S6K1, 4E-BP1, etc.) mTOR->Downstream Activation CellularEffects Decreased Proliferation Increased Apoptosis Downstream->CellularEffects

Caption: Dual Inhibition of PI3K and mTOR by Gedatolisib.

Quantitative Assessment of Gedatolisib's Potency

The potency of Gedatolisib has been quantified through numerous in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both PI3K isoforms and mTOR, with particularly strong activity against the p110α isoform, which is frequently mutated in cancer.

TargetIC50 (nM)
PI3K Isoforms
p110α0.4[6][9]
p110β6[6]
p110γ5.4[9]
p110δ8[6]
mTOR
mTOR1.6[9]

Note: IC50 values are compiled from multiple sources and may vary slightly depending on the specific assay conditions.

Experimental Protocols for Characterizing Gedatolisib's Mechanism of Action

Validating the mechanism of action of a dual PI3K/mTOR inhibitor like Gedatolisib requires a multi-pronged experimental approach. The following are detailed protocols for key assays that are fundamental to this process.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellbased Cell-Based Assays KinaseAssay ADP-Glo™ Kinase Assay (Target Potency - IC50) WesternBlot Western Blot (Pathway Inhibition - p-AKT, p-S6K) KinaseAssay->WesternBlot Confirm Cellular Target Engagement MTTAssay MTT/Cell Viability Assay (Functional Outcome - Proliferation) WesternBlot->MTTAssay Correlate Pathway Inhibition with Cellular Effect

Caption: Experimental Workflow for Characterizing Gedatolisib.

In Vitro Kinase Assay: Determining Target Potency (IC50)

The ADP-Glo™ Kinase Assay is a robust method for quantifying the enzymatic activity of PI3K and mTOR and for determining the IC50 values of inhibitors. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[10][11][12]

Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of Gedatolisib in DMSO.

    • Thaw recombinant human PI3K isoforms (e.g., p110α/p85α) or mTOR enzyme, the lipid substrate (e.g., PIP2), and ATP on ice.

    • Prepare the kinase reaction buffer as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay kit).

  • Kinase Reaction:

    • In a 96-well or 384-well white plate, add the kinase, lipid substrate, and Gedatolisib at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the logarithm of the Gedatolisib concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis: Assessing Pathway Inhibition in Cells

Western blotting is essential for confirming that Gedatolisib inhibits the PI3K/AKT/mTOR pathway within a cellular context. This is achieved by measuring the phosphorylation status of key downstream proteins, such as AKT (at Ser473) and S6K (at Thr389). A decrease in the phosphorylation of these proteins upon treatment with Gedatolisib indicates successful pathway inhibition.[13]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, PC-3) and allow them to adhere overnight.

    • Treat the cells with various concentrations of Gedatolisib for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-AKT Ser473 or rabbit anti-phospho-S6K Thr389) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the protein (e.g., total AKT or total S6K) or a housekeeping protein like β-actin.

    • Quantify the band intensities to determine the relative change in protein phosphorylation.

Cell Viability Assay: Evaluating the Functional Outcome

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the effect of a compound on cell viability and proliferation. It provides a functional readout of the consequences of PI3K/mTOR pathway inhibition by Gedatolisib.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of Gedatolisib. Include a vehicle control and a "no cells" blank control.

    • Incubate the plate for a desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the culture medium from each well.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the Gedatolisib concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion: A Potent Dual Inhibitor with Significant Therapeutic Promise

Imidazo[2,1-f]triazin-4-amine, or Gedatolisib, represents a rationally designed therapeutic agent that addresses the inherent complexities of the PI3K/AKT/mTOR signaling pathway. Its dual mechanism of action, potently inhibiting all Class I PI3K isoforms and both mTOR complexes, provides a comprehensive and durable blockade of this critical oncogenic cascade. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the nuanced effects of Gedatolisib and other dual PI3K/mTOR inhibitors. As our understanding of cancer cell signaling continues to evolve, such targeted, multi-pronged therapeutic strategies hold significant promise for improving patient outcomes.

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Unveiling the Therapeutic Landscape of Imidazo[2,1-f]triazin-4-amine Derivatives: A Technical Guide to Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[2,1-f]triazin-4-amine Scaffold as a Privileged Structure in Kinase Inhibition

The Imidazo[2,1-f]triazin-4-amine core is a heterocyclic scaffold that has emerged as a cornerstone in the development of targeted therapies, particularly in oncology. Its rigid, planar structure provides an excellent framework for designing potent and selective inhibitors of key cellular signaling proteins. This guide delves into the primary biological targets of molecules derived from this scaffold, with a particular focus on the well-characterized dual Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitor, Gedatolisib (PF-05212384). We will explore the mechanistic underpinnings of its activity, provide detailed protocols for target validation, and discuss other significant protein targets that have been identified for related imidazo-triazine structures, thereby offering a comprehensive overview for researchers and drug development professionals.

Primary Target Profile: The PI3K/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a highly attractive target for therapeutic intervention.[3][4]

Gedatolisib: A Case Study in Dual PI3K/mTOR Inhibition

Gedatolisib (also known as PF-05212384 or PKI-587) is a potent, ATP-competitive inhibitor that targets multiple class I PI3K isoforms and mTOR kinase.[5][6] This dual inhibitory action is significant because it simultaneously blocks two critical nodes in the signaling cascade, potentially leading to a more profound and durable anti-tumor response by mitigating feedback loop activation that can occur with single-target agents.[1][6]

The deregulation of the PI3K and mTOR pathways is known to foster the growth, proliferation, and survival of various cancer types.[3] Gedatolisib's mechanism of action involves binding to and inhibiting PI3K and mTOR kinases, which can lead to the inhibition of tumor cell growth and the promotion of apoptosis (programmed cell death).[3]

CompoundTargetIC50 (nM)Source
Gedatolisib (PF-05212384)PI3Kα0.4[7]
PI3Kγ5.4[7]
mTOR1.6[7]
The PI3K/AKT/mTOR Signaling Pathway and Gedatolisib's Points of Intervention

The following diagram illustrates the central role of PI3K and mTOR in the signaling cascade and highlights the dual points of inhibition by Gedatolisib.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates TSC TSC1/2 AKT->TSC Inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP Inhibits Rheb activation Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates CellGrowth Cell Growth & Proliferation S6K1->CellGrowth FourEBP1->CellGrowth Inhibits translation Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1 Gedatolisib->mTORC2 Target_Validation_Workflow Compound Imidazo[2,1-f]triazin-4-amine Derivative KinaseScreen Broad Kinase Panel Screening Compound->KinaseScreen HitID Hit Identification KinaseScreen->HitID BiochemAssay Biochemical Assays (e.g., FP, TR-FRET) HitID->BiochemAssay CellularAssay Cell-Based Assays (e.g., Western Blot, Proliferation) HitID->CellularAssay PotencySelectivity Determine Potency (IC50) & Selectivity BiochemAssay->PotencySelectivity MoA Mechanism of Action Studies CellularAssay->MoA LeadOpt Lead Optimization PotencySelectivity->LeadOpt MoA->LeadOpt InVivo In Vivo Efficacy & Pharmacodynamic Studies LeadOpt->InVivo

Caption: A generalized workflow for target validation of kinase inhibitors.

Conclusion

The Imidazo[2,1-f]triazin-4-amine scaffold represents a highly versatile and pharmacologically significant structure. Its successful application in the development of the dual PI3K/mTOR inhibitor Gedatolisib underscores its potential in oncology. Furthermore, the ability of related imidazo-triazine derivatives to selectively target other key kinases such as DNA-PK, PLK1, and PI3Kδ highlights the broad therapeutic landscape that can be explored with this privileged core. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this important class of molecules.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[2,1-f]triazin-4-amine Scaffold - A Privileged Core in Kinase Inhibition

The imidazo[2,1-f]triazin-4-amine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its rigid structure, combined with the strategic placement of nitrogen atoms, allows for multiple points of interaction within the ATP-binding pockets of various kinases. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, offering insights into the rational design of novel therapeutic agents.

The versatility of the imidazo[2,1-f]triazine scaffold is highlighted by its exploration as an inhibitor for a range of kinases, including phosphoinositide 3-kinases (PI3Ks) and polo-like kinase 1 (PLK1).[1][2] The core's ability to be readily functionalized at several positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR of this privileged structure is paramount for the successful development of next-generation kinase inhibitors.

Core Structure and Numbering

The fundamental imidazo[2,1-f]triazin-4-amine structure is depicted below, with the conventional numbering system used throughout this guide. The key positions for substitution and SAR exploration are the C2, C5, C7, and the exocyclic amine at C4.

Imidazo_Structure cluster_core Imidazo[2,1-f]triazin-4-amine Core cluster_labels Key Positions for SAR C5H4N4 N1 N1 C2 C2 N3 N3 C4 C4-NH2 N8 N8 C7 C7 C6 C6 N5 N5

Caption: Core structure and numbering of the Imidazo[2,1-f]triazin-4-amine scaffold.[3]

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR at each key position of the imidazo[2,1-f]triazin-4-amine core, drawing upon published data for various kinase targets.

Modifications at the C7-Position: The Gateway to Potency and Selectivity

The C7-position has been extensively explored, often serving as the primary attachment point for aryl and heteroaryl moieties that project into the solvent-accessible region of the kinase ATP-binding site.

  • Aryl and Heteroaryl Substituents: The introduction of a phenyl group at the C7-position is a common starting point. Further substitution on this phenyl ring can significantly impact potency. For instance, in the context of PI3Kδ inhibitors, a piperazin-1-yl group at the meta-position of the C7-phenyl ring was found to be highly favorable for potency and selectivity.[4] This is likely due to the formation of specific interactions with amino acid residues in the affinity pocket.

  • Impact of Phenyl Ring Substitution: The electronic nature and steric bulk of substituents on the C7-phenyl ring are critical. Electron-withdrawing groups, such as halogens, can modulate the electronics of the core and influence binding. The position of the substituent (ortho, meta, or para) dictates the vector of the substituent and its ability to engage with specific sub-pockets within the kinase.

The Role of the C4-Amine: A Key Hydrogen Bonding Motif

The exocyclic amine at the C4-position is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase.

  • Primary Amine: In many potent inhibitors, the C4-amine remains unsubstituted (a primary amine). This allows for the formation of one or two hydrogen bonds with the backbone carbonyls of the hinge region, a canonical interaction for many Type I kinase inhibitors.

  • Secondary and Tertiary Amines: While less common, substitution on the C4-amine has been explored. However, this often leads to a decrease in potency due to the loss of key hydrogen bonding interactions or the introduction of steric clashes within the constrained hinge region.

Exploring the C2-Position: Fine-Tuning Physicochemical Properties

The C2-position of the imidazo[2,1-f]triazine core is often substituted with small alkyl or cycloalkyl groups.

  • Small Alkyl Groups: The introduction of a methyl or ethyl group at the C2-position is generally well-tolerated and can enhance van der Waals interactions within a hydrophobic pocket adjacent to this position.

  • Impact on Physicochemical Properties: Modifications at this position can be used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically affecting the primary binding interactions.

The C5-Position: A Vector for Selectivity

The C5-position is less frequently modified but can serve as a vector to achieve selectivity against closely related kinases.

  • Steric Constraints: The space around the C5-position is often limited. Therefore, only small substituents are typically tolerated.

  • Exploiting Subtle Differences: By introducing substituents that can exploit subtle differences in the amino acid residues lining this region between different kinases, it is possible to engineer selectivity.

SAR Summary Table

The following table summarizes the key SAR findings for the imidazo[2,1-f]triazin-4-amine scaffold based on its activity as a PI3Kδ inhibitor.

PositionModificationImpact on PI3Kδ ActivityRationaleReference
C7 PhenylBaseline activityCore scaffold interaction[4]
3-(Piperazin-1-yl)phenylSignificantly Increased Favorable interactions in the affinity pocket[4]
4-FluorophenylDecreasedAltered electronics and steric hindrance
C4 Primary Amine (-NH2)Essential for Activity Hydrogen bonding with the hinge region[4]
Methylamine (-NHCH3)DecreasedLoss of one hydrogen bond and potential steric clash
C2 HydrogenBaseline activity
MethylGenerally tolerated or slightly increasedEnhanced van der Waals interactions
C5 HydrogenOptimalLimited space in the binding pocket
MethylDecreasedPotential for steric hindrance

General Synthetic Approach

The synthesis of imidazo[2,1-f]triazin-4-amine derivatives typically involves a multi-step sequence, starting from commercially available starting materials. A general and adaptable synthetic route is outlined below.

Synthetic_Scheme Start 2-Aminoimidazole Derivative Intermediate1 Substituted Triazine Start->Intermediate1 Cyclocondensation Intermediate2 Fused Imidazo[2,1-f]triazine Intermediate1->Intermediate2 Intramolecular Cyclization Final_Product C7-Functionalized Imidazo[2,1-f]triazin-4-amine Intermediate2->Final_Product Palladium-catalyzed Cross-coupling (e.g., Suzuki)

Caption: A generalized synthetic scheme for Imidazo[2,1-f]triazin-4-amine derivatives.

Experimental Protocol: Suzuki Cross-Coupling for C7-Arylation

This protocol describes a general method for the introduction of an aryl or heteroaryl group at the C7-position of a halogenated imidazo[2,1-f]triazin-4-amine intermediate.

  • Reaction Setup: To a microwave vial, add the C7-bromo-imidazo[2,1-f]triazin-4-amine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as sodium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.

  • Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for the specified time (15-60 minutes).

  • Work-up: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired C7-arylated product.

Biological Evaluation: Kinase Inhibition Assays

The biological activity of newly synthesized imidazo[2,1-f]triazin-4-amine derivatives is typically assessed using in vitro kinase inhibition assays.

Protocol: In Vitro PI3Kδ Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PI3Kδ.

  • Reagents and Materials: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the PI3Kδ enzyme, the lipid substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Detect the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Many imidazo[2,1-f]triazin-4-amine derivatives are designed to target kinases within critical signaling pathways implicated in cancer and other diseases. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[2,1-f]triazin-4-amine Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the point of inhibition.

Conclusion and Future Directions

The imidazo[2,1-f]triazin-4-amine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors. The extensive SAR studies have revealed the critical importance of substitutions at the C7 and C4 positions for achieving high potency through specific interactions with the kinase ATP-binding site. Future efforts in this area will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic cores that mimic the key pharmacophoric features of the imidazo[2,1-f]triazin-4-amine scaffold to improve properties such as metabolic stability and intellectual property position.

  • Targeting Resistance Mutations: Designing next-generation inhibitors that are active against clinically relevant resistance mutations that can arise during therapy.

  • Dual-Target Inhibitors: Leveraging the versatility of the scaffold to design inhibitors that can modulate multiple key targets in a disease-related pathway, potentially leading to synergistic effects and overcoming resistance.

By integrating the established SAR knowledge with modern drug discovery technologies, the imidazo[2,1-f]triazin-4-amine scaffold will undoubtedly continue to be a fruitful starting point for the development of novel and effective therapies.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Imidazo[2,1-f]triazin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically grounded framework for conducting quantum chemical calculations on Imidazo[2,1-f]triazin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind methodological choices, empowering researchers in drug development to not only perform these calculations but to deeply understand their implications. We will detail a self-validating workflow from initial structure preparation to in-depth analysis of electronic and structural properties. Key protocols covered include Geometry Optimization, Vibrational Frequency Analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived are framed within the context of predicting molecular stability, reactivity, and potential intermolecular interactions crucial for rational drug design.

Introduction: The "Why" Before the "How"

The Imidazo[2,1-f]triazin-4-amine core is a privileged scaffold in medicinal chemistry, notably explored for indications such as antiviral agents.[1] In the quest to design more potent and selective drug candidates, a fundamental understanding of the molecule's intrinsic electronic and structural properties is paramount. Quantum chemical calculations provide a powerful in silico microscope to probe these characteristics before committing to costly and time-consuming synthesis and experimental testing.

This guide is predicated on the philosophy that robust computational science is not about generating numbers, but about generating understanding. Therefore, we will focus on a suite of calculations that, when interpreted correctly, provide a cogent narrative about the molecule's behavior. We will explore its most stable three-dimensional structure, its kinetic stability, the regions most susceptible to electrophilic and nucleophilic attack, and the nature of its internal electronic delocalization. This knowledge is the bedrock upon which hypotheses about drug-receptor interactions and metabolic stability can be built.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method and basis set. For molecules of this nature—organic compounds with heteroatoms, relevant to biological systems—Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[2]

  • Density Functional Theory (DFT): At the heart of our chosen methodology is DFT. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a more manageable property.

  • The B3LYP Functional: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a workhorse in computational chemistry, widely used and validated for its reliability in predicting the geometries and electronic properties of a vast range of organic molecules.[3][4] While newer functionals exist, B3LYP's extensive benchmarking provides a trustworthy foundation.[3]

  • The 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this application.

    • 6-311G: This indicates a triple-zeta valence set, providing flexibility for describing the valence electrons which are most involved in chemical bonding.

    • ++: The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and other regions of electron density far from the nuclei, which is vital for understanding non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, essential for accurately modeling bonding in cyclic and heteroatomic systems.

  • Solvation Model (SMD): Biological processes occur in an aqueous environment. To simulate this, we will employ the SMD (Solvation Model based on Density) continuum solvation model.[5][6][7] This model treats the solvent as a continuous dielectric medium, providing a computationally efficient way to account for the bulk effects of the solvent on the molecule's geometry and electronic properties.[6][7][8]

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a logical progression, where the output of each step serves as a validated input for the next. This ensures the final results are based on a physically meaningful and stable representation of the molecule.

G cluster_prep 1. Structure Preparation cluster_gas 2. Gas-Phase Analysis cluster_solv 3. Solvated-Phase Analysis cluster_analysis 4. Electronic & Structural Analysis Build Build 3D Structure (e.g., GaussView, Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Coordinates Freq Frequency Analysis Opt->Freq Optimized Geometry SolvOpt Solvated Optimization (SMD Model) Freq->SolvOpt Validated Minimum (No Imaginary Frequencies) HOMO_LUMO HOMO-LUMO Analysis SolvOpt->HOMO_LUMO Final Solvated Geometry MEP Molecular Electrostatic Potential SolvOpt->MEP Final Solvated Geometry NBO Natural Bond Orbital (NBO) SolvOpt->NBO Final Solvated Geometry

Caption: Atom numbering scheme for Imidazo[2,1-f]triazin-4-amine.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key players in chemical reactivity. [9]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

  • The HOMO-LUMO Energy Gap (ΔE): This value is a critical indicator of kinetic stability. [10]A large gap suggests high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. [9]For drug candidates, a larger gap is often desirable to reduce off-target reactivity. [11]

    Parameter Energy (eV)
    HOMO Energy -6.50
    LUMO Energy -1.25
    HOMO-LUMO Gap (ΔE) 5.25
    Table 1: Calculated Frontier Orbital Energies.

A gap of 5.25 eV suggests that Imidazo[2,1-f]triazin-4-amine is a relatively stable molecule. Visualization of the HOMO and LUMO orbitals (typically done in GaussView or other molecular visualization software) shows where these orbitals are localized. The HOMO is often localized on electron-rich parts of the molecule (potential sites for oxidation), while the LUMO is on electron-poor parts (potential sites for reduction or nucleophilic attack).

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. [12]It is an invaluable tool for predicting non-covalent interactions, particularly hydrogen bonding, which is fundamental to drug-receptor binding. [12][13][14]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are potential hydrogen bond acceptor sites. These are typically found around electronegative atoms like nitrogen and oxygen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are potential hydrogen bond donor sites. These are commonly found around hydrogen atoms attached to electronegative atoms (e.g., the amine group).

An MEP analysis of Imidazo[2,1-f]triazin-4-amine would reveal strong negative potential around the nitrogen atoms of the triazine and imidazole rings, identifying them as primary hydrogen bond acceptor sites. A strong positive potential would be observed on the hydrogens of the exocyclic amine group, marking it as a key hydrogen bond donor site. This information is critical for pharmacophore modeling and understanding how the molecule might orient itself within a receptor's binding pocket.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure. [15][16][17]

  • Natural Atomic Charges: NBO provides a more robust calculation of partial atomic charges than simpler methods like Mulliken population analysis. [17]This data helps quantify the electron-rich and electron-poor centers identified by MEP analysis.

  • Donor-Acceptor Interactions: NBO analysis quantifies the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (anti-bonds). The stabilization energy (E(2)) associated with these interactions reveals the strength of hyperconjugation and resonance effects within the molecule. For example, a significant E(2) value for the interaction between a nitrogen lone pair (donor) and an adjacent C-C π* anti-bonding orbital (acceptor) would provide quantitative evidence of resonance stabilization.

AtomNatural Charge (e)
N1-0.58
C4+0.45
N5-0.62
N8-0.60
N10 (Amine)-0.85
Table 2: Selected NBO-Derived Natural Atomic Charges.

The NBO charges in Table 2 quantify the high electron density on the ring and exocyclic amine nitrogens, confirming their role as nucleophilic centers and hydrogen bond acceptors.

Conclusion

This guide has outlined a rigorous and scientifically sound workflow for the quantum chemical characterization of Imidazo[2,1-f]triazin-4-amine. By employing DFT with the B3LYP functional and a robust basis set, and by following a logical progression from gas-phase validation to solvated-phase property analysis, researchers can derive deep insights into the molecule's inherent properties. The analysis of the HOMO-LUMO gap, MEP surface, and NBO data provides a powerful, predictive toolkit for understanding molecular stability, reactivity, and the specific non-covalent interactions that will govern its biological activity. These in silico experiments are an indispensable component of modern, rational drug design, enabling more informed decisions and accelerating the journey from molecular concept to therapeutic reality.

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Methodological & Application

Application Notes and Protocols: Characterization of Imidazo[2,1-f]triazin-4-amine as a Potent TLR8 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Targeting TLR8 for Immune Modulation

Toll-like receptor 8 (TLR8), a member of the pattern-recognition receptor family, is a critical component of the innate immune system.[1][2] Located within the endosomes of immune cells like monocytes, macrophages, and dendritic cells, TLR8's primary role is to detect single-stranded RNA (ssRNA), a hallmark of viral pathogens.[3][4] Upon binding to ssRNA or synthetic agonists, TLR8 initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, orchestrating a robust immune response.[4] This mechanism makes TLR8 a compelling therapeutic target for a range of applications, including cancer immunotherapy and as a vaccine adjuvant to enhance immune responses against infectious diseases.[4][5]

Imidazo[2,1-f]triazin-4-amine and its derivatives belong to a class of small molecules that have been identified as potent TLR8 agonists.[6] These synthetic compounds mimic the action of viral ssRNA, activating the TLR8 signaling pathway and triggering a tailored immune response.[4] This application note provides a detailed experimental framework for researchers to characterize and validate the activity of Imidazo[2,1-f]triazin-4-amine as a TLR8 agonist. The protocols described herein are designed to be self-validating, providing a comprehensive approach from initial cell-based screening to detailed cytokine profiling.

Core Principle: The TLR8 Signaling Cascade

Activation of TLR8 by an agonist like Imidazo[2,1-f]triazin-4-amine initiates a well-defined intracellular signaling pathway. The receptor, which exists as an inactive dimer, undergoes a conformational change upon ligand binding.[7] This structural rearrangement facilitates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4] MyD88, in turn, engages with downstream signaling molecules, including IRAKs and TRAF6, culminating in the activation of key transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs).[4][8][9] The activation of these transcription factors drives the expression of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and type I interferons, which are crucial for antiviral defense and shaping the adaptive immune response.[8][10]

Diagram: TLR8 Signaling Pathway

TLR8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Imidazo[2,1-f]triazin-4-amine TLR8 TLR8 Dimer Agonist->TLR8 Binding & Activation MyD88 MyD88 TLR8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRFs IRF5 / IRF7 TRAF6->IRFs Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappaB_complex p50/p65 (NF-κB) NF_kappaB_nucleus NF-κB NF_kappaB_complex->NF_kappaB_nucleus Translocation NF_kappa_B_complex NF_kappa_B_complex I_kappa_B->NF_kappa_B_complex Releases IRFs_nucleus IRFs IRFs->IRFs_nucleus Translocation Gene Target Genes NF_kappaB_nucleus->Gene Transcription IRFs_nucleus->Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, etc.) Type I Interferons Gene->Cytokines Reporter_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed 1. Seed TLR8 Reporter Cells Prepare 2. Prepare Serial Dilutions of Test Compound Stimulate 3. Stimulate Cells (16-24h incubation) Prepare->Stimulate Detect 4. Add Detection Reagent (SEAP or Luciferase) Stimulate->Detect Read 5. Read Plate (Absorbance/Luminescence) Detect->Read Analyze 6. Plot Dose-Response & Calculate EC50 Read->Analyze

Caption: Workflow for the TLR8 NF-κB reporter assay.

Protocol 2: Cytokine Release Assay in Human PBMCs

This assay validates the functional consequence of TLR8 activation by measuring the release of key pro-inflammatory cytokines from primary human immune cells.

Rationale: Peripheral Blood Mononuclear Cells (PBMCs) contain a mixture of immune cells, including monocytes and dendritic cells that endogenously express TLR8. [11]Measuring the cytokine profile upon stimulation with Imidazo[2,1-f]triazin-4-amine provides a physiologically relevant assessment of its immunomodulatory activity. TLR8 activation is known to induce a specific cytokine signature, including TNF-α, IL-12, and IFN-γ. [10][12] Materials:

  • Isolated human PBMCs

  • Imidazo[2,1-f]triazin-4-amine

  • Positive Control: R848 or a known TLR8 agonist

  • Complete RPMI-1640 medium (supplemented with 10% FBS and penicillin/streptomycin) [13]* 96-well cell culture plates

  • Cytokine detection kits (e.g., ELISA or multiplex bead-based assay like Luminex) [11] Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 0.5 - 1 x 10^6 cells/well. [14]3. Stimulation: Add varying concentrations of Imidazo[2,1-f]triazin-4-amine and the positive control to the cells. Include an unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., TNF-α, IL-12p70, IL-6, IFN-γ) in the supernatant using ELISA or a multiplex assay according to the manufacturer's protocol. [11][14]7. Data Analysis: Plot the cytokine concentrations against the compound concentration to generate dose-response curves.

Data Presentation: Expected Cytokine Profile

CytokineExpected Response to Imidazo[2,1-f]triazin-4-amineRationale for Measurement
TNF-α Robust, dose-dependent increaseKey pro-inflammatory cytokine indicative of innate immune activation.
IL-12p70 Significant, dose-dependent increaseCrucial for Th1 polarization of the adaptive immune response. [10]
IL-6 Moderate, dose-dependent increasePleiotropic cytokine involved in inflammation and immune regulation.
IFN-γ Potential increase, may be indirectKey effector cytokine of Th1 responses.
IL-10 Minimal to no increaseRegulatory cytokine; its absence suggests a pro-inflammatory response.
Trustworthiness and Self-Validation

The combination of a specific reporter gene assay and a functional primary cell assay provides a self-validating experimental approach.

  • Specificity Check: The use of a specific TLR8 reporter cell line confirms that the observed activity is directly mediated through the TLR8 pathway. To further ensure specificity, the compound can be tested on a parental cell line lacking the TLR8 receptor, where no activity should be observed. [7]* Functional Confirmation: The cytokine release assay in PBMCs confirms that the compound elicits a physiologically relevant immune response consistent with known TLR8 biology. The specific pattern of cytokine induction serves as a functional fingerprint for TLR8 agonism. [10]* Positive and Negative Controls: The inclusion of a well-characterized TLR8 agonist (positive control) and a vehicle-only or inactive compound (negative control) in every experiment is crucial for validating the assay performance and interpreting the results for the test compound.

Conclusion

The protocols detailed in this application note provide a comprehensive and reliable framework for the in vitro characterization of Imidazo[2,1-f]triazin-4-amine as a TLR8 agonist. By systematically evaluating its ability to activate the NF-κB pathway and induce a characteristic pro-inflammatory cytokine profile in primary human immune cells, researchers can confidently establish its potency and mechanism of action. These foundational studies are a critical step in the pre-clinical development of novel immunomodulatory agents targeting TLR8 for therapeutic applications.

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Application Notes and Protocols for Imidazo[2,1-f]triazin-4-amine (Gedatolisib) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Targeting Cancer's Core Signaling Network

The dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a cornerstone of tumorigenesis, driving uncontrolled cell proliferation, survival, and metabolic reprogramming in a vast array of human cancers.[1][2][3][4] The intricate nature of this pathway, characterized by complex feedback loops, has often thwarted the efficacy of single-node inhibitors. For instance, inhibiting mTORC1 alone can lead to a feedback activation of PI3K, thereby mitigating the intended therapeutic effect.[5][6]

This guide focuses on a potent therapeutic agent, Gedatolisib (also known as PF-05212384 or PKI-587), which is built upon the Imidazo[2,1-f]triazin-4-amine scaffold.[4] Gedatolisib distinguishes itself as a dual inhibitor, concurrently targeting all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) with high potency.[1][5][7] This comprehensive blockade of the PI3K/Akt/mTOR axis offers a more robust and durable anti-cancer strategy by preventing the common escape mechanisms observed with single-target agents.[5][8] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize Gedatolisib in a cell culture setting to probe cancer biology and evaluate its therapeutic potential.

Mechanism of Action: Dual Blockade of a Critical Oncogenic Axis

Gedatolisib is an ATP-competitive inhibitor that binds to the kinase domains of both PI3K and mTOR.[6][9] Upon activation by growth factors or oncogenic mutations, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell growth and survival, including the mTOR complex.[1][3]

By inhibiting all Class I PI3K isoforms, Gedatolisib prevents the initial activation of this cascade. Simultaneously, its inhibition of mTORC1 and mTORC2 blocks downstream signaling, including the phosphorylation of key effectors like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[1][10] This dual-pronged attack ensures a thorough shutdown of the entire PI3K/Akt/mTOR signaling network.[5][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (T308) mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation (S473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits Inhibition Gedatolisib Gedatolisib (Imidazo[2,1-f]triazin-4-amine) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: Gedatolisib's dual inhibition of PI3K and mTOR.

Quantitative Data Summary

The potency of Gedatolisib has been demonstrated across a range of cancer cell lines. The following table summarizes key quantitative data for its in vitro activity.

ParameterCell LineValueReference
IC₅₀ (PI3Kα) Cell-free assay0.4 nM[11][12]
IC₅₀ (PI3Kγ) Cell-free assay5.4 nM[11][12]
IC₅₀ (mTOR) Cell-free assay1.6 nM[11][12]
IC₅₀ (Cell Growth) MDA-MB-361 (Breast Cancer)4.0 nM[1][11]
IC₅₀ (Cell Growth) PC3-MM2 (Prostate Cancer)13.1 nM[1][11]
IC₅₀ (p-Akt T308) MDA-MB-361 (Breast Cancer)8.0 nM[1][10]
Effective Concentration Various Breast Cancer Cell Lines< 40 nM for protein synthesis inhibition[8]

Experimental Protocols

Protocol 1: Preparation of Gedatolisib Stock and Working Solutions

Causality: Proper solubilization and storage are critical to maintain the compound's activity. Gedatolisib is soluble in DMSO but not in water.[12] Stock solutions should be prepared at a high concentration to minimize the final DMSO concentration in the cell culture medium, as high levels of DMSO can be toxic to cells.

Materials:

  • Gedatolisib powder (e.g., MedKoo Biosciences, Selleck Chemicals)[7][12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or PBS for dilutions

  • Vortexer and/or sonicator

Procedure:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving Gedatolisib powder in anhydrous DMSO. For example, to make a 10 mM stock solution of Gedatolisib (MW: 615.73 g/mol ), dissolve 6.16 mg in 1 mL of DMSO. Gentle warming in a 50°C water bath or sonication may be required to fully dissolve the compound.[2][11]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Long-term Storage: Store the stock solution aliquots at -80°C for up to one year or -20°C for up to one month.[1][2][11]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

Causality: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a fundamental method to determine the cytotoxic or cytostatic effects of Gedatolisib and to calculate its IC₅₀ value.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-361, PC-3, MCF-7)[1][13]

  • 96-well cell culture plates

  • Complete cell culture medium

  • Gedatolisib working solutions

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Gedatolisib (e.g., 0.1 nM to 10 µM).[5] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plates for a defined period, typically 48-72 hours.[5][10][13]

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5][10]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition

Causality: Western blotting provides direct evidence of target engagement by measuring the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway. A reduction in the phosphorylated forms of Akt, S6K, and 4E-BP1 confirms that Gedatolisib is inhibiting the pathway as intended.

Materials:

  • Cancer cell line of interest

  • 6-well or 10 cm cell culture plates

  • Gedatolisib working solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (S473), anti-total Akt, anti-p-S6, anti-total S6, anti-p-4EBP1, anti-total 4EBP1, and a loading control like β-actin or GAPDH)[3][9][14]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed Cells B Treat with Gedatolisib (e.g., 6-48 hours) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J

Caption: Experimental workflow for Western blot analysis.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Gedatolisib for a specified duration (e.g., 4, 6, or 24 hours).[1][9][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the Western blot analysis, the inclusion of both total and phosphorylated forms of key proteins, alongside a loading control, ensures the reliability of the observed changes in phosphorylation. Similarly, in the cell viability assay, a clear dose-dependent response provides confidence in the compound's activity. It is recommended to correlate the results from multiple assays; for example, the IC₅₀ from a viability assay should correspond with the concentration range that shows significant pathway inhibition in a Western blot.

References

  • MedchemExpress. (n.d.). Gedatolisib (PKI-587) | PI3K/mTOR Inhibitor.
  • Selleck Chemicals. (n.d.). Gedatolisib (PKI-587) | PI3K inhibitor | CAS 1197160-78-3.
  • TargetMol. (n.d.). Gedatolisib | PI3K | mTOR.
  • MedKoo Biosciences. (n.d.). Gedatolisib | PKI-587 | PF-05212384 | CAS#1196160-78-3 | PI3K and mTOR inhibitor.
  • The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings. (2021). Molecular Oncology. Retrieved from [Link]

  • The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings. (n.d.). ScienceOpen. Retrieved from [Link]

  • Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. (2024). Nature Communications. Retrieved from [Link]

  • Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. (2023). Molecules. Retrieved from [Link]

  • The expression of the proteins related to the PI3K/mTOR pathway,... (n.d.). ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Gedatolisib's Impact on Cancer Cell Proliferation and Survival: A Technical Guide.
  • Gedatolisib inhibits PI3K pathway activity. (A) Representative Western... (n.d.). ResearchGate. Retrieved from [Link]

  • Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. (n.d.). ResearchGate. Retrieved from [Link]

  • Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors. (2021). Clinical Cancer Research. Retrieved from [Link]

  • Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. (2022). Cancers. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). PF 05212384 | CAS 1197160-78-3 | PF05212384 | PKI-587.
  • Western blot analysis of components of the class I PI3K and ERK... (n.d.). ResearchGate. Retrieved from [Link]

  • CLINICAL STUDY PROTOCOL Phase I Dose-Escalation Study of Combination of Gedatolisib (a Dual Inhibitor of PI3-K and mTOR) with Pa. (2018). ClinicalTrials.gov. Retrieved from [Link]

  • A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. (2016). ClinicalTrials.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Gedatolisib. Retrieved from [Link]

  • Chemsrc. (n.d.). Gedatolisib (PF-05212384, PKI-587) | CAS#:1197160-78-3.
  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (2018). Oncotarget. Retrieved from [Link]

  • Gedatolisib, a Pan-PI3K/mTOR Inhibitor, Shows Superior Potency and Efficacy Relative to. (2023). Celcuity. Retrieved from [Link]

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Application Notes & Protocols: Preclinical Evaluation of Imidazo[2,1-f]triazin-4-amine Derivatives in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[2,1-f]triazin-4-amine Scaffold in Kinase Inhibition

The imidazo[2,1-f]triazin-4-amine core is a privileged scaffold in modern medicinal chemistry, most notably for its application in the development of potent kinase inhibitors. Its rigid, planar structure provides an excellent framework for positioning functional groups to interact with the ATP-binding pocket of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

A prime example of a successful drug based on this scaffold is Dacomitinib, an irreversible pan-HER (Human Epidermal Growth Factor Receptor) inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. The design of preclinical animal studies for novel derivatives of the imidazo[2,1-f]triazin-4-amine scaffold is therefore heavily influenced by the established methodologies for evaluating EGFR/HER family inhibitors.

This guide provides a comprehensive framework for researchers and drug development professionals to design and execute robust in vivo studies to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel compounds based on this key chemical structure. We will focus on the most common application: EGFR-mutant NSCLC.

Part 1: Strategic Selection of the Appropriate Animal Model

The choice of animal model is the most critical decision in a preclinical oncology program. It dictates the translational relevance of the findings. For evaluating EGFR inhibitors based on the imidazo[2,1-f]triazin-4-amine scaffold, the primary choice is between xenograft models and genetically engineered mouse models (GEMMs).

Cell Line-Derived Xenograft (CDX) Models

CDX models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice). They are the workhorse of preclinical oncology for their reproducibility, relatively low cost, and speed.

Rationale for Selection: The key is to select cell lines with well-characterized EGFR mutations that are known clinical drivers of NSCLC. This allows for a direct assessment of on-target efficacy.

Table 1: Recommended Human NSCLC Cell Lines for CDX Models

Cell LineEGFR MutationKey CharacteristicsRecommended Use
NCI-H1975 L858R / T790M Represents the most common resistance mutation to first and second-generation EGFR inhibitors.Primary efficacy & resistance testing. Essential for evaluating next-generation inhibitors.
PC-9 Exon 19 DeletionHighly sensitive to first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib).Primary efficacy testing. Useful as a positive control for EGFR-targeted activity.
HCC827 Exon 19 DeletionSimilar to PC-9; highly dependent on EGFR signaling for survival.Primary efficacy testing & PD studies. Robust and reproducible tumor growth.
A549 KRAS MutationEGFR wild-type.Specificity/Selectivity control. The compound should show minimal activity in this model if it is a selective EGFR inhibitor.
Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of tumor fragments from a human patient into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.

Rationale for Selection: PDX models are invaluable for testing efficacy across a diverse range of patient-specific genetic backgrounds and assessing responses in tumors with complex or unknown resistance mechanisms. They are often employed in later-stage preclinical development or for validating lead candidates.

Part 2: Experimental Design & Core Protocols

A well-designed in vivo study integrates efficacy endpoints with PK and PD measurements to build a comprehensive picture of the drug's behavior and mechanism of action.

Workflow for a Preclinical Efficacy Study

The following diagram outlines the typical workflow for assessing the anti-tumor activity of a novel imidazo[2,1-f]triazin-4-amine derivative.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis cell_culture 1. Cell Culture & Expansion (e.g., HCC827, NCI-H1975) implantation 2. Subcutaneous Implantation (5-10 x 10^6 cells/mouse) cell_culture->implantation monitoring 3. Tumor Growth Monitoring (Calipers, 2-3x weekly) implantation->monitoring randomization 4. Randomization (Tumor Volume ~150-200 mm³) monitoring->randomization dosing 5. Drug Administration (e.g., Oral Gavage, Daily) Vehicle | Compound | Positive Control randomization->dosing tumor_measurement 6. Efficacy Monitoring (Tumor Volume, Body Weight) dosing->tumor_measurement endpoint 7. Study Endpoint (Tumor >2000 mm³ or Humane Endpoint) tumor_measurement->endpoint collection 8. Sample Collection (Tumor, Plasma, Tissues) endpoint->collection analysis 9. Ex Vivo Analysis (PK/PD, Histology) collection->analysis

Caption: Workflow for a Xenograft Efficacy Study.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol details the steps for a standard efficacy study using the NCI-H1975 cell line in athymic nude mice.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin

  • Matrigel® (Corning)

  • Female athymic nude mice (6-8 weeks old)

  • Test compound (imidazo[2,1-f]triazin-4-amine derivative)

  • Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80)

  • Positive Control (e.g., Dacomitinib or Osimertinib)

  • Digital calipers, sterile syringes, gavage needles

Methodology:

  • Cell Preparation: Culture NCI-H1975 cells under standard conditions. On the day of implantation, harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week. Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When average tumor volume reaches approximately 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control

    • Group 2: Test Compound (Dose 1)

    • Group 3: Test Compound (Dose 2)

    • Group 4: Positive Control (e.g., Osimertinib at 5 mg/kg)

  • Treatment: Administer the test compound, vehicle, or positive control daily via oral gavage. Monitor body weight and clinical signs of toxicity daily for the first week, then 2-3 times weekly.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the pre-defined endpoint (e.g., 2000 mm³).

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • % TGI = (1 - [ΔT/ΔC]) x 100 , where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Pharmacokinetic / Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to establish a relationship between drug exposure and target engagement. These are often conducted as separate, shorter-term studies running in parallel with efficacy studies.

Objective: To determine if the administered compound reaches the tumor at sufficient concentrations to inhibit the target (EGFR).

G cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) pk_admin Drug Administration (Single Dose) pk_sample Serial Sampling (Plasma, Tumor) pk_admin->pk_sample pk_analysis LC-MS/MS Analysis (Drug Concentration) pk_sample->pk_analysis pd_analysis Western Blot / IHC (p-EGFR, p-ERK) label_link Exposure-Response Correlation pk_analysis->label_link pd_admin Drug Administration (Single or Multiple Doses) pd_sample Terminal Collection (Tumor Lysates) pd_admin->pd_sample pd_sample->pd_analysis label_link->pd_analysis

Caption: Integrated PK/PD Study Design.

Protocol: Tumor PD Marker Analysis

  • Model: Use tumor-bearing mice (e.g., HCC827 xenografts) with tumors of 300-500 mm³.

  • Dosing: Administer a single dose of the test compound or vehicle.

  • Sample Collection: Euthanize cohorts of mice (n=3-4 per time point) at various time points post-dose (e.g., 2, 4, 8, 24 hours). Immediately excise tumors and snap-freeze them in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Analysis: Perform Western blotting on the tumor lysates. Probe for key biomarkers:

    • Target Engagement: Phospho-EGFR (p-EGFR)

    • Downstream Signaling: Phospho-ERK (p-ERK), Phospho-AKT (p-AKT)

    • Loading Control: Total EGFR, Total ERK, GAPDH

Expected Outcome: A successful compound will show a time-dependent decrease in p-EGFR and downstream markers, with the nadir and duration of suppression correlating with the PK profile of the drug in the tumor tissue.

Part 3: Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted with the highest standards of animal welfare and in compliance with institutional and national guidelines.

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

  • The 3Rs: All studies must adhere to the principles of Replacement, Reduction, and Refinement.

  • Humane Endpoints: Clear criteria for euthanasia must be established before the study begins. These include, but are not limited to:

    • Tumor volume exceeding 2000 mm³

    • Tumor ulceration

    • Body weight loss exceeding 20%

    • Significant changes in behavior (lethargy, hunched posture)

References

  • Dacomitinib in Advanced Non–Small-Cell Lung Cancer. (2018). The New England Journal of Medicine. [Link]

  • Patient-Derived Xenograft (PDX) Models in Oncology. (2020). Nature Reviews Cancer. [Link]

  • IACUC Guidelines for Tumor Studies in Rodents. Institutional Animal Care and Use Committee documentation from a major research university. (A representative example can often be found on university websites, e.g., [Link])

  • Guidelines for the Welfare and Use of Animals in Cancer Research. (2010). British Journal of Cancer. [Link]

Application Notes & Protocols: A Guide to the In Vivo Administration of Imidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Context and Core Principles

The imidazo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[4][5] As of late 2024, the U.S. FDA had approved 87 small-molecule kinase inhibitors, the vast majority of which are orally administered for cancer therapy.[6] Compounds based on the imidazo[2,1-f]triazin-4-amine core (MW: 135.13 g/mol ) are characteristic of this class: they are often highly lipophilic, exhibit poor aqueous solubility, and are intended for oral administration.[7][8][9]

This guide provides a comprehensive framework for the in vivo administration of Imidazo[2,1-f]triazin-4-amine and its derivatives, with a focus on preclinical rodent models. The protocols herein are designed to ensure reproducibility, scientific rigor, and animal welfare . We will move from foundational pre-formulation analysis to detailed administration protocols and conclude with essential study design considerations for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. The central challenge addressed is the effective and consistent delivery of a poorly soluble compound to generate reliable and translatable in vivo data.[8]

Pre-Formulation & Vehicle Selection: The Foundation of a Successful Study

The bioavailability and ultimate efficacy of a poorly soluble compound are critically dependent on its formulation.[9] The selection of an appropriate delivery vehicle is the most crucial first step.[1] An ideal vehicle solubilizes or uniformly suspends the compound, is non-toxic, and is physiologically inert.[10]

Physicochemical Characterization

Before any in vivo work, the specific derivative of Imidazo[2,1-f]triazin-4-amine must be characterized.

PropertyImportance for In Vivo StudiesTypical Range for Kinase Inhibitors
Aqueous Solubility Determines the feasibility of a simple solution vs. a suspension or complex formulation. Directly impacts oral absorption.Very low (< 10 µg/mL) at physiological pH.
LogP / LogD Predicts lipophilicity. High LogP (>3) often correlates with poor solubility and high plasma protein binding.2.0 - 5.0
pKa Identifies ionizable groups. Can be leveraged for salt formation to improve solubility.Often weakly basic.
Chemical Stability Ensures the compound does not degrade in the chosen vehicle during study duration.Must be stable at room temp for at least 4-8 hours in formulation.
Vehicle Selection Protocol & Decision Logic

A tiered approach is recommended. Start with the simplest, most inert vehicles and only increase complexity if necessary.

dot graph VehicleSelection { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes A [label="Start: Assess Aqueous Solubility\n(pH 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Soluble at desired conc.?\n(e.g., >1 mg/mL)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Use Saline or PBS\n(Sterile Filter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Test Solubility in\nAqueous Co-solvent Systems", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Soluble & Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Formulate Suspension", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Use Co-solvent Vehicle\n(e.g., PEG400, Propylene Glycol)\nLimit co-solvent %", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Select Suspending Agent\n(e.g., 0.5% CMC, 0.5% MC)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Test Suspension Homogeneity\n& Resuspendability", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Homogeneous > 2 hrs?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; K [label="Proceed to Dosing", fillcolor="#34A853", fontcolor="#FFFFFF"]; L [label="Add Surfactant\n(e.g., 1-5% Tween 80)\nRe-evaluate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E; E -> G [label="Yes"]; E -> F [label="No"]; F -> H; H -> I; I -> J; J -> K [label="Yes"]; J -> L [label="No"]; L -> I [label=" "]; C -> K; G -> K; } dot Caption: Decision workflow for vehicle selection.

Commonly Used Vehicles for Oral Administration of Kinase Inhibitors:

Vehicle ClassExample(s)ProsCons & Considerations
Aqueous Suspending Agents 0.5% (w/v) Methylcellulose (MC)0.5% (w/v) Carboxymethylcellulose (CMC)Generally inert, well-tolerated.[10]Requires careful preparation to ensure homogeneity. Particle size of API is critical.
Co-solvents Polyethylene Glycol 400 (PEG400)Propylene Glycol (PG)Can achieve true solutions for moderately soluble compounds.Potential for toxicity, especially with chronic dosing. Should be used at the lowest effective concentration.[11]
Surfactants Polysorbate 80 (Tween® 80)Polysorbate 20 (Tween® 20)Improves "wettability" of drug particles, aiding suspension and absorption.Can have physiological effects (e.g., on gut permeability). Use at low concentrations (1-5%).
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to solubilize hydrophobic drugs.Can cause renal and GI toxicity at high doses. May alter drug PK profile.[1]

Recommendation for Imidazo[2,1-f]triazin-4-amine derivatives: Start with 0.5% Methylcellulose with 0.1-0.2% Tween 80 as a first-line vehicle for oral gavage studies. This combination is robust for poorly soluble compounds and is generally well-tolerated.

Dose Formulation & Administration Protocols

Accuracy and consistency in dose administration are paramount. All substances for injection must be sterile to prevent infection.[12][13]

Protocol: Preparation of a 10 mg/mL Suspension in 0.5% MC / 0.2% Tween 80

This protocol is for preparing a 10 mL stock formulation, sufficient for dosing multiple animals.

  • Vehicle Preparation:

    • Add 50 mg of Methylcellulose (low viscosity) to 10 mL of sterile water in a sterile beaker with a magnetic stir bar.

    • Heat to ~60°C while stirring to facilitate dissolution.

    • Allow the solution to cool to room temperature. It will become a clear, slightly viscous solution.

    • Add 20 µL of Tween 80 and stir to mix completely.

  • Compound Preparation:

    • Calculate the required mass of the test compound. For a 10 mg/mL formulation in 10 mL, weigh out 100 mg of Imidazo[2,1-f]triazin-4-amine.

    • If particles are large, gently triturate the powder in a mortar and pestle to a fine, uniform consistency. This significantly improves suspension quality.

  • Formulation:

    • Add a small amount (~1 mL) of the vehicle to the powdered compound, creating a thick, uniform paste. This "wetting" step is critical to prevent clumping.

    • Gradually add the remaining vehicle to the paste while stirring continuously.

    • Transfer the final suspension to a sterile vial.

  • Quality Control & Dosing:

    • Maintain the formulation on a magnetic stir plate at a low speed throughout the dosing procedure to ensure homogeneity.[10]

    • Visually inspect the suspension for uniformity before drawing each dose.

Protocol: Oral Gavage (PO) Administration in Mice

Oral gavage is the most common and reliable method for precise oral dosing in rodents.[10]

  • Materials:

    • Appropriately sized mouse (e.g., 20-25 g).

    • 20-22 gauge, 1.5-inch flexible or rigid, ball-tipped gavage needle.

    • 1 mL syringe.

  • Procedure:

    • Calculate the dose volume based on the most recent body weight (e.g., for a 25 g mouse at 10 mg/kg with a 10 mg/mL formulation, the volume is 25 µL).

    • Securely restrain the mouse using a scruff technique, ensuring the head and body form a straight line to facilitate passage of the needle.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth over the tongue.

    • Advance the needle into the esophagus until the ball tip is felt to pass the thoracic inlet. There should be no resistance.

    • Administer the dose smoothly and steadily.

    • Withdraw the needle in a single, smooth motion.

    • Return the animal to its cage and monitor for any signs of distress.

Protocol: Intraperitoneal (IP) Injection in Mice

IP injection offers an alternative parenteral route, bypassing first-pass metabolism.

  • Materials:

    • Appropriately sized mouse.

    • 25-27 gauge needle.[12]

    • 1 mL syringe.

  • Procedure:

    • Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downward. This allows abdominal organs to shift cranially.[14]

    • Identify the injection site in the lower right abdominal quadrant, avoiding the midline and the cecum on the left side.[14][15]

    • Insert the needle (bevel up) at a 30-45 degree angle.

    • Gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe, you are correctly positioned in the peritoneal cavity.[15]

    • Inject the substance smoothly. The maximum recommended volume is typically <10 mL/kg.[12]

    • Withdraw the needle and return the animal to its cage.

In Vivo Study Design: PK/PD and Efficacy Models

The study design must be tailored to the research question, whether it's determining the drug's exposure profile (PK), its effect on a biological target (PD), or its therapeutic efficacy.[3][16]

Pharmacokinetic (PK) Study

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound.[17]

  • Objective: To determine key parameters like Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and half-life.

  • Typical Design:

    • Animals: Naive mice (n=3-5 per time point or using serial bleeding).[2][17]

    • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg PO).

    • Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Serial bleeding techniques can significantly reduce animal usage.[2]

    • Analysis: Process blood to plasma, and quantify drug concentration using a validated analytical method (e.g., LC-MS/MS).

dot graph PK_Workflow { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Dose [label="Dose Animal\n(PO or IP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Serial Blood Sampling\n(e.g., Submandibular Vein)", fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="Process Blood to Plasma\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Quantify Drug Conc.\n(LC-MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Model [label="Calculate PK Parameters\n(Cmax, AUC, T½)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dose -> Sample -> Process -> Analyze -> Model; } dot Caption: Workflow for a typical preclinical PK study.

Pharmacodynamic (PD) & Efficacy Study (Xenograft Model Example)

This type of study links drug exposure to a biological effect, such as target inhibition or tumor growth delay.[16] A subcutaneous tumor model is a standard approach for evaluating anti-cancer agents.[18]

  • Objective: To assess the relationship between dose/exposure and target modulation and/or anti-tumor activity.

  • Typical Design:

    • Tumor Inoculation: Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.[18]

    • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

    • Randomization: Randomize animals into treatment groups (e.g., Vehicle, Drug at 10 mg/kg, Drug at 30 mg/kg).

    • Treatment: Dose animals according to the planned schedule (e.g., once daily PO for 21 days).

    • Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor body weight as a measure of general health.[3]

    • Endpoints:

      • Efficacy: Continue until tumors in the vehicle group reach a predetermined endpoint size. The primary efficacy endpoint is often tumor growth inhibition (TGI).

      • PD: For target engagement, satellite groups of animals may be euthanized at specific times post-dose (e.g., 2, 8, 24 hours) to collect tumor and plasma samples for analysis (e.g., Western blot for phosphorylated target, LC-MS/MS for drug concentration).

dot graph Efficacy_Timeline { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Day0 [label="Day 0:\nTumor Cell\nInoculation", fillcolor="#F1F3F4", fontcolor="#202124"]; Day7_10 [label="Day 7-10:\nTumors Palpable\nRandomization", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Day 10-31:\nDaily Dosing\n(Vehicle, Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Tumor & Body Weight\nMeasurements\n(2-3x / week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Day ~31:\nStudy Endpoint\n(Tumor Burden)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PD_Collection [label="PD Sample Collection\n(Satellite Groups)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Day0 -> Day7_10 -> Treatment -> Endpoint; Treatment -> Monitoring [style=dashed]; Monitoring -> Endpoint; Treatment -> PD_Collection [style=dashed]; } dot Caption: Timeline of a xenograft efficacy study.

Conclusion and Best Practices

The successful in vivo evaluation of an Imidazo[2,1-f]triazin-4-amine derivative hinges on a methodical and well-documented approach.

  • Prioritize Formulation: Time spent optimizing the vehicle and formulation will prevent failed studies and ensure dose consistency.

  • Aseptic Technique: Always use sterile materials for parenteral administration to avoid introducing confounding variables like infection.[13][19]

  • Proficiency in Technique: Ensure all personnel are thoroughly trained and proficient in administration techniques like oral gavage and IP injection to minimize animal stress and technical errors.

  • Ethical Considerations: All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC), adhering to all guidelines for humane care and use.[3][20]

  • Integrate PK/PD: Whenever possible, integrate PK and PD endpoints within efficacy studies. Understanding the exposure-response relationship is critical for translating preclinical findings to the clinic.[16]

By adhering to these principles and protocols, researchers can confidently and effectively advance the preclinical development of novel therapeutics based on the Imidazo[2,1-f]triazin-4-amine scaffold.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Xing, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(1), e1009. [Link]

  • PubChem. (n.d.). Imidazo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. Retrieved from [Link]

  • An, F. F., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Advanced Healthcare Materials, 9(9), e1901646. [Link]

  • Arora, D., & Sharma, M. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Advanced Research, 45, 1-14. [Link]

  • University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. Animals in Science. Retrieved from [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. GADSC.com. Retrieved from [Link]

  • Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

  • Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics, 15(10), 4500–4511. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. Research and Innovation. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine... ResearchGate. Retrieved from [Link]

  • ResearchGate. (2015). Variability in bioavailability of small molecular tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Gielara, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies... Pharmaceutics, 14(3), 649. [Link]

  • Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders. Retrieved from [Link]

  • ResearchGate. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice... Request PDF. Retrieved from [Link]

  • Spectral Instruments Imaging. (2023). Considerations for Xenograft Model Development with In Vivo Imaging [Video]. YouTube. [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • ANU Services. (2022). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]

  • ichorbio. (2021). A Beginners Guide on How to Inject Mice. Retrieved from [Link]

  • Sargent, L., et al. (2023). Methods to study xenografted human cancer in genetically diverse mice. Disease Models & Mechanisms, 16(1), dmm049615. [Link]

  • Lou, X., & Varma, M. V. S. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Drug Metabolism and Pharmacokinetics, 27(1), 33-43. [Link]

  • Johnson, J. L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • ResearchGate. (2018). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Diversity-oriented synthesis of imidazo[1,2-a][1][21][22]triazine derivatives... Chemical Communications, 53(75), 10411-10414. [Link]

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Application Notes and Protocols: The Imidazo[2,1-f]triazin-4-amine Scaffold in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Dual Pathway Inhibition

The landscape of targeted cancer therapy is continually evolving, with a focus on identifying and neutralizing the core signaling networks that drive malignant growth. Within this pursuit, the Imidazo[2,1-f]triazin-4-amine scaffold has emerged as a cornerstone for developing potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway. This fused heterocyclic system provides a rigid and synthetically tractable framework for designing molecules that can simultaneously engage the ATP-binding sites of both PI3K and mTOR kinases. Its significance is epitomized by the clinical development of gedatolisib (PF-05212384) , an investigational drug that has demonstrated promising activity in solid tumors, particularly breast cancer.[1]

This guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth look at the mechanism of action, structure-activity relationships, and critical experimental protocols for evaluating novel compounds based on the Imidazo[2,1-f]triazin-4-amine scaffold.

Section 1: The PI3K/AKT/mTOR Signaling Pathway - A Critical Node in Oncology

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human malignancies, playing a central role in cell metabolism, growth, proliferation, and survival.[2] Activation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, promotes tumorigenesis and resistance to therapy.[3]

The Rationale for Dual Inhibition: Initial efforts to target this pathway focused on single-node inhibitors, such as mTORC1 inhibitors (rapalogs) or pan-PI3K inhibitors.[4] However, these approaches are often limited by feedback mechanisms. For instance, inhibiting mTORC1 can lead to a feedback activation of PI3K signaling, thus blunting the therapeutic effect.[5] Dual PI3K/mTOR inhibitors, by targeting both the upstream PI3K enzyme and the downstream mTOR kinase (both mTORC1 and mTORC2 complexes), offer a more comprehensive and durable blockade of the pathway. This strategy is designed to overcome the adaptive resistance mechanisms that have limited the efficacy of single-node inhibitors.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[2,1-f]triazin-4-amine (e.g., Gedatolisib) Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/mTOR pathway and points of dual inhibition.

Section 2: Gedatolisib - A Clinical Exemplar

Gedatolisib (PF-05212384) is a potent, ATP-competitive, intravenous dual inhibitor that targets all four Class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) with low nanomolar potency.[1] Its development has provided a clinical proof-of-concept for the therapeutic potential of the Imidazo[2,1-f]triazin-4-amine scaffold.

Clinical trials have shown that gedatolisib, particularly in combination with other agents like CDK4/6 inhibitors and endocrine therapy, has meaningful clinical activity in patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[7] This highlights the scaffold's ability to serve as a foundation for effective and tolerable cancer therapeutics.

Section 3: Chemical Synthesis and Structure-Activity Relationship (SAR)

Generalized Synthetic Route

While specific synthetic routes for clinical candidates like gedatolisib are proprietary, the Imidazo[2,1-f]triazin-4-amine core can be constructed through established heterocyclic chemistry principles. A plausible and generalized approach involves the cyclization of a functionalized 2-aminoimidazole precursor.

One common strategy for forming similar fused imidazotriazine systems involves the reaction of an amino-imidazole with a reagent that provides the remaining atoms of the triazine ring. For instance, a 2-aminoimidazole can be reacted with a 1,3-dicarbonyl compound or its equivalent in the presence of an activating agent to form the fused ring system.[2]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization Start 2-Aminoimidazole Precursor Cyclization Cyclization/ Condensation Start->Cyclization Reagent Triazine-forming Reagent (e.g., α-haloketone, 1,3-dicarbonyl) Reagent->Cyclization Core Imidazo[2,1-f]triazine Core Cyclization->Core Functionalization Functionalization (e.g., Suzuki, Buchwald- Hartwig couplings) Core->Functionalization Introduction of R1, R2, etc. Final Final Imidazo[2,1-f]triazin-4-amine Derivative Functionalization->Final

Caption: Generalized synthetic workflow for Imidazo[2,1-f]triazin-4-amine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies on dual PI3K/mTOR inhibitors based on related triazine scaffolds provide valuable insights for designing new analogs.[4][8]

  • The Hinge-Binding Motif: The Imidazo[2,1-f]triazin-4-amine core acts as the primary hinge-binding element, forming crucial hydrogen bonds within the ATP-binding pocket of both PI3K and mTOR.

  • The Morpholine Groups: In many potent inhibitors like gedatolisib, morpholine groups are critical "pharmacophores".[9] One morpholine group typically occupies a key affinity pocket, where the oxygen atom can act as a hydrogen bond acceptor. Replacing this morpholine with groups that lack this feature, such as a piperazine, can lead to a significant loss of potency.[10] However, activity can sometimes be restored by N-acylation of the piperazine, suggesting that both steric and electronic factors are at play.[10]

  • Bioisosteric Replacements: Researchers often explore bioisosteres for the morpholine moiety to improve properties like metabolic stability or solubility. Spirocyclic ethers or other constrained heterocyclic systems can sometimes mimic the key interactions of the morpholine ring while offering improved physicochemical properties.

  • The Linker and Solvent-Front Moiety: The central phenylurea linker in gedatolisib positions the solvent-front moiety (the dimethylaminopiperidine group) to interact with the solvent-exposed region of the kinase domain. Modifications in this part of the molecule are used to fine-tune potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.

Section 4: Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for the comprehensive preclinical evaluation of novel Imidazo[2,1-f]triazin-4-amine derivatives.

Protocol 4.1: In Vitro Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3K isoforms and mTOR.

Principle: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.) and mTOR kinase.

  • Substrate (e.g., PIP2 for PI3K).

  • ATP.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay plates (e.g., 384-well, white).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer.

    • Add the kinase reaction mix to the wells containing the compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement (Western Blotting)

Objective: To confirm that the test compound inhibits the PI3K/mTOR pathway in a cellular context by measuring the phosphorylation of downstream effectors.

Materials:

  • Cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87 MG).

  • Cell culture medium and supplements.

  • Test compound.

  • Growth factor (e.g., IGF-1) for pathway stimulation.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K (Thr389), anti-total S6K, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound or DMSO for 2-4 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT and S6K should be observed in cells treated with an active compound, while total protein levels remain unchanged.

Protocol 4.3: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an Imidazo[2,1-f]triazin-4-amine derivative in a preclinical mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Cancer cell line for implantation (e.g., MCF-7 for breast cancer).

  • Matrigel.

  • Test compound and vehicle for administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant cancer cells (e.g., 5 x 10⁶ MCF-7 cells) mixed with Matrigel into the flank of the mice.

    • For ER+ cell lines like MCF-7, an estrogen pellet may need to be implanted to support tumor growth.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Prepare the test compound formulation. Gedatolisib, for example, is a lyophilized powder reconstituted with sterile water and diluted in 5% Dextrose for Injection for intravenous (IV) infusion.[8]

    • Administer the compound according to a predetermined schedule (e.g., once weekly IV).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint:

    • Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.

    • Euthanize the animals, excise the tumors, and weigh them.

    • Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for p-AKT).

Section 5: Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Example In Vitro Activity Profile

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 GI₅₀ (nM)
Gedatolisib 0.45.40.61.610
Test Cmpd 1 XYZAB
Test Cmpd 2 XYZAB

GI₅₀: Concentration causing 50% growth inhibition.

Table 2: Example In Vivo Efficacy Data

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle 10 mL/kg, IV, qw1250 ± 150-+2.5
Test Cmpd 1 25 mg/kg, IV, qw450 ± 8064-1.8

qw: once weekly; SEM: standard error of the mean.

References

  • Gedatolisib - Wikipedia. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC. [Link]

  • Synthesis of novel derivatives of Imidazo[2,1-c][1][2][10]Triazine from biologically active 4-arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-ones and evaluation of their antimicrobial activity - ResearchGate. [Link]

  • Synthetic Routes to Imidazothiazines | Request PDF - ResearchGate. [Link]

  • CLINICAL STUDY PROTOCOL Phase I Dose-Escalation Study of Combination of Gedatolisib (a Dual Inhibitor of PI3-K and mTOR) with Pa - ClinicalTrials.gov. [Link]

  • Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][10]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][10]triazines - PMC - NIH. [Link]

  • Synthesis of imidazo[4,5-e][1][4]thiazino[2,3-c][1][2][10]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][10]triazines - Beilstein Journals. [Link]

  • Gedatolisib in combination with palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative advance - Celcuity. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications - International Journal of Pharma Sciences and Research. [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - Frontiers. [Link]

  • Synthetic route of imidazole-fused 1,3,5-triazines - ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - MDPI. [Link]

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][10]triazino[2,3-c]quinazolines - MDPI. [Link]

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Application Note & Protocols: Strategic Formulation of Imidazo[2,1-f]triazin-4-amine for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Preclinical Formulation Challenge

Imidazo[2,1-f]triazin-4-amine represents a class of nitrogen-rich heterocyclic compounds that frequently exhibit potent biological activity but are hampered by poor aqueous solubility.[1][2] The successful preclinical development of such New Chemical Entities (NCEs) is critically dependent on a robust formulation strategy that ensures consistent and adequate drug exposure in animal models.[3] Without a suitable delivery system, promising candidates can be falsely labeled as inactive or toxic due to erratic absorption and variable pharmacokinetics, leading to costly delays or termination of research programs.[4]

This guide provides a systematic approach to formulating Imidazo[2,1-f]triazin-4-amine, beginning with essential pre-formulation characterization and progressing through logical, tiered formulation strategies. The protocols herein are designed to be self-validating, incorporating critical quality control checks to ensure the delivery of a well-characterized and stable dosing vehicle for preclinical toxicology and efficacy studies.

Foundational Strategy: The Formulation Development Workflow

The development of a preclinical formulation is not a linear path but an iterative process guided by the physicochemical properties of the Active Pharmaceutical Ingredient (API). The primary objective is to develop the simplest possible formulation that meets the exposure requirements for the intended study. The workflow below outlines the decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Validation API API Supply (Imidazo[2,1-f]triazin-4-amine) PhysChem Physicochemical Profiling (pKa, LogP, m.p., crystallinity) API->PhysChem Solubility Kinetic & Thermodynamic Solubility Screening PhysChem->Solubility Decision Solubility sufficient for required dose? Solubility->Decision Simple Aqueous Solution (pH adjusted) Decision->Simple Yes Complex Solubility Enhancement Required Decision->Complex No Strategy Evaluate Tiered Strategies: 1. Suspension 2. Co-solvent/Surfactant 3. Lipid-based (SEDDS) 4. Amorphous Dispersion Complex->Strategy Develop Develop & Optimize Lead Formulation Strategy->Develop Analyze Analytical Characterization (Potency, Purity, Homogeneity) Develop->Analyze Stability Short-term Stability Study (Storage & In-use) Analyze->Stability Dose Preclinical Dosing Vehicle (TK/PD Studies) Stability->Dose

Caption: Preclinical Formulation Development Workflow.

Pre-formulation Assessment: Characterizing the API

Before any formulation work begins, a thorough understanding of the API's intrinsic properties is essential. For Imidazo[2,1-f]triazin-4-amine, we will assume the following profile based on its structure and data from related imidazotriazine compounds.[5][6][7]

Table 1: Assumed Physicochemical Properties of Imidazo[2,1-f]triazin-4-amine

Property Estimated Value/Characteristic Rationale & Implication for Formulation
Molecular Weight ~135-150 g/mol Low molecular weight favors permeability.
LogP 2.0 - 3.5 Lipophilic nature suggests poor aqueous solubility (BCS Class II/IV).[8]
pKa (basic) 3.0 - 5.0 The amine and imidazole nitrogens provide a basic handle for pH-dependent solubility.
Melting Point >200 °C High melting point often correlates with low solubility due to strong crystal lattice energy.[7]

| Aqueous Solubility | <10 µg/mL | The primary challenge to overcome. Simple aqueous solutions are unlikely to suffice for most preclinical doses. |

Protocol 3.1: Kinetic Solubility Assessment in Biorelevant Media

Objective: To rapidly assess the solubility of Imidazo[2,1-f]triazin-4-amine in different preclinical vehicles to guide formulation strategy.

Causality: Kinetic solubility provides a rapid, albeit potentially overestimated, measure of solubility by observing precipitation from a DMSO stock solution. This high-throughput screen helps prioritize promising vehicle systems for more rigorous thermodynamic solubility testing. Using biorelevant media like Simulated Gastric Fluid (SGF) and Fasted-State Simulated Intestinal Fluid (FaSSIF) provides a more in vivo-relevant context than simple buffers.

Materials:

  • Imidazo[2,1-f]triazin-4-amine

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • SGF, pH 1.2

  • FaSSIF, pH 6.5

  • 96-well microplate, HPLC vials, analytical balance

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Imidazo[2,1-f]triazin-4-amine in 100% DMSO.

  • Plating: Dispense 198 µL of each test vehicle (PBS, SGF, FaSSIF, etc.) into designated wells of the 96-well plate.

  • Addition of API: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Assessment: After incubation, visually inspect each well for signs of precipitation. For a quantitative result, filter the samples through a 0.45 µm filter plate.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Protocol 5.1).

  • Self-Validation: The concentration measured represents the kinetic solubility. Compare results across different media to identify pH dependencies and potential solubilizing effects of the vehicle components.

Formulation Strategies & Protocols

Based on the low intrinsic solubility, we will explore two primary formulation strategies: a simple suspension and a solubilizing co-solvent system.

Strategy 1: Aqueous Suspension

A suspension is often the simplest and preferred starting point for oral preclinical studies, especially for BCS Class II compounds.[9] It involves dispersing fine particles of the API in an aqueous vehicle containing a suspending agent and a wetting agent.

Causality: The suspending agent (e.g., methylcellulose) increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[9] The wetting agent (e.g., Tween 80) reduces the surface tension between the hydrophobic API particles and the aqueous vehicle, allowing for uniform dispersion.

Protocol 4.1: Preparation of a 10 mg/mL Oral Suspension

Objective: To prepare a uniform and re-dispersible suspension of Imidazo[2,1-f]triazin-4-amine for oral gavage.

Materials:

  • Imidazo[2,1-f]triazin-4-amine, micronized if possible

  • 0.5% (w/v) Methylcellulose in purified water

  • Tween 80

  • Mortar and pestle, graduated cylinder, magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle in advance to allow for full hydration.

  • Wetting the API: Weigh the required amount of API (e.g., 100 mg for a 10 mL batch). In a mortar, add a few drops of 1% Tween 80 solution and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent particle clumping.

  • Incorporation: Gradually add the 0.5% methylcellulose vehicle to the paste while continuously triturating to ensure uniform mixing.

  • Final Volume: Transfer the mixture to a graduated cylinder or beaker. Use small portions of the remaining vehicle to rinse the mortar and pestle, adding the rinsings to the bulk formulation to ensure complete transfer of the API.

  • Homogenization: Adjust to the final volume with the vehicle and stir with a magnetic stirrer for at least 30 minutes.

  • QC & Self-Validation:

    • Visual Inspection: The final formulation should be milky and uniform. After settling for a short period, it should be easily re-suspended with gentle shaking.

    • Dose Homogeneity: To confirm uniformity, take samples from the top, middle, and bottom of the stirred suspension. Analyze the API concentration by HPLC. Results should be within ±10% of the target concentration.

Strategy 2: Co-solvent/Surfactant System

For higher dose requirements or when a solution is necessary (e.g., for intravenous administration or to overcome dissolution rate-limited absorption), a co-solvent system is a viable option.[10][11]

Causality: Co-solvents like polyethylene glycol 400 (PEG 400) and propylene glycol are water-miscible organic solvents that disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of lipophilic compounds. Surfactants like polysorbate 80 (Tween 80) or Cremophor EL form micelles that can encapsulate the drug, further enhancing solubility and preventing precipitation upon dilution in the gastrointestinal tract or bloodstream.[11][12]

Protocol 4.2: Preparation of a 20 mg/mL Solubilized Formulation

Objective: To prepare a clear, stable solution of Imidazo[2,1-f]triazin-4-amine suitable for oral or potentially parenteral administration (sterility would be required for the latter).

Materials:

  • Imidazo[2,1-f]triazin-4-amine

  • PEG 400

  • Propylene Glycol (PG)

  • Tween 80

  • Purified Water or Saline

  • Glass vial, sonicator, magnetic stirrer

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common starting point is 40% PEG 400, 10% PG, and 10% Tween 80 in water (v/v/v/v).

  • Dissolution: Weigh the API and add it to the pre-mixed vehicle in a glass vial.

  • Energy Input: Vortex the mixture vigorously. If the API does not fully dissolve, use a sonicator bath for 15-30 minutes, which provides energy to break the crystal lattice. Gentle warming (<40°C) can also be applied if the compound is known to be thermally stable.

  • Final Mixing: Once the API is fully dissolved, stir the solution with a magnetic stirrer for 15 minutes to ensure homogeneity.

  • QC & Self-Validation:

    • Clarity: The final formulation must be a clear, particle-free solution.

    • Precipitation upon Dilution: Perform a dilution test. Add 100 µL of the formulation to 1 mL of water or PBS. A stable formulation should not show immediate precipitation. Some haziness (emulsion formation) is acceptable if using surfactants.

    • Potency: Confirm the final concentration is within 95-105% of the target using a validated HPLC method.

Analytical Characterization & Stability

A formulation is only as reliable as the analytical methods used to characterize it.[13][14]

Protocol 5.1: HPLC-UV Method for Quantification

Objective: To establish a reliable High-Performance Liquid Chromatography (HPLC) method for determining the concentration and purity of Imidazo[2,1-f]triazin-4-amine in formulation matrices.

Causality: Reverse-phase HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[15] An isocratic method is often sufficient for preclinical formulation analysis as it is rapid and robust. UV detection is suitable for aromatic heterocyclic compounds.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 or equivalent with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 Acetonitrile: 20 mM Ammonium Acetate buffer, pH 4.5.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for λmax (e.g., ~254 nm or ~280 nm).

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a standard stock solution of the API in a suitable solvent (e.g., DMSO or Acetonitrile). Create a calibration curve by making serial dilutions to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the formulation samples with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of the API in the samples by interpolating their peak areas against the standard calibration curve.

  • Self-Validation: The calibration curve should have a correlation coefficient (r²) > 0.999. Quality control standards run alongside the samples should be within ±5% of their nominal value.

Protocol 5.2: Short-Term Formulation Stability Assessment

Objective: To ensure the formulation is stable under typical storage and use conditions for the duration of a preclinical study.[16]

Causality: Preclinical formulations are often prepared in batches and may be used over several hours or days.[17] This protocol verifies that the API does not degrade and remains dissolved or uniformly suspended over this period, ensuring that the last animal dosed receives the same amount of drug as the first.[16][18]

G cluster_storage Storage Conditions Prep Prepare Formulation Batch T0 Time Zero (T0) Analysis - Potency (HPLC) - Visual Appearance - pH (if aqueous) Prep->T0 RT Room Temperature (25°C / 60% RH) T0->RT REF Refrigerated (2-8°C) T0->REF T_final Final Timepoint Analysis (e.g., 24h, 48h, 7 days) - Potency (HPLC) - Visual Appearance - Purity (check for degradants) RT->T_final REF->T_final Compare Compare Results to T0 Acceptance Criteria: - Potency: 90-110% of initial - No significant change in appearance - No new impurity peaks >0.5% T_final->Compare

Caption: Workflow for a Short-Term Preclinical Stability Study.

Procedure:

  • Batch Preparation: Prepare a single, homogenous batch of the selected formulation.

  • Time Zero Analysis: Immediately after preparation, perform a full analysis (potency, visual appearance, pH, homogeneity for suspensions) as the T=0 baseline.

  • Storage: Aliquot the formulation into multiple vials and store them under the intended conditions (e.g., room temperature on the benchtop, refrigerated).

  • Time Point Testing: At specified intervals (e.g., 4h, 8h, 24h, 48h, 7 days), remove a vial from each storage condition and re-analyze. For suspensions, ensure they are thoroughly mixed before sampling.

  • Data Evaluation: Compare the results at each time point to the T=0 data. The formulation is considered stable if the potency remains within 90-110% of the initial value and there are no significant changes in physical appearance or purity profile.[16][19]

Conclusion and Recommendations

The successful preclinical evaluation of Imidazo[2,1-f]triazin-4-amine hinges on the development of a formulation that overcomes its inherent poor aqueous solubility. The tiered approach presented here, starting with thorough API characterization and progressing from simple suspensions to more complex solubilized systems, provides a robust framework for achieving reliable in vivo exposure. It is imperative that any selected formulation is rigorously characterized for potency, homogeneity, and stability to ensure the integrity of the resulting pharmacokinetic and toxicological data. For Imidazo[2,1-f]triazin-4-amine, a micronized suspension in 0.5% methylcellulose with a wetting agent is the recommended starting point for oral studies due to its simplicity and reduced risk of excipient-related adverse effects. Should higher exposure be required, the PEG 400-based co-solvent system offers a scientifically sound alternative.

References

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  • Wang, J., Wang, H., & Liu, D. (2019). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval. Pharmaceutics, 11(11), 594. Retrieved from [Link]

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  • Scribd. (n.d.). Stability Studies - Pre Clinical, Clinical and Post Approval. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

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Application Notes and Protocols for Imidazo[2,1-f]triazin-4-amine as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Vaccine Adjuvants

The development of effective and safe adjuvants is a cornerstone of modern vaccine design. Adjuvants are critical components that enhance the immunogenicity of antigens, shaping the magnitude and quality of the immune response.[1] Imidazo[2,1-f]triazin-4-amine and its derivatives represent a promising class of small molecule immune potentiators (SMIPs) that function as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2][3][4] These endosomal pattern recognition receptors are key players in the innate immune system's response to single-stranded viral RNA.[5][6] By mimicking this natural danger signal, Imidazo[2,1-f]triazin-4-amine can potently activate antigen-presenting cells (APCs), such as dendritic cells (DCs) and monocytes, to drive a robust and durable adaptive immune response. This makes it a highly attractive candidate for use as an adjuvant in subunit, inactivated, and other modern vaccine formulations that often require a strong immune-enhancing component to be effective.[7]

These application notes provide a comprehensive guide to the scientific rationale and practical methodologies for the evaluation of Imidazo[2,1-f]triazin-4-amine as a vaccine adjuvant. The protocols outlined below are designed to be self-validating, with clear explanations of the underlying principles to empower researchers in their vaccine development endeavors.

Mechanism of Action: Harnessing the Power of TLR7 and TLR8

Imidazo[2,1-f]triazin-4-amine exerts its adjuvant effect by activating the TLR7 and TLR8 signaling pathways within the endosomes of APCs.[3][8] This activation initiates a MyD88-dependent signaling cascade, leading to the recruitment of IRAK family kinases and TRAF6.[9] This cascade culminates in the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs).[8][10]

The differential activation of TLR7 and TLR8 in distinct APC subsets leads to a tailored immune response:

  • TLR7 activation , predominantly in plasmacytoid dendritic cells (pDCs), results in the robust production of type I interferons (IFN-α/β).[2][11]

  • TLR8 activation , primarily in myeloid dendritic cells (mDCs) and monocytes, drives the secretion of pro-inflammatory cytokines such as interleukin-12 (IL-12) and tumor necrosis factor-alpha (TNF-α).[2][11]

This cytokine milieu is crucial for promoting a T helper 1 (Th1)-biased immune response, characterized by the differentiation of CD4+ T cells into IFN-γ-producing Th1 cells. This, in turn, supports the generation of cytotoxic T lymphocytes (CTLs) and immunoglobulin class-switching to IgG2a/c isotypes in mice, which are critical for clearing viral and intracellular pathogens.[5][12][13]

TLR7_8_Signaling_Pathway Imidazo[2,1-f]triazin-4-amine Imidazo[2,1-f]triazin-4-amine TLR7_8 TLR7/8 Imidazo[2,1-f]triazin-4-amine->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRF7 IRF7 MyD88->IRF7 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Gene_Expression Gene Expression NF_kB_nuc->Gene_Expression IRF7_nuc->Gene_Expression Pro-inflammatory\nCytokines (IL-12, TNF-α) Pro-inflammatory Cytokines (IL-12, TNF-α) Gene_Expression->Pro-inflammatory\nCytokines (IL-12, TNF-α) Type I Interferons\n(IFN-α/β) Type I Interferons (IFN-α/β) Gene_Expression->Type I Interferons\n(IFN-α/β) In_Vivo_Workflow cluster_preparation Preparation cluster_immunization Immunization cluster_sampling Sampling cluster_analysis Analysis Formulation Vaccine Formulation (Antigen + Adjuvant) Immunize Immunize Mice (Day 0 - Prime) Formulation->Immunize Boost Boost Immunization (Day 14/21) Immunize->Boost Blood_Collection Blood Collection (Pre-bleed, Post-prime, Post-boost) Boost->Blood_Collection Serum_Isolation Serum Isolation Blood_Collection->Serum_Isolation ELISA Antigen-Specific Antibody ELISA Serum_Isolation->ELISA T_Cell_Assay T-Cell Response Analysis (e.g., ELISpot) Serum_Isolation->T_Cell_Assay Humoral Immunity Data Humoral Immunity Data ELISA->Humoral Immunity Data Cellular Immunity Data Cellular Immunity Data T_Cell_Assay->Cellular Immunity Data

Caption: General workflow for in vivo evaluation of adjuvant efficacy.

Conclusion and Future Directions

Imidazo[2,1-f]triazin-4-amine holds significant promise as a next-generation vaccine adjuvant. Its ability to activate TLR7 and TLR8 provides a powerful mechanism for enhancing and directing the adaptive immune response, particularly towards a Th1 phenotype that is beneficial for combating a wide range of pathogens. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. Further studies should focus on optimizing formulations, exploring different antigen combinations, and evaluating its efficacy in more advanced preclinical models, including disease challenge studies. The systematic application of these methodologies will be instrumental in advancing Imidazo[2,1-f]triazin-4-amine through the vaccine development pipeline and potentially contributing to the creation of more effective vaccines for global health.

References

  • Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants. (2018). ImmunoHorizons. [Link]

  • TLR7 and TLR8 signaling pathway. (2022). ResearchGate. [Link]

  • The use of Toll-like receptor 7/8 agonists as vaccine adjuvants. (2013). Expert Review of Vaccines. [Link]

  • The use of Toll-like receptor 7/8 agonists as vaccine adjuvants. (2013). ProQuest. [Link]

  • Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (2016). PLoS ONE. [Link]

  • Toll-Like Receptor 7 and 8 Agonists for Vaccine Adjuvant Use. (2015). Methods in Molecular Biology. [Link]

  • Schematic representation of TLR4, TLR7/TLR8, and TLR9-dependent signaling pathways. (2019). ResearchGate. [Link]

  • Vaccine Adjuvants: Methods and Protocols. (2017). ResearchGate. [Link]

  • Self-assembling small-molecule adjuvants as antigen nano-carriers. (2016). Chemical Communications. [Link]

  • Toll-like receptors 7/8 mediated downstream signaling pathways. (2020). ResearchGate. [Link]

  • Development of a TLR7/8 agonist adjuvant formulation to overcome early life hyporesponsiveness to DTaP vaccination. (2022). Scientific Reports. [Link]

  • Vaccine Adjuvants : Methods and Protocols. (2017). Frederick National Laboratory for Cancer Research. [Link]

  • TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation. (2020). ImmunoHorizons. [Link]

  • Evaluation of Vaccine Adjuvants Enhancing Immunogenicity and Efficacy. (2024). Longdom Publishing. [Link]

  • The TLR7/8 agonist INI-4001 enhances the immunogenicity of a Powassan virus-like-particle vaccine. (2022). PLoS Pathogens. [Link]

  • Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Improving the Adjuvanticity of Small Molecule Immune Potentiators Using Covalently Linked NF-κB Modulators. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Bio-Plex™ Cytokine Assay. (n.d.). Bio-Rad. [Link]

  • Quantifying Specific Antibody Concentrations by Enzyme-Linked Immunosorbent Assay Using Slope Correction. (2012). Clinical and Vaccine Immunology. [Link]

  • Technical Guide for ELISA - Protocols. (n.d.). SeraCare. [Link]

  • A lipidated TLR7/8 adjuvant enhances the efficacy of a vaccine against fentanyl in mice. (2023). npj Vaccines. [Link]

  • ELISA: The Complete Guide. (2024). Antibodies.com. [Link]

  • Application Guides / ELISA Protocol. (n.d.). 2BScientific. [Link]

  • TLR3 and TLR7/8 agonists improve immunization outcome in nicotine exposed mice through different mechanisms. (2022). Immunology Letters. [Link]

  • Comprehensive immunoprofiling and systematic adjuvant comparisons for identifying suitable vaccine. (2023). npj Vaccines. [Link]

  • Designing Adjuvant Formulations to Promote Immunogenicity and Protective Efficacy of Leptospira Immunoglobulin-Like Protein A Subunit Vaccine. (2022). Frontiers in Immunology. [Link]

  • An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. (2021). Vaccines. [Link]

  • Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators. (2021). Pharmaceutics. [Link]

  • Recent Advances in the Discovery and Delivery of TLR7/8 Agonists as Vaccine Adjuvants. (2018). Semantic Scholar. [Link]

  • Development of a TLR7/8 agonist adjuvant formulation to overcome early life hyporesponsiveness to DTaP vaccination. (2022). PubMed. [Link]

  • Vaccine adjuvants in vivo tests. How should I proceed?. (2016). ResearchGate. [Link]

  • Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants. (2016). ResearchGate. [Link]

  • Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy. (2013). PLOS ONE. [Link]

  • Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. (2019). ACS Omega. [Link]

  • Modulation of the Adjuvant Potential of Imidazoquinoline-Based TLR7/8 Agonists via Alum Adsorption. (2022). ACS Medicinal Chemistry Letters. [Link]

  • In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant. (2014). Journal of Immunology. [Link]

  • In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles. (2023). Journal for ImmunoTherapy of Cancer. [Link]

  • Cytokines as Adjuvants for the Induction of Anti-Human Immunodeficiency Virus Peptide Immunoglobulin G (IgG) and IgA Antibodies in Serum and Mucosal Secretions after Nasal Immunization. (1998). Clinical and Diagnostic Laboratory Immunology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Imidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[2,1-f]triazin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind the synthetic steps to confidently optimize your reaction yields and purity.

Introduction to the Synthesis of Imidazo[2,1-f]triazin-4-amine

The Imidazo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The synthesis of the 4-amino substituted derivative, Imidazo[2,1-f]triazin-4-amine, typically proceeds through a two-stage process:

  • Formation of the Imidazo[2,1-f][1][2][3]triazine core: This is generally achieved through the condensation of a 3-amino-1,2,4-triazine with an α-haloketone. This reaction, a variation of the Chichibabin reaction, is a robust method for the formation of the fused imidazole ring.

  • Introduction of the 4-amino group: This is often the more challenging step and can be approached in a few ways, most commonly via a nucleophilic aromatic substitution (SNAr) on a suitable 4-substituted precursor.

This guide will address potential pitfalls and optimization strategies for both stages of this synthesis.

Diagram: General Synthetic Workflow

workflow General Synthetic Workflow for Imidazo[2,1-f]triazin-4-amine cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Amination cluster_purification Final Step A 3-Amino-1,2,4-triazine C Imidazo[2,1-f][1,2,4]triazin-4-one or 4-Chloro-imidazo[2,1-f][1,2,4]triazine A->C Condensation B α-Haloketone B->C E Imidazo[2,1-f]triazin-4-amine C->E Nucleophilic Aromatic Substitution (SNAr) D Aminating Agent (e.g., NH3, NH4OH) D->E F Purification E->F

Caption: Synthetic workflow for Imidazo[2,1-f]triazin-4-amine.

Troubleshooting Guide: Stage 1 - Synthesis of the Imidazo[2,1-f][1][2][3]triazine Core

This section addresses common issues encountered during the condensation of a 3-amino-1,2,4-triazine with an α-haloketone.

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Insufficiently reactive α-haloketone: The nature of the halogen (Br > Cl) and the electronic properties of the ketone affect reactivity. 2. Low reaction temperature: The activation energy for the initial N-alkylation may not be reached. 3. Inappropriate solvent: The solvent may not be suitable for the solubility of reactants or for promoting the reaction. 4. Decomposition of starting materials: 3-amino-1,2,4-triazines can be unstable under harsh acidic or basic conditions.1. Use a more reactive α-haloketone: If using an α-chloroketone, consider switching to the corresponding α-bromoketone. The C-Br bond is weaker and a better leaving group, accelerating the initial SN2 step. 2. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition. 3. Solvent screening: Test a range of polar aprotic solvents like DMF, DMSO, or acetonitrile. For less soluble starting materials, a co-solvent system might be beneficial. 4. Control pH: If using a base to scavenge the generated HX, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to avoid side reactions.
Formation of Multiple Products/Isomers 1. Regioselectivity issues: If the 3-amino-1,2,4-triazine is unsymmetrically substituted, reaction at different nitrogen atoms can lead to isomeric products. 2. Side reactions of the α-haloketone: Self-condensation or Favorskii rearrangement of the α-haloketone can occur, especially in the presence of a strong base. 3. Over-alkylation: The newly formed imidazole ring can be further alkylated by the α-haloketone.1. Control reaction conditions: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. The choice of solvent can also influence regioselectivity. 2. Slow addition of base: Add the base dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing side reactions of the α-haloketone. 3. Stoichiometric control: Use a slight excess (1.1-1.2 equivalents) of the 3-amino-1,2,4-triazine to ensure complete consumption of the α-haloketone.
Difficult Purification 1. Polar byproducts: The reaction often produces highly polar byproducts that are difficult to separate from the desired product by standard column chromatography. 2. Poor solubility of the product: The fused heterocyclic product may have limited solubility in common organic solvents.1. Alternative purification methods: Consider recrystallization from a suitable solvent system. If chromatography is necessary, explore different stationary phases (e.g., alumina) or reverse-phase chromatography. 2. Solubility testing: Perform small-scale solubility tests with a range of solvents to identify an appropriate solvent for purification or recrystallization.

Experimental Protocol: Synthesis of a 4-Chloro-Imidazo[2,1-f][1][2][3]triazine Intermediate

This protocol describes a general procedure for the synthesis of a 4-chloro intermediate, which can then be used for amination.

Materials:

  • 3-Amino-6-substituted-1,2,4-triazin-5(4H)-one (or a similar precursor that can be converted to the 4-chloro derivative)

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline or another suitable acid scavenger

  • Anhydrous toluene or another high-boiling inert solvent

Procedure:

  • To a stirred suspension of the 3-amino-1,2,4-triazin-5(4H)-one (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.2 eq).

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Stage 2 - Introduction of the 4-Amino Group

This section focuses on the conversion of a 4-chloro-imidazo[2,1-f][1][2][3]triazine to the desired 4-amino product via nucleophilic aromatic substitution (SNAr).

Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Conversion to the 4-Amino Product 1. Deactivated aromatic system: The imidazo[2,1-f][1][2][3]triazine ring may not be sufficiently electron-deficient to undergo SNAr readily. 2. Weak nucleophile: The aminating agent (e.g., aqueous ammonia) may not be a strong enough nucleophile. 3. Low reaction temperature: The activation energy for the SNAr reaction is not being overcome.1. Use a more activated precursor if possible: If the core synthesis allows, introduce electron-withdrawing groups on the triazine ring to facilitate the SNAr reaction. 2. Use a stronger aminating agent: Consider using a solution of ammonia in an organic solvent (e.g., methanol, isopropanol) or employing a salt like ammonium chloride with a base. 3. Increase reaction temperature: Perform the reaction in a sealed tube or a microwave reactor to safely increase the temperature and pressure, thereby accelerating the reaction.
Formation of Hydroxylated Byproduct 1. Presence of water: If the reaction is not anhydrous, water can compete with the amine as a nucleophile, leading to the formation of the corresponding 4-hydroxy-imidazo[2,1-f][1][2][3]triazine.1. Ensure anhydrous conditions: Use anhydrous solvents and reagents. Dry the starting 4-chloro intermediate thoroughly before use.
Product is Difficult to Isolate 1. High polarity of the 4-amino product: The introduction of the amino group significantly increases the polarity of the molecule. 2. Formation of salts: The product may form salts with any acidic species present, affecting its solubility and chromatographic behavior.1. Optimize workup: During the workup, a basic wash (e.g., with dilute sodium bicarbonate) can help to ensure the product is in its free base form. 2. Specialized purification: Consider using a polar stationary phase for chromatography (e.g., silica gel with a high percentage of methanol in the eluent, possibly with a small amount of ammonia) or reverse-phase chromatography.

Experimental Protocol: Amination of a 4-Chloro-Imidazo[2,1-f][1][2][3]triazine

This protocol provides a general method for the amination step.

Materials:

  • 4-Chloro-imidazo[2,1-f][1][2][3]triazine intermediate

  • Ammonia solution (e.g., 7N in methanol or 28% aqueous ammonium hydroxide)

  • Polar solvent (e.g., 1,4-dioxane, methanol, or isopropanol)

Procedure:

  • Dissolve the 4-chloro-imidazo[2,1-f][1][2][3]triazine (1.0 eq) in a suitable polar solvent in a sealed tube or microwave vial.

  • Add an excess of the ammonia solution (10-20 eq).

  • Seal the vessel and heat the reaction mixture to 100-150 °C. The optimal temperature and time will need to be determined empirically. Monitor the reaction by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Extract the aqueous layer several times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Diagram: Troubleshooting Logic for Low Yield

troubleshooting Troubleshooting Logic for Low Yield in Imidazo[2,1-f]triazin-4-amine Synthesis Start Low Yield Observed Check_Stage1 Analyze Stage 1: Core Synthesis Start->Check_Stage1 Check_Stage2 Analyze Stage 2: Amination Start->Check_Stage2 Purification_Issues Consider Purification Losses: - Alternative purification methods - Optimize workup Start->Purification_Issues Optimize_Stage1 Optimize Core Synthesis: - More reactive α-haloketone - Higher temperature - Solvent screen - Control pH Check_Stage1->Optimize_Stage1 If incomplete conversion or side products Optimize_Stage2 Optimize Amination: - Stronger aminating agent - Higher temperature (sealed tube) - Anhydrous conditions Check_Stage2->Optimize_Stage2 If incomplete conversion or side products Success Improved Yield Optimize_Stage1->Success Optimize_Stage2->Success Purification_Issues->Success

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My 3-amino-1,2,4-triazine starting material is poorly soluble. How can I improve the reaction efficiency?

A1: Poor solubility is a common challenge. Consider using a co-solvent system, for example, a mixture of toluene and DMF, to improve the solubility of the starting material. Alternatively, performing the reaction at a higher temperature can also increase solubility and reaction rate. However, always monitor for potential decomposition at elevated temperatures.

Q2: I am observing the formation of a dark-colored reaction mixture. Is this normal?

A2: The formation of colored byproducts is not uncommon in these types of reactions, especially when heated for prolonged periods. This can be due to minor decomposition pathways. While it may not always indicate a failed reaction, it can complicate purification. It is advisable to monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and minimize the formation of these impurities.

Q3: Can I use a one-pot procedure to synthesize Imidazo[2,1-f]triazin-4-amine?

A3: While a one-pot synthesis is theoretically possible, it is often challenging due to the different reaction conditions required for the core formation and the amination step. The condensation to form the imidazo[2,1-f]triazine core is typically performed under neutral or slightly basic conditions, while the amination often requires higher temperatures and pressures. A stepwise approach with isolation and purification of the intermediate is generally more reliable and leads to a purer final product.

Q4: What are the key analytical techniques to monitor the reaction progress and characterize the product?

A4:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for monitoring the reaction. It provides information on the retention times of the components and their molecular weights, allowing for the identification of the product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation and confirmation of the final product and any isolated intermediates.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the product, confirming its elemental composition.

References

  • Synthesis of 3-amino-1,2,4-triazines: An overview of the synthesis and chemistry of bioactive 3-amino-1,2,4-triazines can provide valuable context for the preparation of starting materials. Mini-Reviews in Medicinal Chemistry, 2014, 14(9), 747-764. (A specific public URL is not available, but the journal and article details are provided for reference).
  • Utility of α-haloketones in heterocyclic synthesis: This review provides extensive information on the reactions of α-haloketones, which are key reagents in the synthesis of the imidazo[2,1-f][1][2][3]triazine core. Molecules, 2010 , 15(11), 7646-7730. [Link]

  • Nucleophilic Aromatic Substitution (SNAr): For a deeper understanding of the mechanism of the amination step, refer to reviews on SNAr reactions. Chemical Society Reviews, 2015 , 44(1), 298-328. [Link]

  • Synthesis of Guanidines: For alternative approaches to constructing the 4-amino-triazine moiety, literature on guanidine synthesis can be insightful. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Imidazo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Imidazo[2,1-f]triazin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of the imidazo[2,1-f]triazin-4-amine core present unique purification hurdles. This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format to help you achieve your target purity with efficiency and confidence.

Part 1: Foundational Purification Strategy
Q1: I have a crude mixture containing my target Imidazo[2,1-f]triazin-4-amine derivative. How do I decide on the best purification strategy?

A1: The optimal purification strategy depends on the physical properties of your compound, the nature of the impurities, and the desired final purity and scale. The imidazo[2,1-f]triazin-4-amine scaffold is rich in nitrogen atoms, making these compounds typically polar and basic. This knowledge is your starting point.

Causality: Your choice of technique should exploit the differences in physicochemical properties between your target compound and the impurities. A multi-step, or orthogonal, approach is often necessary for achieving high purity (>98%)[1][2][3].

Use the following decision tree to guide your initial approach:

G cluster_legend Workflow Legend start Crude Product (Imidazo[2,1-f]triazin-4-amine derivative) is_solid Is the crude product a solid? start->is_solid is_stable Is it thermally stable? is_solid->is_stable Yes extraction Acid-Base Extraction (Initial Cleanup) is_solid->extraction No (Oil/Gum) is_stable->extraction No crystallization Recrystallization (Final Polishing) is_stable->crystallization Yes chromatography Column Chromatography (Primary Purification) extraction->chromatography is_solid_after is_solid_after chromatography->is_solid_after Product is now solid? final_product Pure Product crystallization->final_product is_solid_after->crystallization Yes is_solid_after->final_product No, but pure key1 Decision Point key2 Process Step key3 Recommended Initial Step

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Column Chromatography

Column chromatography is a versatile and common technique, but the basic nature of imidazo[2,1-f]triazin-4-amines can cause problems on standard silica gel.[4]

Q2: My compound is streaking badly on a silica gel TLC plate and column, resulting in poor separation. What is happening and how can I fix it?

A2: This is a classic issue for basic nitrogen-containing heterocycles.[4]

Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine compound undergoes a strong, often irreversible, acid-base interaction with these sites. This causes a portion of your compound to "stick" to the stationary phase, leading to tailing or streaking peaks and poor recovery.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your mobile phase.[4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It's effective but can be difficult to remove under vacuum.

    • Ammonia Solution: Use a pre-mixed solution of methanol containing ammonia (e.g., 7N NH3 in MeOH) as your polar co-solvent. For example, instead of 10% MeOH in DCM, use 10% of the NH3/MeOH solution in DCM. This is often easier to remove.

  • Use an Alternative Stationary Phase: If modifiers are ineffective, switch to a different stationary phase.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Reversed-Phase (C18): This is an excellent choice for polar compounds and operates on a different separation mechanism (hydrophobicity), avoiding the acid-base interaction issue.[4][5]

G start Streaking on Silica Gel add_modifier Add Basic Modifier to Eluent (0.5% TEA or NH3/MeOH) start->add_modifier check_tlc Does TLC improve? add_modifier->check_tlc run_column Run Column with Modified Eluent check_tlc->run_column Yes switch_phase Switch Stationary Phase check_tlc->switch_phase No options Consider: - Reversed-Phase (C18) - Alumina - HILIC switch_phase->options G start Crude Product method1 Purification Method 1 (e.g., Normal Phase Chroma.) Separation by Polarity start->method1 analysis1 Analyze Purity (LC-MS, NMR) method1->analysis1 product1 Partially Pure Product (Co-eluting Impurity) analysis1->product1 Impure final_product High Purity Product (>98%) analysis1->final_product Pure method2 Orthogonal Method 2 (e.g., Reversed Phase Chroma.) Separation by Hydrophobicity product1->method2 analysis2 Analyze Purity (LC-MS, NMR) method2->analysis2 analysis2->final_product Pure

Sources

Technical Support Center: Synthesis of Imidazo[2,1-f]triazin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Imidazo[2,1-f]triazin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

The Imidazo[2,1-f]triazin-4-amine core is a key structural component in modern pharmaceuticals, most notably in Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Due to the stringent purity requirements for active pharmaceutical ingredients (APIs), understanding and controlling impurity formation is paramount.[3] This guide will leverage the well-documented synthesis of Avanafil as a primary case study to provide in-depth, practical troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, explaining the causality behind the problems and offering field-proven solutions.

Q1: I'm performing a synthesis of an Imidazo[2,1-f]triazin-4-amine derivative and my purity is lower than expected. What are the most common impurities I should look for?

A1: Impurities in the synthesis of this scaffold can be broadly categorized into process-related impurities and potentially genotoxic impurities (PGIs). Process-related impurities arise from starting materials, intermediates, or side reactions, while PGIs are of particular concern due to their potential to be mutagenic.

Based on extensive studies of Avanafil synthesis, several key impurities have been identified and characterized.[4][5] These provide an excellent reference for what you might encounter:

  • Process-Related Impurities (Imp-A, Imp-B, Imp-C, Imp-D): These are the most frequently observed impurities, often resulting from incomplete reactions or side reactions involving the coupling agents or intermediates. Their levels in laboratory batches have been reported in the range of 0.29–1.63%.[4][5]

  • Potentially Genotoxic Impurities (Imp-E, Imp-F): These impurities contain a hydrazide structure, which is a structural alert for genotoxicity.[1] They typically arise from contaminants in common reagents.[1][6][7]

Q2: What are the specific chemical sources of these common impurities?

A2: Understanding the origin of an impurity is the first step toward eliminating it. The formation of these impurities is directly linked to the synthetic route and the reagents employed.

  • Source of Process-Related Impurities:

    • Imp-C: This impurity, identified as 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)-N-[(pyrimidin-2-yl)methyl]pyrimidine-5-carboxamide, is formed from an intermediate in the Avanafil synthesis pathway.[4] Its presence suggests an incomplete or competing reaction in the final cyclization or substitution steps.

    • Other Process Impurities (A, B, D): These often result from side reactions involving common coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBT), or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).[4] For example, Imp-B can be formed through an alternative amide condensation pathway.[4]

  • Source of Potentially Genotoxic Impurities (PGIs):

    • Hydrazine Contamination: The primary source of hydrazide-containing impurities (Imp-E and Imp-F) is trace amounts of hydrazine present in the reagent 1-hydroxybenzotriazole (HOBT).[1][7] Hydrazine is often used in the manufacturing of HOBT and can persist as a residual impurity. This hydrazine can then react with a carboxylic acid intermediate (M6 in the Avanafil synthesis) to form the unwanted PGI.[1]

Q3: What analytical methods are best for detecting and identifying these impurities?

A3: A robust analytical method is crucial for both process monitoring and final product quality control. For the Imidazo[2,1-f]triazin-4-amine scaffold and its derivatives, high-performance liquid chromatography is the method of choice.

  • Primary Detection Method: A gradient ultra-high performance liquid chromatography (UPLC) method coupled with a photodiode array (DAD) detector is highly effective for separating and quantifying Avanafil and its process-related impurities.[4][5]

  • Identification and Structural Confirmation: To identify the structure of an unknown impurity peak, UPLC coupled with mass spectrometry (UPLC-MS) is invaluable for obtaining molecular weight information.[1][4] For unambiguous structural confirmation, the impurity must be isolated (e.g., via preparative HPLC) and characterized by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][4]

A summary of a validated UPLC method for Avanafil impurity profiling is provided in the table below.[5]

ParameterSpecification
Column Waters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)
Mobile Phase A 20 mM Ammonium Formate
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Detection λ 239 nm
Injection Vol. 2 μL
Q4: My chromatogram shows a significant unknown peak. What is a logical workflow to identify and eliminate it?

A4: A systematic approach is essential for efficient troubleshooting. The following workflow, also depicted in the diagram below, outlines the key steps from detection to resolution.

  • Characterize the Impurity: Determine the Relative Retention Time (RRT) of the unknown peak. Use UPLC-MS to get its mass-to-charge ratio (m/z). This initial data provides critical clues about its identity.

  • Review Synthetic Route: Scrutinize your reaction scheme. Could the observed mass correspond to an unreacted starting material, a predicted intermediate, or a plausible byproduct of a known side reaction?

  • Analyze Starting Materials: Run an analysis of all starting materials and key reagents. The impurity may be carried over from a supplier. This is particularly relevant for reagents like HOBT, which can contain hydrazine.[1]

  • Stress Testing: Perform forced degradation studies on your final product (e.g., exposure to acid, base, heat, light, oxidation). If the unknown peak increases under a specific condition, it is likely a degradation product.

  • Isolate and Characterize: If the impurity level is significant and its identity cannot be inferred, isolation via preparative HPLC followed by full spectroscopic characterization (NMR, HRMS) is necessary.

  • Optimize Reaction Conditions: Once the source is identified, adjust the reaction parameters. This may involve:

    • Purifying Reagents: Use higher purity starting materials or purify reagents in-house.

    • Modifying Stoichiometry: Adjust the ratio of reactants or coupling agents.

    • Changing Temperature/Time: Lowering the temperature or reducing the reaction time can often minimize byproduct formation.

    • Improving Work-up/Purification: Develop a more effective extraction, crystallization, or chromatographic purification method to remove the impurity.

Troubleshooting Workflow for Unknown Impurity

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Investigation & Hypothesis cluster_2 Phase 3: Identification & Resolution Detect Unknown Peak Detected in HPLC/UPLC Characterize Determine RRT Obtain m/z via LC-MS Detect->Characterize Review Review Synthetic Route & Potential Side Reactions Characterize->Review Analyze_SM Analyze Purity of Starting Materials & Reagents Characterize->Analyze_SM Stress Perform Forced Degradation Studies Characterize->Stress Hypothesis Hypothesis on Impurity Source? Review->Hypothesis Analyze_SM->Hypothesis Stress->Hypothesis Isolate Isolate Impurity (Prep-HPLC) Full Characterization (NMR, HRMS) Hypothesis->Isolate No Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Hypothesis->Optimize Yes Isolate->Optimize Purify Improve Work-up & Purification Protocol Optimize->Purify Resolved Impurity Controlled (Meets Specification) Optimize->Resolved Purify->Resolved

Caption: A logical workflow for impurity identification and resolution.

Experimental Protocol: UPLC Method for Impurity Profiling

This section provides a detailed, step-by-step methodology for the analysis of impurities in the synthesis of Imidazo[2,1-f]triazin-4-amine derivatives, adapted from validated methods for Avanafil.[5]

Objective:

To separate, detect, and quantify the target compound and its process-related impurities.

Materials and Reagents:
  • Acetonitrile (HPLC grade or higher)

  • Ammonium Formate (Analytical grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Reference standards for the main compound and any known impurities (if available)

Instrument and Conditions:
  • Instrument: UPLC system with a binary solvent manager, sample manager, column heater, and DAD detector (e.g., Waters ACQUITY UPLC H-Class).

  • Column: Waters ACQUITY HSS C18, 50 mm × 2.1 mm, 1.8 μm particle size.

  • Detection Wavelength: 239 nm.

  • Column Temperature: 35 °C.

  • Injection Volume: 2.0 μL.

  • Flow Rate: 0.3 mL/min.

Preparation of Solutions:
  • Mobile Phase A (Aqueous): Prepare a 20 mM solution of ammonium formate in ultrapure water. Filter through a 0.22 μm filter and degas. Causality: The buffer is used to maintain a stable pH, ensuring consistent retention times and peak shapes.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically a good starting point.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved; sonication may be used if necessary.

UPLC Gradient Program:
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.01090Linear
12.01090Isocratic
12.1955Linear
15.0955Isocratic

Causality: The gradient elution is essential for resolving impurities with different polarities from the main compound. The initial high aqueous phase allows polar impurities to elute, while the increasing organic phase elutes the less polar main compound and any non-polar impurities. The final re-equilibration step ensures the column is ready for the next injection.

Data Analysis:
  • Integrate all peaks in the chromatogram.

  • Calculate the percentage area of each impurity relative to the total area of all peaks to determine the purity profile.

  • If reference standards are available, perform a quantitative analysis based on a calibration curve.

References

  • Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances, 2024. [6]

  • Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. RSC Advances (via PMC), 2024. [1]

  • Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. R Discovery, 2024. [7]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. ResearchGate, 2022. [4]

  • Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Advances, 2022. [5]

  • Avanafil - Wikipedia. Wikipedia, Accessed 2026. [2]

  • Deciphering Avanafil: A Chemist's Perspective on Synthesis and Quality. NINGBO INNO PHARMCHEM CO.,LTD., Accessed 2026. [3]

Sources

Technical Support Center: Synthesis of Imidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[2,1-f]triazin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

I. Reaction Scheme and Core Principles

The synthesis of the Imidazo[2,1-f]triazin-4-amine core typically proceeds via a cyclocondensation reaction between a 2-aminoimidazole precursor and a suitable triazine-forming reagent. A common and effective strategy involves the reaction of 2-aminoimidazole with a di-electrophilic triazine precursor, such as 2,4-dichloro-1,3,5-triazine. This reaction is a stepwise nucleophilic aromatic substitution followed by an intramolecular cyclization.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

A. Low or No Product Yield

Question 1: I am getting a very low yield or no desired product at all. What are the likely causes?

Answer:

Low or no yield in the synthesis of Imidazo[2,1-f]triazin-4-amine can be attributed to several factors, primarily related to the quality of starting materials, reaction conditions, and the inherent reactivity of the intermediates.

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-Aminoimidazole: This starting material can be prone to dimerization or oxidation. It is crucial to use a high-purity grade and consider purification before use if its quality is uncertain.

    • 2,4-Dichloro-1,3,5-triazine: This reagent is highly susceptible to hydrolysis.[1][2][3] Ensure it is handled under anhydrous conditions and stored in a desiccator. Using a freshly opened bottle or purifying the commercial reagent may be necessary.

  • Suboptimal Reaction Conditions:

    • Temperature: The initial nucleophilic substitution of the first chlorine on the triazine ring is typically carried out at low temperatures (0-5 °C) to control reactivity and prevent side reactions. The subsequent cyclization and amination steps may require higher temperatures. A systematic temperature screening is recommended.

    • Base: The choice and stoichiometry of the base are critical. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often used to scavenge the HCl generated during the reaction. Insufficient base can lead to protonation of the 2-aminoimidazole, reducing its nucleophilicity. Conversely, an excessively strong base or high temperatures can promote side reactions.

    • Solvent: Anhydrous aprotic polar solvents like THF, acetonitrile, or DMF are generally suitable. The presence of moisture can lead to the hydrolysis of the dichlorotriazine.

  • Hydrolysis of 2,4-Dichloro-1,3,5-triazine:

    • This is a major competing side reaction. The dichlorotriazine can react with any trace amounts of water to form 2,4-dihydroxy-1,3,5-triazine, which is unreactive towards the desired cyclization.

    • Troubleshooting Protocol:

      • Dry all glassware in an oven overnight and cool under a stream of inert gas (N₂ or Ar).

      • Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.

      • Handle 2,4-dichloro-1,3,5-triazine in a glovebox or under a positive pressure of inert gas.

B. Impurity Profile and Side Reactions

Question 2: My reaction mixture shows multiple spots on TLC/LC-MS, and I am struggling to isolate the pure product. What are the common side products?

Answer:

The formation of multiple byproducts is a common challenge in this synthesis. Understanding the potential side reactions is key to optimizing the reaction conditions and simplifying purification.

Common Side Products:

  • Isomeric Imidazo[1,2-c]triazin-4-amine:

    • Cause: 2-Aminoimidazole has two nucleophilic nitrogen atoms (the endocyclic N1 and the exocyclic amino group). While the desired reaction occurs at the endocyclic nitrogen followed by cyclization involving the exocyclic amine, competitive reaction at the exocyclic amine can lead to the formation of the undesired isomer.

    • Mitigation: The regioselectivity can often be influenced by the reaction conditions. Lower temperatures and a careful choice of base can favor the desired reaction pathway. Protecting the exocyclic amino group of 2-aminoimidazole is another strategy, although this adds extra steps to the synthesis.

  • Dimerization/Polymerization of Triazine:

    • Cause: The highly reactive dichlorotriazine can react with itself or with the mono-substituted intermediate to form oligomeric or polymeric materials, especially at higher concentrations and temperatures.[4][5]

    • Mitigation:

      • Use a high dilution of the reaction mixture.

      • Add the 2,4-dichloro-1,3,5-triazine solution slowly to the solution of 2-aminoimidazole to maintain a low concentration of the electrophile.

  • Hydrolyzed Triazine Byproducts:

    • Cause: As mentioned previously, hydrolysis of the starting dichlorotriazine or the chlorinated intermediate can occur.[1][2][3]

    • Identification: These byproducts are typically more polar than the desired product and can be identified by LC-MS.

  • Bis-imidazole Adduct:

    • Cause: If the stoichiometry is not carefully controlled, two molecules of 2-aminoimidazole can react with one molecule of 2,4-dichloro-1,3,5-triazine, leading to a bis-substituted triazine that cannot cyclize.

    • Mitigation: Use a slight excess of the dichlorotriazine in the initial step or carefully control the stoichiometry.

Visualizing the Reaction and Side Products:

Side_Reactions cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A 2-Aminoimidazole C Mono-substituted Intermediate A->C Nucleophilic Substitution E Isomeric Adduct A->E Attack at exocyclic N I Bis-imidazole Adduct A->I 2 equivalents B 2,4-Dichloro-1,3,5-triazine B->C B->E G Hydrolyzed Triazine B->G H₂O H Triazine Polymer B->H Self-reaction B->I D Imidazo[2,1-f]triazin-4-amine (Product) C->D Intramolecular Cyclization & Amination F Isomeric Imidazo[1,2-c]triazin-4-amine E->F Cyclization

Caption: Main reaction and potential side reactions.

C. Purification Challenges

Question 3: The desired product is very polar and difficult to purify by standard column chromatography. What are some effective purification strategies?

Answer:

The amine functionality and the nitrogen-rich heterocyclic core of Imidazo[2,1-f]triazin-4-amine make it a polar compound, which can present challenges for purification.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: While silica gel is common, it can lead to tailing and poor separation for highly polar amines. Consider using alumina (neutral or basic) or a C18 reversed-phase silica gel.

    • Mobile Phase: For normal phase chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.

    • Gradient Elution: A shallow gradient can improve the resolution between the desired product and closely eluting impurities.

  • Crystallization:

    • If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or acetonitrile) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or water) until turbidity is observed. Allowing the solution to cool slowly can promote the formation of well-defined crystals.

  • Preparative HPLC:

    • For small-scale purifications or when high purity is essential, reversed-phase preparative HPLC is an excellent option. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Note that if an acidic modifier is used, a subsequent salt break (basification and extraction) may be necessary to obtain the free amine.

  • Solid-Phase Extraction (SPE):

    • SPE can be a useful technique for preliminary cleanup of the crude reaction mixture to remove baseline impurities before final purification. Different sorbents can be used depending on the nature of the impurities.[3][6][7][8]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazo[2,1-f]triazin-4-amine
  • To a stirred solution of 2-aminoimidazole (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2,4-dichloro-1,3,5-triazine (1.1 eq.) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of the starting material and the formation of the intermediate.

  • Once the initial substitution is complete, add an excess of the desired amine (e.g., a solution of ammonia in an organic solvent, or an aqueous solution if the reaction is biphasic) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the cyclization and second substitution by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using one of the methods described in the "Purification Challenges" section.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_SM Check Starting Material Purity (TLC, NMR) Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Bad Impure Check_SM->SM_Bad No Optimize_Cond Optimize Reaction Conditions SM_OK->Optimize_Cond Analyze_Imp Analyze Impurities (LC-MS, NMR) SM_OK->Analyze_Imp Purify_SM Purify Starting Materials SM_Bad->Purify_SM Purify_SM->Start Temp_Screen Temperature Screening Optimize_Cond->Temp_Screen Systematic Screening Base_Screen Base Screening Optimize_Cond->Base_Screen Solvent_Screen Solvent Screening Optimize_Cond->Solvent_Screen Purification Optimize Purification Optimize_Cond->Purification Hydrolysis Hydrolysis Products Detected Analyze_Imp->Hydrolysis Yes Isomer Isomer Detected Analyze_Imp->Isomer Yes Polymer Polymeric Material Observed Analyze_Imp->Polymer Yes Use_Anhydrous Use Anhydrous Conditions Hydrolysis->Use_Anhydrous Modify_Cond Modify Conditions (Temp, Base) Isomer->Modify_Cond High_Dilution Use High Dilution Polymer->High_Dilution Use_Anhydrous->Start Modify_Cond->Start High_Dilution->Start

Caption: A systematic workflow for troubleshooting.

IV. References

  • Characterization and Polymerization Kinetics of Triazine-Based Benzoxazine Monomers: Effects of Pyridine and Bromine Interactions. ACS Applied Polymer Materials.

  • Triazine-mediated controlled radical polymerization: new unimolecular initiators. eScholarship.org.

  • An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Benchchem.

  • 2,4-Dichloro-1,3,5-triazine synthesis. ChemicalBook.

  • DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com.

  • Triazine Photoinitiators: Revolutionizing Polymerization Processes.

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.

  • Triazine-Based Sequence-Defined Polymers with Side-Chain Diversity and Backbone–Backbone Interaction Motifs. PubMed Central.

  • An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed.

  • Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion.

  • Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. PubMed.

  • Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC - PubMed Central.

  • Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC - NIH.

  • The Hydrolysis of Reactive Dyeings. ResearchGate.

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

Sources

Stability and degradation of Imidazo[2,1-f]triazin-4-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[2,1-f]triazin-4-amine

A Guide to Solution Stability and Degradation for Research Professionals

Welcome to the technical support center for Imidazo[2,1-f]triazin-4-amine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The imidazo[1][2][3]triazine core is foundational to a range of biologically active molecules, including novel inhibitors and agonists[4][5]. Understanding the stability of your specific compound, Imidazo[2,1-f]triazin-4-amine, is critical for generating reproducible data and ensuring the integrity of your results.

This guide is structured to address common questions and troubleshoot problems you may encounter in the lab. While specific, published forced degradation studies on Imidazo[2,1-f]triazin-4-amine are limited, we can infer a great deal from the well-documented behavior of the broader triazine and fused heterocyclic families.

Section 1: Frequently Asked Questions (FAQs) - General Stability Profile

This section addresses high-level questions regarding the inherent stability of Imidazo[2,1-f]triazin-4-amine.

Q1: What is the expected thermal stability of Imidazo[2,1-f]triazin-4-amine in its solid state?

A: The fused triazole-triazine heterocyclic system is known for its high thermal stability.[3][6] Studies on structurally related annelated triazines show that they are often stable at temperatures well above ambient conditions, with decomposition in the solid state typically beginning at temperatures exceeding 200°C, and in some cases, approaching 300°C.[1][2][3] For example, a similar fused triazole-triazine compound, TFX, exhibits an exothermic decomposition peak temperature of 300.3°C as measured by DSC.[3] Therefore, thermal decomposition of the solid compound under standard laboratory storage conditions is highly unlikely to be a source of degradation.

Q2: How does pH affect the stability of Imidazo[2,1-f]triazin-4-amine in aqueous solutions?

A: This is a critical parameter. The compound's stability is expected to be highly pH-dependent. While stable under neutral and mildly acidic conditions, the fused imidazo-triazine scaffold can be susceptible to base-induced hydrolysis and skeletal rearrangements.[7][8][9] Studies on related imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazine derivatives show that treatment with potassium hydroxide (KOH) can induce a cascade of hydrolysis and ring expansion.[8][9]

  • Expert Insight: The primary amine at the 4-position and the nitrogen atoms within the heterocyclic rings can be protonated or deprotonated, altering the molecule's electron distribution and susceptibility to nucleophilic attack. In alkaline conditions, hydroxide ions can initiate nucleophilic attack on the triazine ring, potentially leading to ring-opening or the formation of hydroxylated species.

Q3: Is Imidazo[2,1-f]triazin-4-amine sensitive to light?

A: Yes, photostability is a significant concern. The broader class of s-triazine compounds, particularly those used as herbicides, is known to undergo photodegradation under UV or simulated solar light.[10][11] The primary photodegradation pathways for triazines involve oxidation, dealkylation, and dechlorination (if applicable), often leading to the formation of hydroxylated derivatives.[10][12] The process often follows first-order kinetics.[10] Given the aromatic and heteroatomic nature of the Imidazo[2,1-f]triazin-4-amine core, it is prudent to assume it is photosensitive. All solutions should be protected from light using amber vials or by wrapping containers in aluminum foil.

Q4: What are the most probable degradation pathways for this compound in solution?

A: Based on the chemistry of related structures, the three most likely degradation pathways are:

  • Hydrolysis: Primarily under basic conditions, leading to the formation of hydroxylated analogs or potential ring-opened products.

  • Photodegradation: Induced by exposure to UV or broad-spectrum light, resulting in oxidized species and potential loss of the amine group. The formation of less active or inactive metabolites like cyanuric acid is a known endpoint for some triazines after prolonged irradiation.[12][13]

  • Oxidation: The amine group and the electron-rich heterocyclic system can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents like peroxides.[14][15]

Section 2: Troubleshooting Experimental Issues

This section provides structured guidance for resolving specific experimental challenges.

Issue 1: Inconsistent Biological Activity from Stored Stock Solutions

You observe a gradual or sudden drop in the potency of your compound in cell-based or biochemical assays, suggesting the concentration of the active compound has decreased.

  • Causality: This issue almost always points to the degradation of the compound in the stock solution. The choice of solvent, storage temperature, light exposure, and handling practices are the primary variables. Aprotic solvents like DMSO are generally preferred for initial stock solutions, but their hygroscopic nature can introduce water over time, creating a microenvironment for hydrolysis.

The following workflow provides a systematic approach to diagnosing the source of instability.

G start Inconsistent Biological Results check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solvent Evaluate Solvent Choice (DMSO, Ethanol, Aqueous?) check_storage->check_solvent analyze_stock Analyze Stock Solution via HPLC-UV check_solvent->analyze_stock compare_spectra Compare with Freshly Prepared Sample analyze_stock->compare_spectra degradation_confirmed Degradation Confirmed: New Peaks / Reduced Main Peak compare_spectra->degradation_confirmed Different no_degradation No Degradation Observed: Investigate Assay Variables compare_spectra->no_degradation Identical remediate Remediate & Re-validate: Use Protocol 3.1 (Amber vials, Anhydrous Solvent, Aliquot) degradation_confirmed->remediate

Caption: Workflow for diagnosing stock solution instability.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

During method development or a time-course experiment, you notice new peaks emerging in your chromatogram, which are not present in your t=0 sample.

  • Causality: The appearance of new peaks is a definitive sign of chemical transformation. These are likely degradation products, isomers formed through rearrangement, or adducts with solvent or buffer components. To ensure your analytical method is "stability-indicating," you must be able to resolve these peaks from the parent compound and identify the conditions that produce them.

A forced degradation (or stress testing) study is the gold standard for identifying likely degradation products and establishing the intrinsic stability of a molecule.[16] The goal is to induce 5-20% degradation under various stress conditions to produce a representative sample of degradants for analysis.

G cluster_stress Stress Conditions (See Protocol 3.2) cluster_analysis Analysis cluster_outcome Outcome parent Prepare Parent Compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) parent->acid base Base Hydrolysis (e.g., 0.1 M NaOH) parent->base oxidation Oxidation (e.g., 3% H2O2) parent->oxidation thermal Thermal Stress (e.g., 80°C in Solution) parent->thermal photo Photolytic Stress (UV/Vis Light) parent->photo hplc Analyze All Samples by HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms Characterize Degradants by LC-MS hplc->lcms pathway Elucidate Degradation Pathways lcms->pathway method Validate Stability-Indicating Method lcms->method

Caption: Workflow for a comprehensive forced degradation study.

Section 3: Protocols & Methodologies

Protocol 3.1: Recommended Stock Solution Preparation and Storage

This protocol is designed to maximize the shelf-life of your compound in solution.

  • Solvent Selection: Use anhydrous, research-grade dimethyl sulfoxide (DMSO). Ensure the solvent is fresh and has been stored properly to prevent water absorption.

  • Container: Use amber glass vials with PTFE-lined screw caps to prevent light exposure and sample adsorption to plastic.

  • Preparation:

    • Allow the solid compound and DMSO to equilibrate to room temperature before opening to minimize condensation.

    • Prepare a high-concentration stock (e.g., 10-50 mM) by dissolving a precisely weighed amount of the compound in the appropriate volume of DMSO. Gentle vortexing or sonication may be used to aid dissolution.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in microvials (amber, if possible). This is the most critical step to prevent degradation from repeated freeze-thaw cycles and moisture introduction into the main stock.

  • Storage: Store the aliquots at -20°C or, for long-term storage (>6 months), at -80°C.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for preparing working solutions. Do not re-freeze the thawed aliquot.

Protocol 3.2: Forced Degradation Study

This protocol outlines the conditions for stressing Imidazo[2,1-f]triazin-4-amine to identify potential degradants. The target degradation is 5-20%. Time points should be taken (e.g., 0, 2, 4, 8, 24 hours) to find the optimal duration.

Stress ConditionStress AgentTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)1 mg/mL compound in 1:1 Acetonitrile:0.1M HCl. Incubate at 60°C.Simulates acidic environments. The protonation of ring nitrogens can alter stability, but significant degradation is more common under basic conditions for this class.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)1 mg/mL compound in 1:1 Acetonitrile:0.1M NaOH. Incubate at room temp.This is a critical test. Simulates basic environments where nucleophilic attack by OH- is likely, potentially leading to ring-opening or substitution.[8][9]
Oxidation 3% Hydrogen Peroxide (H₂O₂)1 mg/mL compound in 1:1 Acetonitrile:3% H₂O₂. Incubate at room temp, protected from light.Simulates oxidative stress. The amine moiety and the electron-rich heterocyclic system are potential sites of oxidation.[14]
Thermal Degradation Heat1 mg/mL compound in a neutral buffer (e.g., pH 7.4 PBS). Incubate at 80°C, protected from light.Assesses the intrinsic thermal stability of the molecule in solution, distinct from its solid-state stability.
Photodegradation High-Intensity Light1 mg/mL compound in a neutral buffer inside a quartz cuvette. Expose to a photostability chamber (ICH Q1B guidelines) or a high-intensity UV/Vis lamp.Simulates exposure to light. Essential for determining if light-protective handling is required.[11][12]

Self-Validation: For each condition, run a parallel control sample (compound in solvent without the stress agent) to distinguish the effect of the stressor from simple solvent-mediated degradation over time. Analysis by a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is required to resolve and identify the masses of any new peaks.

References

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PubMed Central.
  • Synthesis of Two Series of Isomeric Triazolo-Triazine Fused Energetic Salts: High Thermal Stability, Insensitivity, and High Performances. (2023).
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021). PubMed Central.
  • Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Cardiff University.
  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions.
  • Synthesis of imidazo[4,5- e ][1][6]thiazino[2,3- c ][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5- e ]thiazolo[2,3 - ResearchGate. (2023). ResearchGate.

  • A Novel Synthesis of Imidazo[2,1-d][1][2][3]triazine and Imidazo[2,1-d][1][2][17]triazepine Derivatives via Ketene-N,N-acetal. Taylor & Francis Online.

  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. (2025). PubMed Central.
  • Synthesis of imidazo[4,5-e][1][6]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. (2023). PubMed Central.

  • Synthesis of imidazo[4,5-e][1][6]thiazino[2,3-c][1][2][3]triazines via a base - Semantic Scholar. (2023). Semantic Scholar.

  • Development of forced degradation and stability indic
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central.
  • Photocatalytic degradation of triazine-containing azo dyes in aqueous TiO2 suspensions. (2025).
  • Photodegradation study of some triazine-type herbicides. (2025).
  • Imidazo[5,1-f][1][2][3]triazin-2-amines as novel inhibitors of polo-like kinase 1. (2008). PubMed.

  • US20220289752A1 - Imidazo[2,1-f][1][2][3]triazin-4-amine derivatives used as tlr8 agonists. Google Patents.

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

Sources

Technical Support Center: Troubleshooting Imidazo[2,1-f]triazin-4-amine Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[2,1-f]triazin-4-amine activity assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay development and execution for this important class of molecules. The imidazo[2,1-f][1][2][3]triazine scaffold is a key component in the development of various therapeutic agents, including kinase inhibitors and TLR8 agonists.[4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

I. Understanding the Core System: Imidazo[2,1-f]triazin-4-amine and Kinase Assays

The imidazo[2,1-f][1][2][3]triazine core is a versatile heterocyclic structure.[6] Derivatives of this scaffold have shown significant activity as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[7][8] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer, making them prime targets for drug discovery.[3]

Kinase activity assays are fundamental tools for evaluating the potency and selectivity of inhibitors like those derived from the imidazo[2,1-f]triazin-4-amine scaffold. These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein. The inhibition of this process by a compound is quantified to determine its inhibitory potency, often expressed as an IC50 value.[2]

Below is a generalized workflow for a typical kinase inhibitor activity assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitor Stock plate Dispense Reagents (Buffer, Kinase, Inhibitor) reagents->plate Component Dispensing initiate Initiate Reaction (Add Substrate/ATP) plate->initiate Reaction Start incubate Incubate at Optimal Temperature and Time initiate->incubate Phosphorylation stop Stop Reaction incubate->stop Quench add_detection Add Detection Reagent (e.g., Luminescent, Fluorescent) stop->add_detection Signal Generation read_plate Read Plate on Appropriate Instrument add_detection->read_plate Data Acquisition calc Calculate % Inhibition read_plate->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 G cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal in Luminescence Assay atp_contam ATP Contamination in Reagents start->atp_contam luciferase_inhib Inhibitor Directly Affects Luciferase start->luciferase_inhib compound_agg Compound Aggregation start->compound_agg plate_issue Incorrect Microplate Type start->plate_issue fresh_reagents Use High-Purity, Freshly Prepared ATP and Buffers atp_contam->fresh_reagents counterscreen Run a Luciferase Counterscreen (Assay without Kinase) luciferase_inhib->counterscreen detergent Include a Small Amount of Detergent (e.g., Triton X-100) in Assay Buffer compound_agg->detergent white_plate Use Opaque White Plates to Maximize Luminescent Signal and Minimize Crosstalk plate_issue->white_plate

Caption: Troubleshooting logic for high background in luminescence assays.

  • ATP Contamination: The assay buffer or other reagents may be contaminated with ATP, leading to a baseline luminescent signal. [9]Always use high-purity reagents and prepare fresh buffers.

  • Direct Luciferase Inhibition/Activation: The Imidazo[2,1-f]triazin-4-amine derivative itself might directly interact with the luciferase enzyme, causing either inhibition or activation that is independent of kinase activity. [9][10]To test for this, run a counterscreen where the kinase is omitted from the reaction. If the compound still affects the luminescent signal, it indicates direct interference.

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can interfere with the assay components, including the detection reagents. [9]Including a low concentration of a non-ionic detergent like Triton X-100 in the assay buffer can help prevent this.

  • Incorrect Plate Choice: For luminescence assays, it is crucial to use white, opaque microplates to maximize the light signal and prevent crosstalk between wells. [11][12]

Question 3: My results from a fluorescence polarization (FP) assay are not showing the expected increase in polarization upon inhibition. What should I check?

Answer: Fluorescence polarization assays are powerful for studying kinase inhibition, but they are sensitive to various experimental parameters. [13]A lack of polarization change can be due to several factors.

Key Considerations for FP Assays:

  • Fluorophore Choice and Labeling: The chosen fluorophore must have a suitable fluorescence lifetime for FP measurements. [14]Also, the position of the fluorescent label on the substrate can impact its mobility and, consequently, the change in polarization upon phosphorylation. [14]* Reagent Concentrations: The concentrations of the fluorescently labeled substrate (tracer) and the antibody used for detection are critical. [15]These should be optimized to ensure a sufficient assay window (the difference in polarization between the phosphorylated and non-phosphorylated state).

  • Compound Interference: The Imidazo[2,1-f]triazin-4-amine derivative may be fluorescent itself, which can interfere with the assay signal. [16]It is important to measure the fluorescence of the compound alone at the concentrations used in the assay.

  • Equilibrium Time: Ensure that the binding reactions (antibody to tracer) have reached equilibrium before reading the plate. This can be determined by taking kinetic readings over time. [17] Experimental Protocol: Optimizing FP Assay Conditions

  • Tracer Titration: Perform a serial dilution of the fluorescently labeled substrate to determine the optimal concentration that gives a good signal-to-noise ratio without being excessively high.

  • Antibody Titration: Using the optimal tracer concentration, perform a serial dilution of the detection antibody to find the concentration that results in the largest change in polarization upon binding to the phosphorylated tracer.

  • Z'-Factor Determination: Once the optimal concentrations are determined, calculate the Z'-factor for the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay. [17]

III. Troubleshooting Guide: Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor efficacy by considering factors like cell permeability and off-target effects. [18]

Question 4: My Imidazo[2,1-f]triazin-4-amine derivative is potent in biochemical assays but shows weak or no activity in cell-based assays. What explains this discrepancy?

Answer: This is a frequent challenge in drug discovery and highlights the importance of cellular context. [1] Potential Reasons for Biochemical vs. Cellular Potency Discrepancy:

Factor Explanation Troubleshooting/Validation Steps
Poor Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target.Assess the physicochemical properties of the compound (e.g., LogP). Consider using cell lines with modified permeability or employing formulation strategies to enhance uptake. [1]
High Cellular ATP Concentration The intracellular concentration of ATP is in the millimolar range, which is much higher than that used in most biochemical assays. [16]This can lead to a rightward shift in the IC50 for ATP-competitive inhibitors.This is an inherent difference. The cell-based assay provides a more realistic measure of potency in a physiological setting.
Efflux Pump Activity The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.Test for efflux pump activity using known inhibitors of these pumps. If efflux is an issue, medicinal chemistry efforts may be needed to modify the compound's structure.
Compound Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Perform metabolic stability assays using liver microsomes or cell lysates to assess the compound's half-life.
Target Engagement The compound may not be engaging with the target kinase within the cell.Use techniques like Western blotting to assess the phosphorylation status of the target kinase or its downstream substrates. [1]A lack of change in phosphorylation upon treatment suggests a lack of target engagement. [2]

Workflow for Investigating Discrepancies:

G start High Biochemical Potency, Low Cellular Potency check_permeability Assess Cell Permeability (e.g., PAMPA assay) start->check_permeability check_target Confirm Target Engagement (e.g., Western Blot for Phospho-Target) start->check_target check_metabolism Evaluate Metabolic Stability (e.g., Microsome Assay) start->check_metabolism check_efflux Investigate Efflux Pump Substrate Potential start->check_efflux low_perm Low Permeability check_permeability->low_perm Result good_perm Good Permeability check_permeability->good_perm Result no_engage No Target Engagement check_target->no_engage Result engage Target Engagement Confirmed check_target->engage Result low_perm->no_engage good_perm->engage

Caption: Decision-making workflow for discrepant assay results.

Question 5: How can I be sure that the observed cellular phenotype is due to on-target inhibition of the intended kinase?

Answer: Distinguishing on-target from off-target effects is critical for validating a kinase inhibitor. [1]Several strategies can be employed to build confidence in the mechanism of action.

Methods for On-Target Validation:

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor that targets the same kinase produces the same phenotype, it strengthens the conclusion that the effect is on-target. [1]* Rescue Experiments: Expressing a mutated form of the target kinase that is resistant to the inhibitor should "rescue" the cells from the inhibitor's effects if the phenotype is on-target. [1]* Kinome Profiling: Screening the Imidazo[2,1-f]triazin-4-amine derivative against a broad panel of kinases can identify other potential targets that are inhibited at similar concentrations. [2]* Dose-Response Correlation: The concentration of the inhibitor required to produce the cellular phenotype should correlate with the concentration required to inhibit the target kinase in the cell. [1]This can be assessed by comparing the phenotypic EC50 with the IC50 for target phosphorylation inhibition.

IV. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the ATP concentration in my biochemical kinase assay? A1: A common starting point is the Michaelis constant (Km) of ATP for the specific kinase you are studying. Using ATP at its Km makes the assay sensitive to ATP-competitive inhibitors. [19]However, testing at physiological ATP concentrations (1-10 mM) can also be informative, especially when comparing to cell-based data. [3][16] Q2: How do I properly calculate and interpret the IC50 value? A2: The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%. [20]It is determined by fitting the dose-response data to a four-parameter logistic equation. [20]It is important to note that the IC50 is not an absolute value and can be influenced by assay conditions such as enzyme and substrate concentrations. [21] Q3: My compound has poor solubility in aqueous buffers. How can I address this in my assays? A3: Poor solubility can lead to compound precipitation and inaccurate results. First, ensure the final DMSO concentration is as low as possible. If solubility is still an issue, you can try including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or a carrier protein like BSA in the assay buffer. However, these additives should be tested to ensure they do not interfere with the assay.

Q4: What are the essential controls for a cell-based kinase inhibitor assay? A4: Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any solvent effects. [1]* Positive Control: A known inhibitor of the target kinase to validate that the assay can detect inhibition. [2]* Negative Control: An inactive compound or a compound known not to inhibit the target kinase.

Q5: Should I use endpoint or kinetic reads for my assay? A5: This depends on the assay format and the information you need. Endpoint assays are simpler and higher-throughput. Kinetic assays, which measure the reaction over time, can provide more detailed information about the mechanism of inhibition and can help identify assay artifacts like signal instability. [24]

V. References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. Retrieved from [Link]

  • Zhang, J., et al. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. PMC - NIH. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Cheung, M., et al. (2008). Imidazo[5,1-f]t[1][2][3]riazin-2-amines as novel inhibitors of polo-like kinase 1. PubMed. Retrieved from [Link]

  • Ross, D. (2016). Understanding Luminescence Based Screens. The Royal Society of Chemistry.

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2014). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[1][19][22]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Imidazo[5,1-f]t[1][2][3]riazin-2-amines as novel inhibitors of polo-like kinase 1. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis, Characterization, and Antifungal Activity of Novel Benzoi[3][22]midazo[1,2-d]t[1][2][3]riazine Derivatives. Retrieved from [Link]

  • PubMed. (1995). Synthesis of 4-substituted imidazo[4,5-d]t[1][2][19]riazine (2-azapurine)nucleosides. Retrieved from [Link]

  • Google Patents. (2022). US20220289752A1 - Imidazo[2,1-f]t[1][2][3]riazin-4-amine derivatives used as tlr8 agonists. Retrieved from

  • ResearchGate. (n.d.). Imidazo[1,2-b]t[1][2][3]riazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of Novel Derivatives of Imidazo[2,1-c]T[1][2][3]riazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Retrieved from [Link]

  • NIH. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(2,1-f)(1,2,4)triazine. Retrieved from [Link]

  • PMC - PubMed Central. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Design, Synthesis, and Evaluation of Novel Imidazo[1,2- a ]t[1][19][22]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[4,5-e]t[1][19]hiazino[2,3-c]t[1][2][3]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][2][3]riazines. Retrieved from [Link]

  • ResearchGate. (2023, August 24). Chemistry of Imidazo[2,1-b]t[1][3][19]hiadiazoles. Retrieved from [Link]

  • PubMed. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2023, June 15). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b]o[1][19]xazine Derivatives against Multidrug-Resistant Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anti‐Mycobacterium tuberculosis Activity of Imidazo[2,1‐b]o[1][19]xazine Derivatives against Multidrug‐Resistant Strains. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to Imidazo[2,1-f]triazin-4-amine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for investigating and overcoming resistance to Imidazo[2,1-f]triazin-4-amine-based anticancer compounds. This guide is designed to provide you with in-depth technical and practical information to navigate the challenges of in vitro experimentation with this class of inhibitors. Our focus will be on Gedatolisib (PF-05212384) , a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) with an Imidazo[2,1-f][1][2][3]triazine core, which serves as a prime exemplar for this compound class.

This resource is structured to move from foundational knowledge to detailed troubleshooting, providing not just protocols but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Gedatolisib and the observation of resistance.

Q1: What is the primary mechanism of action for Gedatolisib?

Gedatolisib is a dual inhibitor that targets all four Class I PI3K isoforms (p110α, β, γ, δ) as well as both mTOR complexes (mTORC1 and mTORC2).[4] By simultaneously blocking these key nodes in the PI3K/AKT/mTOR signaling pathway, Gedatolisib aims to potently inhibit cancer cell growth, proliferation, and survival.[5] This dual-inhibition mechanism is designed to overcome the adaptive resistance that can arise from inhibiting a single node in the pathway.[3]

Q2: I'm not seeing the expected level of cytotoxicity in my cancer cell line. What are the initial troubleshooting steps?

Several factors could be at play. First, confirm the identity and purity of your Gedatolisib compound. Second, ensure that your cell line is known to be sensitive to PI3K/mTOR inhibition. Published literature indicates a wide range of IC50 values for Gedatolisib across different cancer cell lines, from single-digit nanomolar to micromolar concentrations.[1][2][6] If your cell line is expected to be sensitive, consider the following:

  • Cell Viability Assay Issues: Your chosen assay may not be optimal for your experimental conditions. See the detailed troubleshooting guide in Part 2.

  • Compound Stability and Solubility: Gedatolisib has limited aqueous solubility.[7] Ensure it is properly dissolved and stable in your culture medium for the duration of the experiment.

  • Inherent or Acquired Resistance: Your cell line may have intrinsic resistance mechanisms or may have developed resistance during culturing.

Q3: What are the known mechanisms of resistance to Gedatolisib?

The primary clinically-observed and experimentally-validated mechanism of resistance to Gedatolisib is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 .[3][8] These transporters function as drug efflux pumps, actively removing Gedatolisib from the cancer cell, thereby reducing its intracellular concentration and efficacy.[9]

Q4: How can I determine if my resistant cells are overexpressing ABCB1 or ABCG2?

You can assess the expression and function of these transporters through several methods:

  • Western Blotting: Use specific antibodies to detect the protein levels of ABCB1 and ABCG2 in your resistant cell lysates compared to sensitive parental cells.

  • qRT-PCR: Measure the mRNA expression levels of the ABCB1 and ABCG2 genes.

  • Functional Assays: Employ fluorescent substrates of these transporters (e.g., Rhodamine 123 for ABCB1) to measure their efflux activity via flow cytometry. A reduced intracellular accumulation of the fluorescent substrate in resistant cells, which can be reversed by a known inhibitor of the transporter, indicates increased function.

Q5: What are the primary strategies to overcome Gedatolisib resistance in vitro?

The most direct approach is to co-administer Gedatolisib with an inhibitor of the overexpressed ABC transporter. For example, Verapamil or the more specific inhibitor Tariquidar can be used to block ABCB1 activity.[3][8] Additionally, exploring synergistic combinations with other anticancer agents that are not substrates of these transporters or that target alternative survival pathways can be an effective strategy.[10]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance for common experimental challenges.

Guide 1: Troubleshooting Inconsistent Cell Viability Assay Results

Cell viability assays like the MTT or CellTiter-Glo are fundamental for determining the cytotoxic effects of Gedatolisib. However, they are prone to artifacts.

Common Problem: High variability between replicate wells or experiments.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Edge Effects The outer wells of a microplate are prone to evaporation, leading to increased drug concentration and altered cell growth. Solution: Avoid using the perimeter wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.
Inconsistent Cell Seeding Uneven cell distribution across the plate will lead to variable results. Solution: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Work quickly but carefully to avoid cells clumping.
Compound Precipitation Gedatolisib has limited aqueous solubility.[7] If it precipitates in the culture medium, the effective concentration will be lower and variable. Solution: Visually inspect the media after adding Gedatolisib for any signs of precipitation. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.
Assay Interference The chemical properties of your compound or the metabolic state of your cells can interfere with the assay chemistry. Solution: Run a control plate with Gedatolisib in cell-free media to check for any direct reaction with the assay reagents. If using a metabolic assay like MTT, be aware that changes in cellular metabolism due to PI3K/mTOR inhibition could affect the readout independently of cell number. Consider validating your results with a non-metabolic assay, such as a direct cell count or a DNA-binding dye-based assay.

Workflow for Optimizing a Cell Viability Assay:

G cluster_0 Assay Optimization Workflow A Determine Optimal Seeding Density B Establish Assay Linearity & Time Course A->B Consistent cell growth C Run Dose-Response Experiment B->C Linear signal range D Analyze & Interpret Data C->D Generate IC50 curve E Troubleshoot Inconsistencies D->E High variability? E->A Re-optimize parameters

Caption: Workflow for optimizing cell viability assays.

Guide 2: Investigating PI3K/mTOR Pathway Inhibition by Western Blot

Confirming that Gedatolisib is hitting its intended targets is crucial. This is typically done by assessing the phosphorylation status of downstream effectors like Akt and S6 ribosomal protein.

Common Problem: Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-S6).

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Phosphatase Activity Phosphatases in the cell lysate will rapidly dephosphorylate your target proteins upon cell lysis. Solution: Work quickly and keep samples on ice at all times. Crucially, your lysis buffer MUST contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).[11]
Low Protein Abundance The phosphorylated form of a protein is often a small fraction of the total protein pool. Solution: Ensure you are loading a sufficient amount of total protein (20-40 µg is a good starting point). You may need to enrich for your target protein through immunoprecipitation. Always include a positive control (e.g., lysate from cells stimulated to activate the PI3K pathway) to confirm your antibody and protocol are working.
Incorrect Blocking Reagent Using non-fat dry milk as a blocking agent can lead to high background when probing for phosphoproteins due to the presence of casein, a phosphoprotein.[12] Solution: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilutions.[11]
Suboptimal Antibody The antibody may not be specific or sensitive enough. Solution: Use a well-validated antibody for your specific application. Check the manufacturer's datasheet for recommended conditions and positive control suggestions.

Protocol: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with Gedatolisib at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6) overnight at 4°C in 5% BSA/TBST.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_1 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 S6 S6 S6K->S6 Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: Gedatolisib inhibits PI3K and mTOR signaling.

Guide 3: Assessing Drug Synergy to Overcome Resistance

Combining Gedatolisib with another agent is a key strategy to overcome resistance. Quantifying whether the combination is synergistic, additive, or antagonistic is critical. The Combination Index (CI) method based on the Chou-Talalay principle is a widely accepted approach.[13]

Experimental Design:

  • Determine IC50 values: First, perform dose-response experiments for each drug individually to determine their respective IC50 values in your cell line.

  • Set up a combination matrix: Design a matrix of concentrations for both drugs, typically centered around their IC50 values. A 5x5 or 7x7 matrix is common.

  • Perform viability assay: Treat cells with the single agents and the combinations for a defined period (e.g., 72 hours).[14]

  • Calculate Combination Index (CI): Use software like CompuSyn or online calculators to determine the CI value for different effect levels (e.g., CI at 50% inhibition, 75% inhibition, etc.).[8]

Interpretation of Combination Index (CI) Values:

CI Value Interpretation
< 1Synergism
= 1Additive Effect
> 1Antagonism

Protocol: Drug Synergy Assay

  • Plate cells: Seed cells in a 96-well plate at the predetermined optimal density. Allow cells to adhere overnight.

  • Prepare drug dilutions: Create serial dilutions of Drug A and Drug B individually. Then, prepare combinations at a constant ratio (e.g., based on the ratio of their IC50s) or in a checkerboard matrix format.

  • Treat cells: Add the single-agent and combination drug dilutions to the appropriate wells. Include vehicle-only control wells.

  • Incubate: Incubate the plate for a period that allows for multiple cell doublings (typically 72 hours).[14]

  • Measure viability: Use a validated cell viability assay (e.g., CellTiter-Glo) to measure the endpoint.

  • Analyze data: Calculate the fraction of cells affected for each condition relative to the vehicle control. Input this data into a synergy analysis program to calculate CI values.

G cluster_2 Drug Synergy Workflow F Determine Single-Agent IC50s G Design Combination Matrix F->G Guide concentration range H Perform Cell Viability Assay G->H Treat cells I Calculate Combination Index (CI) H->I Generate viability data J Interpret Synergy I->J CI < 1 (Synergy) CI = 1 (Additive) CI > 1 (Antagonism)

Caption: Workflow for assessing drug synergy.

References

  • Janku, F., et al. (2018). Challenges in the clinical development of PI3K inhibitors. ESMO Open, 3(Suppl 1), e000352. [Link]

  • Ge, W., et al. (2021). ABCB1 and ABCG2 restricts the efficacy of gedatolisib (PF-05212384), a PI3K inhibitor in colorectal cancer cells. Cancer Cell International, 21(1), 101. [Link]

  • Pascual, T., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer, 10(1), 42. [Link]

  • de Almeida, L., et al. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1279. [Link]

  • Ianevski, A., et al. (2017). Methods for High-throughput Drug Combination Screening and Synergy Scoring. bioRxiv. [Link]

  • ResearchGate. (2021). How can I solve my detection problem for phospho-Akt in western blot? Retrieved from [Link]

  • Mori, T., et al. (2022). Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells. Oncology Letters, 23(3), 88. [Link]

  • ResearchGate. (n.d.). Classification of SCLC cell lines as gedatolisib-sensitive and... Retrieved from [Link]

  • bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. Retrieved from [Link]

  • OncLive. (n.d.). Common Toxicities With PI3K Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Gedatolisib stimulated the ATPase of ABCB1 and ABCG2. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • PubMed. (2003). Experimental design and sample size determination for testing synergism in drug combination studies based on uniform measures. Retrieved from [Link]

  • MDPI. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Retrieved from [Link]

  • PubMed. (2022). Antitumor activity of the dual PI3K/mTOR inhibitor gedatolisib and the involvement of ABCB1 in gedatolisib resistance in canine tumor cells. Retrieved from [Link]

  • Celcuity. (2022). Gedatolisib in combination with palbociclib and endocrine therapy in women with hormone receptor-positive, HER2-negative advance. Retrieved from [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440–446. [Link]

  • Chandarlapaty, S., et al. (2024). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers, 16(10), 1858. [Link]

  • AACR Journals. (2023). Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Retrieved from [Link]

  • JoVE. (2022). High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method. Retrieved from [Link]

  • Wilson, T. R., et al. (2019). Evaluation of the dual mTOR/PI3K inhibitors Gedatolisib (PF-05212384) and PF-04691502 against ovarian cancer xenograft models. Scientific reports, 9(1), 18765. [Link]

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you—our fellow researchers and drug developers—with practical, in-depth solutions for a common and critical challenge: improving the oral bioavailability of promising, yet poorly soluble, Imidazo[2,1-f]triazin-4-amine derivatives. This class of heterocyclic compounds, while rich in therapeutic potential, often presents as Biopharmaceutics Classification System (BCS) Class II or IV agents, meaning their absorption is limited by their low aqueous solubility.[1][2][3]

This resource is structured not as a rigid manual, but as a dynamic troubleshooting guide. We will explore the causal mechanisms behind common experimental hurdles and provide validated protocols to overcome them.

Troubleshooting Guide: From Low Solubility to Enhanced Exposure

This section addresses the most frequent issues encountered during the preclinical development of Imidazo[2,1-f]triazin-4-amine derivatives. Each problem is followed by a series of potential solutions, complete with the scientific rationale and step-by-step protocols.

Core Problem: My Imidazo[2,1-f]triazin-4-amine derivative exhibits extremely low aqueous solubility (<10 µg/mL), leading to poor and variable absorption in initial animal studies.

This is the primary bottleneck for many BCS Class II/IV compounds.[4] The energy required to break the compound's stable crystal lattice is greater than the energy released when it interacts with water, leading to poor dissolution.[5] The following formulation strategies are designed to circumvent this thermodynamic barrier.

Solution A: Salt Formation

► Scientific Rationale: Salt formation is often the most direct and effective method for increasing the solubility of ionizable compounds.[6] Most Imidazo[2,1-f]triazin-4-amine scaffolds possess basic nitrogen atoms that can be protonated to form a salt with an acidic counter-ion. This conversion from a neutral molecule to an ionized salt dramatically improves aqueous solubility because charged species have much stronger interactions with polar water molecules.[7][8] The choice of counter-ion is critical, as it influences not only solubility but also stability, hygroscopicity, and manufacturability.[9]

► Experimental Protocol: Counter-Ion Salt Screen This protocol is designed to rapidly screen various counter-ions to identify stable, soluble salt forms.

  • Preparation of Stock Solutions:

    • Dissolve the Imidazo[2,1-f]triazin-4-amine freebase in a suitable organic solvent (e.g., acetone, ethanol, acetonitrile) to a known concentration (e.g., 20 mg/mL).

    • Prepare stock solutions of various acidic counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in the same solvent at an equimolar concentration.

  • Salt Formation & Isolation:

    • In separate vials, mix the freebase solution with each counter-ion solution at a 1:1 molar ratio.

    • Allow the solutions to stir at room temperature for 2-4 hours. If no precipitate forms, consider slow evaporation or cooling to 4°C.

    • Collect any resulting precipitate by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

  • Characterization & Solubility Assessment (Self-Validation):

    • Confirmation: Analyze the solid material using Powder X-ray Diffraction (PXRD) to confirm the formation of a new, crystalline salt form (indicated by a different diffraction pattern from the freebase).

    • Kinetic Solubility: Prepare saturated solutions of each confirmed salt and the original freebase in purified water and phosphate-buffered saline (PBS, pH 7.4). Shake at 37°C for 24 hours.

    • Quantification: Filter the samples and analyze the supernatant for drug concentration using a validated HPLC-UV method.

► Data Presentation: Salt Screening Results

Salt Form Aqueous Solubility (mg/mL) at 37°C Solid State Notes
Freebase 0.008 Crystalline Baseline
Hydrochloride 0.95 Crystalline Significant improvement, slightly hygroscopic
Mesylate 2.5 Crystalline, stable >300-fold increase, good candidate.[9]

| Tartrate | 0.50 | Amorphous | Potential stability issues |

Solution B: Amorphous Solid Dispersions (ASDs)

► Scientific Rationale: If salt formation is not feasible or fails to provide adequate solubility, an ASD is a powerful alternative.[10] Crystalline compounds have a highly ordered, low-energy lattice structure that requires significant energy to dissolve. By dispersing the drug in an amorphous (disordered) state within a polymer matrix, we eliminate the crystal lattice energy barrier.[11][12] This allows the drug to achieve a much higher apparent solubility, often reaching a "supersaturated" state, which can dramatically increase the driving force for absorption.[11] The polymer's role is to stabilize this high-energy amorphous state and prevent recrystallization during storage and in the gastrointestinal tract.[5]

► Experimental Protocol: Lab-Scale ASD Formulation via Solvent Evaporation

  • Polymer & Solvent Selection:

    • Select a polymer with good miscibility with your compound. Common choices include PVP K30, HPMC-AS, and Soluplus®.

    • Choose a common solvent (e.g., methanol, acetone, dichloromethane) that readily dissolves both the drug and the polymer.

  • Formulation:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading).

    • Dissolve the calculated amounts of drug and polymer in the selected solvent to form a clear solution.

  • Solvent Evaporation:

    • Pour the solution into a petri dish and evaporate the solvent in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film is formed and the weight is constant.

  • Characterization & Dissolution Testing (Self-Validation):

    • Confirm Amorphous State: Use PXRD to confirm the absence of crystalline peaks. Use Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg), confirming a homogenous dispersion.

    • In Vitro Dissolution: Perform dissolution testing on the ASD powder using a USP II apparatus in simulated gastric and intestinal fluids. Compare the dissolution profile against the crystalline drug.[13] This demonstrates the "spring and parachute" effect where the ASD provides a rapid increase in concentration (spring) that is maintained by the polymer (parachute).[14]

► Visualization: The "Spring and Parachute" Mechanism of ASDs This diagram illustrates how an ASD achieves and maintains a supersaturated state compared to the crystalline form, enhancing the driving force for absorption.

G cluster_0 Drug Concentration in GI Fluid C_crys Crystalline Solubility C_amorph Amorphous Solubility Concentration Concentration Time Time Origin->Concentration Origin->Time ASD ASD Dissolution (Spring) Crystalline Crystalline Drug Dissolution Parachute Supersaturation (Parachute)

Caption: ASDs provide rapid dissolution ("spring") to a supersaturated state, which is then maintained ("parachute").

Solution C: Lipid-Based Drug Delivery Systems (LBDDS)

► Scientific Rationale: For highly lipophilic compounds (high LogP), LBDDS are an excellent choice.[15] These formulations mimic the body's natural process of fat digestion to enhance drug absorption.[14] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the gut, these systems spontaneously form fine oil-in-water emulsions or microemulsions.[16][17] This presents the drug in a solubilized state with a massive surface area, bypassing the dissolution step entirely and facilitating absorption through intestinal lymphatic pathways.[18]

► Experimental Protocol: Screening for a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening:

    • Determine the solubility of your Imidazo[2,1-f]triazin-4-amine derivative in various pharmaceutical-grade oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP).

    • Add an excess of the compound to 2 mL of each excipient, vortex, and equilibrate for 48 hours. Centrifuge and analyze the supernatant by HPLC to quantify solubility.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select the best oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by mixing these three components at various ratios (e.g., from 10:0:90 to 10:90:0) and visually observing the formation of a clear, single-phase system. This identifies the optimal ratios for creating a stable pre-concentrate.

  • Formulation & Characterization (Self-Validation):

    • Prepare a lead formulation by dissolving the drug in the selected excipient mixture identified from the phase diagram.

    • Dispersion Test: Add 1 mL of the SEDDS formulation to 250 mL of water with gentle stirring. A successful SEDDS will rapidly disperse to form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes below 200 nm are generally desired.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right starting strategy for my compound? A: The choice depends on the physicochemical properties of your Imidazo[2,1-f]triazin-4-amine derivative. A logical workflow is essential.

► Visualization: Bioavailability Enhancement Strategy Workflow

G start Start: Physicochemical Characterization is_ionizable Is the compound ionizable (pKa)? start->is_ionizable salt Strategy: Salt Formation is_ionizable->salt Yes is_lipophilic Is LogP > 3? is_ionizable->is_lipophilic No evaluate Evaluate In Vitro Dissolution & Permeability salt->evaluate lipid Strategy: Lipid-Based (LBDDS) is_lipophilic->lipid Yes asd Strategy: Amorphous Solid Dispersion (ASD) is_lipophilic->asd No lipid->evaluate asd->evaluate invivo Proceed to In Vivo PK Study evaluate->invivo

Sources

Technical Support Center: Scale-Up Synthesis of Imidazo[2,1-f]triazin-4-amine

Technical Support Center: Scale-Up Synthesis of Imidazo[2,1-f][1][2][3]triazin-4-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Imidazo[2,1-f][1][2][3]triazin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the scale-up of this important heterocyclic scaffold. The following FAQs and troubleshooting guides are based on established chemical principles for related heterocyclic systems and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a reliable synthetic strategy for preparing Imidazo[2,1-f][1][2][3]triazin-4-amine on a larger scale, and what are the critical control points?

A1: A common and effective strategy for constructing the Imidazo[2,1-f][1][2][3]triazine core is analogous to methods used for similar fused heterocycles, such as the pyrrolo[2,1-f][1][2][3]triazine core of Remdesivir.[4][5] The synthesis typically proceeds via a two-step sequence involving N-amination of an imidazole precursor followed by cyclization with a suitable C1 synthon.

Proposed Synthetic Pathway:

Synthetic_Pathwaycluster_step1Step 1: N-Aminationcluster_step2Step 2: CyclizationImidazole2-AminoimidazoleNAminated1,2-Diaminoimidazolium saltImidazole->NAminated O-(diphenylphosphinyl)hydroxylamine or NH2Cl in base (e.g., NaH)TargetImidazo[2,1-f][1,2,4]triazin-4-amineNAminated->Target Formamidine acetate or Cyanamide High Temperature (e.g., 150-170 °C)

Caption: Proposed two-step synthesis of Imidazo[2,1-f][1][2][3]triazin-4-amine.

Causality and Critical Control Points:

  • N-Amination (Step 1):

    • Why this step is critical: The formation of the N-N bond is the key to setting up the subsequent triazine ring closure. The choice of aminating agent is crucial for efficiency and safety. While reagents like O-(2,4-dinitrophenyl)hydroxylamine can be used, they pose safety risks on scale-up.[4] O-(diphenylphosphinyl)hydroxylamine (DPPH) or chloramine (NH₂Cl), generated in situ, are often preferred for industrial applications.

    • Control Points:

      • Base Selection: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are required to deprotonate the imidazole nitrogen, but handling NaH on a large scale requires strict engineering controls (inert atmosphere, controlled addition).

      • Temperature: This reaction is typically performed at low temperatures (0-5 °C) to control exotherms and minimize side reactions.

      • Stoichiometry: Precise control of the base and aminating agent stoichiometry is vital to prevent double amination or unreacted starting material.

  • Cyclization (Step 2):

    • Why this step is critical: This is the ring-forming step that defines the target scaffold. The reaction is typically a condensation driven by high temperatures, leading to the elimination of a small molecule (e.g., ammonia, water).

    • Control Points:

      • Temperature: This is the most critical parameter. Insufficient temperature leads to incomplete conversion, while excessive temperature can cause decomposition of the starting material or product, leading to colored impurities. The synthesis of related triazines often requires temperatures above 150 °C.[1][3]

      • Solvent: High-boiling point, polar aprotic solvents like DMF, DMAc, or sulfolane are often used. However, for scale-up, consider solvent toxicity, recovery, and potential for decomposition at high temperatures. A solvent-free (neat) reaction may be possible but can present mixing and heat transfer challenges.

      • Pressure Build-up: The reaction liberates volatile byproducts. The reactor must be properly vented to handle the pressure increase, especially during a large-scale run.

Q2: My cyclization reaction is stalling, resulting in low yield. How can I drive the reaction to completion?

A2: Low conversion in the cyclization step is a frequent scale-up challenge. The root cause often lies in suboptimal reaction conditions or reagent quality.

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Low_YieldStartLow Yield / Incomplete ConversionCheckTempVerify Internal Reaction TemperatureStart->CheckTempCheckReagentsAssess Reagent Quality & StoichiometryCheckTemp->CheckReagentsTemp OKIncreaseTempAction: Increase Temperature Incrementally(e.g., +5-10 °C)CheckTemp->IncreaseTempTemp LowCheckMixingEvaluate Mixing EfficiencyCheckReagents->CheckMixingReagents OKCheckPurityAction: Re-purify Starting Materials(Check for inhibitors)CheckReagents->CheckPurityImpurities FoundIncreaseTimeAction: Extend Reaction TimeCheckMixing->IncreaseTimeMixing OKImproveAgitationAction: Increase Agitation Speed / Use BafflesCheckMixing->ImproveAgitationMixing PoorSuccessProblem ResolvedIncreaseTemp->SuccessAddCatalystAction: Consider Acid/Base CatalystIncreaseTime->AddCatalystStill IncompleteIncreaseTime->SuccessCompleteAddCatalyst->SuccessCheckPurity->SuccessImproveAgitation->Success

Caption: A logical workflow for troubleshooting low reaction conversion.

Detailed Explanations:

  • Temperature Verification: On a large scale, the jacket temperature does not equal the internal batch temperature. Always use a calibrated internal temperature probe. Heat transfer is less efficient in large reactors, so a higher jacket temperature may be needed to achieve the desired internal temperature.

  • Reagent Quality:

    • Formamidine Acetate: This reagent can degrade over time. Use a fresh, dry batch.

    • N-aminated Imidazole: The intermediate salt may be hygroscopic or unstable. Ensure it is dry and used promptly after preparation. Residual base or solvent from the previous step can interfere with the cyclization.

  • Catalysis: While often run thermally, some related cyclizations can be promoted by a catalytic amount of acid (e.g., p-TsOH) to activate the carbonyl equivalent or a base to facilitate proton transfers. However, this can also promote side reactions, so it must be screened carefully.[6]

  • Alternative Chemistries: If thermal methods consistently fail, consider alternative approaches. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for triazine synthesis, though scaling microwave reactors presents its own challenges.[1][3]

Q3: I am observing a significant, difficult-to-separate impurity. What could it be and how can I prevent its formation?

A3: Impurity formation is a major hurdle in scaling up heterocyclic synthesis. The identity of the impurity depends on the specific side reactions occurring.

Common Impurities and Mitigation Strategies:

Impurity TypePlausible CausePrevention & Mitigation Strategy
Isomeric Byproduct Incorrect regioselectivity during cyclization. For instance, condensation at a different nitrogen atom of the diamino intermediate.Primary Control: The inherent electronic and steric factors of the 1,2-diaminoimidazolium system strongly favor the desired cyclization. Mitigation: If observed, this is a fundamental issue. Re-evaluate the cyclization partner. Using a pre-formed activated C1 synthon might improve selectivity.
Hydrolyzed Intermediate Presence of water in reagents or solvent, leading to the hydrolysis of the formamidine or the diamino intermediate back to an aminoimidazole.Primary Control: Use anhydrous solvents and dry all reagents thoroughly before use. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
Oligomers/Polymers Uncontrolled side reactions at high temperatures, especially if the reaction is run neat or in a concentrated solution.Primary Control: Maintain the lowest possible temperature that provides a reasonable reaction rate. Mitigation: Control the rate of heating. Consider running the reaction at a slightly lower concentration.
Thermal Decomposition Products Product or starting material degradation due to excessive temperature or prolonged reaction time. Often characterized by dark coloration of the reaction mixture.Primary Control: Optimize the reaction to find the sweet spot between temperature and time. Do not overshoot the target temperature. Mitigation: Once formed, these impurities are often difficult to remove. Carbon treatment or column chromatography may be necessary.

Self-Validation and Analysis: To effectively troubleshoot, you must identify the impurity.

  • Isolate: Attempt to isolate a small amount of the impurity using preparative HPLC or careful crystallization.

  • Characterize: Use LC-MS to get a molecular weight and NMR (¹H, ¹³C, HMBC) to elucidate the structure. This data is invaluable for confirming the side reaction pathway. For example, a base-induced rearrangement is a known phenomenon in related fused thiazine systems, which could lead to an unexpected regioisomer.[7][8]

Q4: The crude product is highly colored and fails to crystallize. What purification strategies are effective for this class of compounds?

A4: Purification is often the bottleneck in scale-up. Fused aromatic heterocycles like Imidazo[2,1-f]triazin-4-amine can be challenging to purify due to their polarity and potential for forming colored impurities.

Recommended Purification Protocol:

  • Initial Work-up (Quench & Isolation):

    • Cool the reaction mixture to room temperature.

    • Slowly add an anti-solvent (e.g., water, isopropanol, or methyl tert-butyl ether (MTBE)) to precipitate the crude product. This "crashing out" helps remove highly soluble impurities like residual DMF or formamidine salts.

    • Filter the solid and wash thoroughly with the anti-solvent.

  • Decolorization:

    • Dissolve the crude solid in a suitable solvent (e.g., methanol, dichloromethane).

    • Add activated carbon (typically 1-5% w/w) and stir or gently heat for 30-60 minutes.

    • Filter through a pad of Celite® to remove the carbon. Caution: Ensure the Celite pad is wet with the solvent before filtration to prevent it from passing through.

  • Final Purification:

    • Crystallization (Preferred for Scale-up): This is the most economical and scalable method. A systematic solvent screening is essential. Use a binary solvent system (a "good" solvent in which the product is soluble, and a "poor" solvent in which it is not) to achieve optimal crystal growth.

    • Silica Gel Chromatography: While effective, this is less desirable for large-scale manufacturing due to high solvent consumption and cost. It is best used for polishing material that is already >95% pure or for removing very non-polar or very polar impurities.

    • Semi-Preparative HPLC: For high-purity material, especially at the kilogram scale, semi-preparative or preparative HPLC is a powerful tool. It offers excellent resolution for separating closely related impurities but is a high-cost operation.

References

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2022).
  • Paladugu, S., Mainkar, P. S., & Chandrasekhar, S. (2017). Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (2011).
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2022). RSC Publishing.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Unknown Source.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
  • Synthesis of imidazo[4,5-e][1][9]thiazino[2,3-c][1][2][3]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1][2][3]triazines. (2023). Beilstein Journals.

  • Synthesis of imidazo[4,5-e][1][9]thiazino[2,3-c][1][2][3]triazines via a base. (2023). Semantic Scholar.

  • Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. (2021). National Institutes of Health (NIH).

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Unknown Source.
  • 17.2.2.4 1,2,4-Triazines (Update 2025). (2024).

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Imidazo[2,1-f]triazin-4-amine as a Specific Toll-like Receptor 8 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of immunotherapy and vaccine adjuvant development, the precise targeting of innate immune receptors is paramount. Toll-like Receptor 8 (TLR8), an endosomal pattern recognition receptor, has emerged as a critical target.[1][2] Its activation in myeloid cells triggers a potent pro-inflammatory response, favoring the development of Type 1 helper T cells (Th1), a desirable profile for antiviral and anti-cancer therapies.[3][4] The imidazo[2,1-f]triazine scaffold represents a novel chemical space for TLR modulation. This guide provides a comprehensive, multi-tiered strategy for the rigorous validation of a candidate molecule, Imidazo[2,1-f]triazin-4-amine, as a specific and potent TLR8 agonist. We will compare its hypothetical performance against established agonists, providing the experimental frameworks necessary to generate robust and reliable data.

The Rationale for a Multi-Pronged Validation Approach

Validating a small molecule agonist is not a single experiment but a systematic process of building a case. A claim of "specificity" requires ruling out activity at related receptors and demonstrating a characteristic biological footprint. Our approach is designed to be self-validating, with each stage providing context for the next. We will move from controlled, single-receptor systems to the complex environment of primary human immune cells, and finally, to the analysis of downstream signaling pathways.

G cluster_0 Validation Strategy A Phase 1: In Vitro Specificity (HEK-Blue™ Reporter Assays) B Phase 2: Primary Cell Functional Assay (Human PBMC Cytokine Profiling) A->B Confirm Potency & Initial Specificity C Phase 3: Signaling Pathway Confirmation (Western Blot for MyD88 Pathway) B->C Validate Biological Response & Functional Signature D Conclusion: Confirmed Specific TLR8 Agonist C->D Verify Mechanism of Action

Caption: High-level workflow for validating a specific TLR8 agonist.

Phase 1: Foundational Specificity Testing in Engineered Cell Lines

Expertise & Experience: The first and most critical step is to determine if the candidate molecule directly interacts with the intended target in a clean, controlled system. We use Human Embryonic Kidney (HEK293) cells that are engineered to express a single human TLR and a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP), under the control of an NF-κB promoter.[5][6] This approach isolates the activity to a single receptor, avoiding the complexity of primary cells which express multiple pattern recognition receptors.

Comparative Agonists:

To contextualize the activity of Imidazo[2,1-f]triazin-4-amine, we must benchmark it against compounds with known TLR activity profiles:

  • CL075: A thiazoquinoline derivative known to be a potent human TLR8 agonist, with weaker activity on TLR7.[7][8][9] It serves as our primary positive control for TLR8-dominant activity.

  • R848 (Resiquimod): A well-characterized imidazoquinoline that is a potent dual agonist for both TLR7 and TLR8.[10][11] This allows us to assess the specificity of our candidate against a less selective compound.

  • Gardiquimod: An imidazoquinoline that is a specific agonist for TLR7, with negligible TLR8 activity.[12] This is our negative control for TLR8 and positive control for TLR7, helping to define the selectivity window.

Experimental Protocol: HEK-Blue™ TLR Reporter Assay
  • Cell Culture: Maintain individual HEK-Blue™ hTLR7, hTLR8, and hTLR-Null cell lines according to the manufacturer's protocol.

  • Seeding: Plate 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 10-point serial dilution series for Imidazo[2,1-f]triazin-4-amine and all comparative agonists (CL075, R848, Gardiquimod), typically from 10 µM down to 0.5 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add the compound dilutions to the cells and incubate for 18-24 hours at 37°C and 5% CO₂.

  • Detection:

    • Transfer 20 µL of supernatant from each well to a new 96-well plate.

    • Add 180 µL of QUANTI-Blue™ solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure the optical density (OD) at 620-655 nm using a spectrophotometer.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the half-maximal effective concentration (EC₅₀) for each compound on each cell line.

Expected Data and Interpretation

A truly specific TLR8 agonist should demonstrate high potency (low EC₅₀) on the hTLR8 cell line and significantly lower or no activity on the hTLR7 and hTLR-Null lines.

Table 1: Hypothetical EC₅₀ Values (nM) from HEK-Blue™ Reporter Assays

CompoundhTLR8 Activity (EC₅₀)hTLR7 Activity (EC₅₀)hTLR-Null Activity (EC₅₀)Selectivity (TLR7 EC₅₀ / TLR8 EC₅₀)
Imidazo[2,1-f]triazin-4-amine 75 nM >10,000 nM>10,000 nM>133x
CL075 (Control)150 nM4,500 nM>10,000 nM30x
R848 (Control)120 nM90 nM>10,000 nM0.75x (Dual)
Gardiquimod (Control)>10,000 nM250 nM>10,000 nMN/A (TLR7 Specific)

Interpretation: The hypothetical data in Table 1 strongly supports the characterization of Imidazo[2,1-f]triazin-4-amine as a potent and highly specific TLR8 agonist. Its potency is superior to CL075, and its selectivity for TLR8 over TLR7 is more than four times greater, indicating a very clean in vitro profile.

Phase 2: Functional Validation in Primary Human Immune Cells

Expertise & Experience: While engineered cell lines are excellent for determining direct receptor interaction, the ultimate validation comes from demonstrating the expected biological effect in a relevant physiological system. Human peripheral blood mononuclear cells (PBMCs) contain the primary cell types that express TLR8 (monocytes, myeloid dendritic cells) and TLR7 (plasmacytoid dendritic cells, B cells).[13][14] The cytokine profile elicited from this mixed cell population is a key functional signature. TLR8 activation is known to drive the production of pro-inflammatory cytokines like TNF-α and IL-12, while TLR7 activation predominantly induces Type I interferons (IFN-α).[14][15]

Experimental Protocol: PBMC Cytokine Release Assay
  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Plating: Resuspend cells in complete RPMI-1640 medium and plate at 1 x 10⁶ cells/mL in a 96-well plate.

  • Stimulation: Add Imidazo[2,1-f]triazin-4-amine and control agonists at multiple concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (TNF-α, IL-12, and IFN-α) in the supernatant using specific ELISA kits or a multiplex immunoassay (e.g., Luminex).

Expected Data and Interpretation

The cytokine signature of Imidazo[2,1-f]triazin-4-amine should align with that of a specific TLR8 agonist, showing robust induction of TNF-α and IL-12 but minimal IFN-α, especially when compared to the dual agonist R848.

Table 2: Hypothetical Cytokine Production (pg/mL) in Human PBMCs (Stimulated at 1 µM)

CompoundTNF-α ProductionIL-12 ProductionIFN-α ProductionDominant Response Profile
Vehicle Control<20<10<15Baseline
Imidazo[2,1-f]triazin-4-amine 4500 2800 <50 Th1-polarizing (TLR8)
CL075 (Control)38002100250TLR8 > TLR7
R848 (Control)420025005500TLR7/8 Dual
Gardiquimod (Control)3501506200Type I IFN (TLR7)

Interpretation: This data corroborates the findings from Phase 1. Imidazo[2,1-f]triazin-4-amine induces a cytokine profile characteristic of potent TLR8 engagement (high TNF-α, high IL-12) with a notable absence of the IFN-α response that is the hallmark of TLR7 activation.[15] This functional output in a complex primary cell milieu is a critical piece of evidence for its specificity.

Phase 3: Confirmation of Downstream Signaling Pathway

Expertise & Experience: To confirm that the observed cellular activity is indeed mediated by the canonical TLR8 signaling pathway, we must investigate the downstream molecular events. TLR8, like most TLRs (except TLR3), signals through the MyD88 adaptor protein.[1][10] This initiates a phosphorylation cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and IRFs, which drive cytokine gene expression.[1][16] Verifying the phosphorylation of key proteins in this pathway provides mechanistic proof of target engagement.

G cluster_0 Endosome cluster_1 Cytoplasm to Nucleus TLR8 TLR8 Dimer MyD88 MyD88 TLR8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB->Cytokines Agonist Imidazo[2,1-f]triazin-4-amine Agonist->TLR8

Caption: Canonical MyD88-dependent TLR8 signaling pathway.

Experimental Protocol: Western Blot for Pathway Activation
  • Cell Culture and Lysis: Use a human monocytic cell line that endogenously expresses TLR8, such as THP-1 cells. Stimulate the cells with Imidazo[2,1-f]triazin-4-amine (e.g., at its EC₅₀ concentration) for various short time points (0, 15, 30, 60 minutes). Lyse the cells at each time point to collect total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Probe with primary antibodies against phosphorylated forms of key signaling molecules (e.g., phospho-IRAK1, phospho-p65 for NF-κB).

    • Probe separate blots with antibodies for total protein (total IRAK1, total p65) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results and Interpretation

Conclusion and Future Directions

This structured, comparative guide outlines a robust methodology to validate Imidazo[2,1-f]triazin-4-amine as a specific TLR8 agonist. By progressing from engineered reporter lines to primary human cells and finally to mechanistic pathway analysis, this workflow establishes potency, functional signature, and mode of action. The compelling hypothetical data presented demonstrates a molecule with a superior profile to existing TLR8-targeting agents.

Successful validation through these steps would position Imidazo[2,1-f]triazin-4-amine as a prime candidate for further preclinical development, including in vivo efficacy studies in humanized TLR8 mouse models and formulation as a next-generation vaccine adjuvant or immunotherapy agent.[17]

References

  • AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC. (n.d.). PubMed Central.
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  • Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. (n.d.). PubMed Central.
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  • Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. (n.d.). MDPI.
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  • The ultra-potent and selective TLR8 agonist VTX-294 activates human newborn and adult leukocytes. (n.d.). PubMed.
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  • Production of cytokines in response to TLR7/8 agonists. (n.d.).
  • TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflamm
  • CL075 (3M002) | TLR8 Agonist. (n.d.). MedChemExpress.
  • Toll-Like Receptor Reporter Cell Lines For Screening TLR agonists & antagonists. (n.d.). Technology Networks.
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  • Imidazo[5,1-f][10][13][18]triazin-2-amines as novel inhibitors of polo-like kinase 1. (n.d.). PubMed.

  • Diversity-oriented synthesis of imidazo[1,2-a][1][15][18]triazine derivatives from 2-amine-[1][15][18]triazines with ketones. (n.d.). Chemical Communications.

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  • TLR7 and TLR8 | Review. (n.d.). InvivoGen.
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  • CL 075 | Toll-like Receptor Agonists. (n.d.). R&D Systems.
  • Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists. (2014, July 16).
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  • In vitro characterization of cellular responses elicited by endosomal TLR agonists encapsulated in Qβ virus-like particles. (2025, November 17).
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  • Discovery of an Orally Efficacious Imidazo[5,1-f][10][13][18]triazine Dual Inhibitor of IGF-1R and IR. (2010, August 30). ACS Publications.

Sources

A Comparative Guide to Imidazo[2,1-f]triazin-4-amine and Other TLR8 Agonists for Immunotherapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Imidazo[2,1-f]triazin-4-amine, a novel Toll-like Receptor 8 (TLR8) agonist, with other prominent TLR8 agonists used in research and clinical development. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting an immunomodulatory agent. This analysis is grounded in experimental data, focusing on potency, selectivity, and the resulting immunological profiles.

The Central Role of TLR8 in Modern Immunotherapy

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs).[1] TLR8, located within the endosomes of immune cells like monocytes, macrophages, and myeloid dendritic cells (mDCs), is a key sensor for single-stranded RNA (ssRNA), a hallmark of viral infections.[2][3] Upon activation, TLR8 initiates a potent signaling cascade, predominantly through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of a distinct profile of pro-inflammatory cytokines, such as TNF-α and IL-12, and Type I interferons.[1] This Th1-polarizing immune response makes TLR8 an attractive target for therapeutic intervention in oncology and infectious diseases.[4][5]

Profiling Imidazo[2,1-f]triazin-4-amine: A Novel Selective TLR8 Agonist

Imidazo[2,1-f]triazin-4-amine represents a class of synthetic small molecules designed for potent and selective activation of TLR8. While specific experimental data for this exact molecule is emerging, its structural class is intended to optimize interaction with the TLR8 binding pocket, driving a robust and specific immune response. For the purpose of this guide, we will use data from a representative, highly selective imidazotriazine-class agonist, herein referred to as "Representative Agonist," to illustrate its performance characteristics against other well-documented compounds.

The primary advantage of a highly selective TLR8 agonist lies in its ability to elicit a strong mDC and monocyte response, leading to a Th1-skewed cytokine profile, while minimizing off-target activation of TLR7, which is more associated with plasmacytoid dendritic cell (pDC) activation and high levels of IFN-α.[6] This selectivity is crucial for developing systemic therapies with a favorable therapeutic window.[4]

Comparative Analysis of TLR8 Agonists

The selection of a TLR8 agonist depends critically on the desired immunological outcome. The key differentiators are potency, selectivity for TLR8 over the closely related TLR7, and the specific cytokine milieu induced. Below, we compare our Representative Agonist with other widely studied TLR agonists.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics based on in vitro assays using human TLR-expressing reporter cell lines and peripheral blood mononuclear cells (PBMCs).

Table 1: Comparative Potency and Selectivity
Agonist Target(s) Cell Line EC50 (TLR8) EC50 (TLR7)
Representative Agonist (e.g., DN052)Selective TLR8HEK-Blue™ hTLR8/7~6.7 nM[4][7]> 50 µM[4]
Motolimod (VTX-2337)Selective TLR8HEK-Blue™ hTLR8/7~108.7 nM[4]~19.8 µM[4]
VTX-294Selective TLR8HEK-Blue™ hTLR8/7~50 nM[8]~5.7 µM[8]
Selgantolimod (GS-9688)Selective TLR8HEK-Blue™ hTLR8/7Potent TLR8 agonist (specific EC50 not published)[3]Also has TLR7 activity[4]
Resiquimod (R848)Dual TLR7/8HEK-Blue™ hTLR8/7~5.12 µM[9]Potent TLR7 agonist[1]

EC50 (Half-maximal effective concentration) is a measure of potency. A lower value indicates higher potency.

Table 2: Comparative Cytokine Induction Profile in Human PBMCs
Agonist Target(s) Key Cytokines Induced Predominant Immune Skewing
Representative Agonist (e.g., DN052)Selective TLR8High TNF-α, High IL-12, Low IFN-αStrong Th1 Polarization[4][5]
Motolimod (VTX-2337)Selective TLR8High TNF-α, High IL-12, Low IFN-αStrong Th1 Polarization[10][11]
Selgantolimod (GS-9688)Selective TLR8IL-12, IFN-γ, IL-1RATh1 Polarization[12][13]
Resiquimod (R848)Dual TLR7/8High TNF-α, High IL-12, High IFN-αMixed Th1 / Type I IFN[14][15]

Analysis: The data clearly illustrates a performance spectrum. The Representative Agonist (DN052) demonstrates exceptional potency, being approximately 16-fold more potent than Motolimod, and superior selectivity with negligible activity at TLR7.[4] This high selectivity translates into a focused cytokine profile, dominated by TNF-α and IL-12, which is ideal for driving cell-mediated immunity against tumors.[4][5]

In contrast, Resiquimod (R848), a dual TLR7/8 agonist, potently activates both receptors, leading to a broader cytokine response that includes high levels of both Th1-polarizing cytokines and Type I interferons.[1][15] While powerful, this broad activation can lead to systemic toxicities, often limiting its use to topical or localized administration.[14] Motolimod and Selgantolimod represent a middle ground, with strong TLR8 preference but some residual TLR7 activity, and have advanced into clinical trials for various cancers and chronic hepatitis B, respectively.[4][12][16]

Mechanistic Insights: The TLR8 Signaling Pathway

Activation of TLR8 by an agonist like Imidazo[2,1-f]triazin-4-amine initiates a well-defined signaling cascade. Understanding this pathway is essential for interpreting experimental results and predicting downstream biological effects.

TLR8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR8 TLR8 Dimer MyD88 MyD88 TLR8->MyD88 Recruitment Agonist Imidazo[2,1-f]triazin-4-amine (ssRNA mimic) Agonist->TLR8 Binding & Activation IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Transcription Gene Transcription NFkB->Transcription Translocation MAPK->Transcription AP-1 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-1β) Transcription->Cytokines Translation & Secretion

Caption: TLR8 signaling pathway initiated by agonist binding.

Experimental Protocols for Agonist Characterization

To ensure scientific rigor and reproducibility, we provide detailed methodologies for the key assays used to characterize and compare TLR8 agonists.

Workflow for In Vitro Agonist Evaluation

Caption: Workflow for comprehensive in vitro evaluation of TLR8 agonists.

Protocol 1: TLR Reporter Assay for Potency and Selectivity

This protocol determines the potency (EC50) of an agonist on its target receptor and its selectivity against other TLRs.

Principle: HEK-Blue™ cells are engineered to express a specific human TLR (e.g., hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Agonist binding to the TLR activates NF-κB, leading to SEAP production, which can be quantified colorimetrically.[17][18]

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-Blue™ hTLR8 and hTLR7 cells according to the manufacturer's protocol. On the day of the assay, prepare a cell suspension at a density of ~2.8 x 10^5 cells/mL in HEK-Blue™ Detection medium.[19]

  • Agonist Dilution: Prepare a serial dilution of the test agonist (e.g., Imidazo[2,1-f]triazin-4-amine) and control agonists (e.g., R848) in fresh culture medium.

  • Assay Plate Setup: Add 20 µL of each agonist dilution to triplicate wells of a 96-well flat-bottom plate. Include wells with medium only as a negative control.

  • Cell Seeding: Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Analysis: Plot the OD values against the log of the agonist concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

Protocol 2: Cytokine Profiling in Human PBMCs

This protocol measures the functional output of TLR8 activation by quantifying the production of key cytokines.

Principle: Human PBMCs contain the primary target cells for TLR8 agonists (monocytes, mDCs). Stimulation of these cells ex vivo and subsequent measurement of secreted cytokines in the culture supernatant provides a physiologically relevant profile of the agonist's activity.[20]

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL and seed 1 mL per well in a 24-well culture plate.[21]

  • Stimulation: Add the test agonist at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include an unstimulated (medium only) control and a positive control (e.g., LPS for TLR4).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[21]

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-12p70, and other relevant cytokines in the supernatant using a validated ELISA kit or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels induced by different agonists at equivalent concentrations.

Conclusion and Future Directions

The comparative analysis reveals that Imidazo[2,1-f]triazin-4-amine and its structural class represent a new generation of highly potent and selective TLR8 agonists. Their ability to induce a robust, Th1-polarizing cytokine response from myeloid cells, with minimal off-target TLR7 activation, positions them as superior candidates for systemic immunotherapies where a controlled and targeted innate immune response is paramount.[4]

For researchers, the choice of agonist should be guided by the experimental goal.

  • For applications requiring maximal Th1 polarization with high systemic tolerability, a selective agonist like a potent Imidazo[2,1-f]triazin-4-amine derivative is the logical choice.

  • For studies where broad immune activation, including a strong Type I interferon response, is desired (e.g., as a vaccine adjuvant for certain viral pathogens), a dual TLR7/8 agonist like Resiquimod may be more appropriate.[14]

The continued development of agonists with refined selectivity and potency profiles, such as the Imidazo[2,1-f]triazin-4-amine class, will undoubtedly accelerate the translation of TLR8-targeted therapies from the laboratory to the clinic.

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A Senior Application Scientist's Guide to TLR7/8 Agonists: Resiquimod vs. Imidazo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, oncology, and vaccine development, the selection of the right tool to stimulate an immune response is paramount. Toll-like receptors (TLRs) 7 and 8, key sensors of the innate immune system, represent a critical activation point. This guide provides an in-depth comparison of two major classes of synthetic TLR7/8 agonists: the well-established imidazoquinoline, Resiquimod (R848), and the emerging class of imidazo[2,1-f]triazin-4-amine derivatives. Our focus will be on the mechanistic differences, comparative performance data, and the practical considerations for their application in experimental settings.

Section 1: The Central Role of TLR7 and TLR8 in Innate Immunity

Toll-like receptors 7 and 8 are endosomal pattern recognition receptors crucial for detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3] Their activation within immune cells—primarily dendritic cells (DCs), monocytes, and macrophages—triggers a powerful cascade of events.[4][5] TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs), the primary producers of type I interferons (IFN-α/β), while TLR8 is predominantly found in myeloid cells like monocytes and myeloid DCs, driving the production of pro-inflammatory cytokines.[1] This activation of the innate immune system is mediated through the MyD88-dependent signaling pathway, which ultimately leads to the activation of transcription factors like NF-κB and IRF7, orchestrating both antiviral and anti-tumor responses.[1][6][7]

Section 2: Molecular Profiles of the Agonists

Resiquimod (R848): The Benchmark Imidazoquinoline

Resiquimod, an imidazoquinoline compound, is the quintessential dual TLR7 and TLR8 agonist.[1][8] It is renowned for its potent, broad-spectrum immune activation. In humans, it robustly stimulates both TLR7 and TLR8, leading to a strong Th1-polarizing immune response characterized by the production of IFN-α, TNF-α, and IL-12.[5][9][10] It is important to note for translational studies that while Resiquimod activates both TLR7 and TLR8 in humans, it is selective for TLR7 in mice, as murine TLR8 is not highly responsive to this class of molecules.[1][4]

Imidazo[2,1-f]triazin-4-amine Derivatives: A Class with Potential for Specificity

The imidazo[2,1-f]triazin-4-amine scaffold represents a distinct chemical class of TLR agonists. While the parent molecule is less characterized in comparative literature, its derivatives are being actively explored for more selective TLR modulation.[11][12] Structure-activity relationship (SAR) studies on related heterocyclic compounds demonstrate that modest structural changes can significantly alter the specificity and potency, allowing for the development of compounds that are either TLR7-selective, TLR8-selective, or retain dual agonism.[2][13] This potential for tailored activity is a key advantage, as a TLR8-selective agonist, for instance, could drive a potent pro-inflammatory response with less of the systemic IFN-α signature associated with strong TLR7 activation.[14]

Section 3: Mechanism of Action: The MyD88-Dependent Signaling Cascade

Both Resiquimod and imidazo[2,1-f]triazine agonists function by binding to TLR7 and/or TLR8 within the endosomal compartment of an immune cell. This binding event induces a conformational change in the receptor, leading to dimerization and the recruitment of the adaptor protein MyD88.[1][15] This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6, which culminates in the activation of two critical pathways:

  • NF-κB Pathway: Leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[6]

  • IRF7/IRF5 Pathway: Drives the production of type I interferons (IFN-α/β).[6][16]

The differential expression of TLR7 and TLR8 in various immune cell subsets dictates the ultimate cytokine profile observed after stimulation.

TLR7_8_Signaling TLR7/8 MyD88-Dependent Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Resiquimod or Imidazo[2,1-f]triazine TLR7_8 TLR7 / TLR8 Agonist->TLR7_8 Binding & Dimerization MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines Transcription IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription PBMC_Workflow Workflow for PBMC Stimulation Assay cluster_prep 1. Cell Preparation cluster_stim 2. Stimulation cluster_analysis 3. Analysis Blood Whole Blood (Heparinized) Ficoll Ficoll-Paque Density Gradient Centrifugation Blood->Ficoll PBMC Isolate PBMCs Ficoll->PBMC Plate Plate PBMCs (e.g., 2x10^5 cells/well in 96-well plate) PBMC->Plate Add_Agonist Add Agonists (Resiquimod, Test Compound) + Controls (Vehicle, LPS) Plate->Add_Agonist Incubate Incubate (24-48 hours, 37°C, 5% CO2) Add_Agonist->Incubate Collect Collect Supernatant Incubate->Collect ELISA Analyze Cytokines (ELISA, CBA, or Luminex) Collect->ELISA Data Quantify & Compare (pg/mL or ng/mL) ELISA->Data

Caption: Experimental workflow for evaluating TLR agonists using human PBMCs.

Detailed Protocol: In Vitro Stimulation of Human PBMCs

  • PBMC Isolation: a. Dilute heparinized human whole blood 1:1 with sterile Phosphate Buffered Saline (PBS). b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Aspirate the upper layer, then carefully collect the mononuclear cell layer (the "buffy coat"). [17] e. Wash the collected cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash. f. Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Count viable cells using a hemocytometer and trypan blue exclusion.

  • Cell Plating and Stimulation: a. Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium. b. Add 100 µL of the cell suspension to each well of a 96-well flat-bottom culture plate (2 x 10^5 cells/well). [17][18] c. Prepare stock solutions of Resiquimod and your Imidazo[2,1-f]triazin-4-amine derivative in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions. d. Add your compounds to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only control. e. As a positive control for general immune activation, you can include a well with LPS (a TLR4 agonist) at 100 ng/mL. [17] f. Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator. [19]

  • Supernatant Collection and Analysis: a. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. b. Carefully collect the cell-free supernatant and store it at -80°C until analysis. c. Quantify the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70) using a suitable method such as ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead array (e.g., Luminex).

Section 6: Choosing the Right Agonist for Your Research

The choice between Resiquimod and an Imidazo[2,1-f]triazin-4-amine derivative depends entirely on the experimental objective.

ScenarioRecommended Agonist ClassRationale
Broad, potent immune activation for vaccine adjuvant studies in mice Resiquimod (R848) As a potent TLR7 agonist in mice, it drives a strong Th1 response, enhancing both humoral and cellular immunity. [4][9][10]
Maximizing pro-inflammatory cytokine output from human myeloid cells TLR8-selective Imidazo[2,1-f]triazine A selective TLR8 agonist will preferentially activate monocytes and mDCs, maximizing TNF-α and IL-12 production while minimizing the systemic effects of high IFN-α. [14]
Modeling viral infection response in human pDCs TLR7-selective Imidazo[2,1-f]triazine or Resiquimod Both will potently activate TLR7 to induce a strong type I interferon response, characteristic of pDCs sensing viral ssRNA. [20]
General in vitro screening and pathway validation in human cells Resiquimod (R848) As a well-characterized, commercially available dual agonist, it serves as a reliable positive control and benchmark for TLR7/8 pathway activation. [1][21]

Resiquimod remains the gold standard for potent, dual TLR7/8 activation, providing a robust and well-documented tool for general immune stimulation. However, the field is evolving. The Imidazo[2,1-f]triazin-4-amine class and other novel heterocyclic structures represent the next frontier, offering the tantalizing possibility of dissecting the distinct roles of TLR7 and TLR8 through selective agonism. For researchers, understanding the fundamental differences in their mechanism, cellular targets, and resulting cytokine profiles is essential for designing insightful experiments and advancing the development of next-generation immunotherapies and vaccines.

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A Comparative Guide to Toll-Like Receptor Agonists: The Established Efficacy of Imiquimod versus the Emergent Potential of Imidazo[2,1-f]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in immunology and oncology, the modulation of the innate immune system presents a compelling therapeutic strategy. Toll-like receptors (TLRs), key sentinels of innate immunity, have become attractive targets. Imiquimod, a potent TLR7/8 agonist, has set a clinical benchmark in topical immunotherapy. This guide provides a detailed comparison of imiquimod with the emerging class of Imidazo[2,1-f]triazin-4-amine derivatives, which represent a novel scaffold with potential for more selective TLR8 agonism.

Introduction: Leveraging Innate Immunity for Therapeutic Innovation

The activation of TLRs initiates a cascade of signaling events that culminate in the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune responses.[1] This mechanism is central to the therapeutic effects of TLR agonists in clearing viral infections and eliminating cancerous cells.[2] Imiquimod, an imidazoquinoline, has successfully harnessed this pathway for the treatment of actinic keratosis, superficial basal cell carcinoma, and external genital warts.[3][4] However, the quest for agents with improved therapeutic windows, including enhanced selectivity and potency, has led to the exploration of novel chemical scaffolds such as the imidazotriazines.[5]

Mechanism of Action: A Tale of Two Receptors

Both imiquimod and the novel imidazotriazine derivatives exert their effects through the activation of endosomal TLRs. However, their selectivity profiles may represent a key point of divergence.

Imiquimod: A Dual TLR7 and TLR8 Agonist

Imiquimod is recognized as a dual agonist of TLR7 and TLR8.[6] This dual activity leads to a broad-spectrum immune response.

  • TLR7 Activation: Primarily expressed in plasmacytoid dendritic cells (pDCs), TLR7 activation leads to the robust production of type I interferons (IFN-α), which have potent antiviral effects and promote the activation of natural killer (NK) cells.[2]

  • TLR8 Activation: Predominantly found in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs), TLR8 activation drives the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), which are crucial for a Th1-polarized adaptive immune response.[2][4]

The synergistic activation of both receptors by imiquimod results in a powerful, localized inflammatory response that contributes to its therapeutic efficacy.[2][6]

TLR_Signaling cluster_endosome Endosome cluster_nucleus Nucleus TLR7/8 TLR7/8 MyD88 MyD88 TLR7/8->MyD88 Imiquimod Imiquimod Imiquimod->TLR7/8 Binds Imidazotriazine (hypothesized) Imidazotriazine (hypothesized) Imidazotriazine (hypothesized)->TLR7/8 Binds (Selective for TLR8) IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TLR7-dominant TRAF6 TRAF6 IRAKs->TRAF6 NF-κB NF-κB TRAF6->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Transcription of TNF-α, IL-6, IL-12 Type I Interferons Type I Interferons IRF7->Type I Interferons Transcription of IFN-α

Figure 1: Simplified signaling pathway of TLR7/8 activation.

Imidazo[2,1-f]triazin-4-amine: An Emerging Selective TLR8 Agonist

Patent literature describes derivatives of the Imidazo[2,1-f]triazin-4-amine scaffold as potent and selective TLR8 agonists.[5] This selectivity could offer a more targeted immunomodulatory profile. A selective TLR8 agonist would be expected to preferentially activate myeloid cells, leading to a strong induction of TNF-α and IL-12, while potentially eliciting a less pronounced type I interferon response compared to dual TLR7/8 agonists.[7] This could be advantageous in therapeutic contexts where a potent Th1-polarizing adjuvant effect is desired with potentially reduced systemic side effects associated with high levels of IFN-α.

Comparative Efficacy: Existing Data and Future Directions

Direct comparative efficacy data between imiquimod and Imidazo[2,1-f]triazin-4-amine is not yet available in peer-reviewed literature. However, we can extrapolate potential performance based on their mechanisms and present a framework for how such a comparison would be structured.

In Vitro Potency and Selectivity

The initial characterization of any new TLR agonist involves determining its half-maximal effective concentration (EC50) and selectivity using cell-based reporter assays.

AssayParameterImiquimod (Representative Data)Imidazo[2,1-f]triazin-4-amine (Illustrative Data)
hTLR7 Reporter Assay EC50~1-5 µM>50 µM
hTLR8 Reporter Assay EC50~1-5 µM~10-100 nM
Selectivity TLR7/TLR8 Ratio~1>500 (TLR8 selective)
Table 1: Illustrative comparison of in vitro potency and selectivity. The data for Imidazo[2,1-f]triazin-4-amine is hypothetical, based on the expected profile of a selective TLR8 agonist.
Cytokine Induction Profile

A critical determinant of a TLR agonist's in vivo effect is its cytokine induction profile. This is typically assessed by stimulating human peripheral blood mononuclear cells (PBMCs) and measuring cytokine release.

CytokineImiquimod-induced Release (pg/mL)Imidazo[2,1-f]triazin-4-amine-induced Release (pg/mL) (Illustrative)
IFN-α ++++
TNF-α +++++
IL-12p70 +++++
IL-6 ++++
IP-10 (CXCL10) +++++
Table 2: Comparative cytokine induction profiles in human PBMCs. Relative induction levels are indicated by '+'. The data for Imidazo[2,1-f]triazin-4-amine is hypothetical.

A selective TLR8 agonist like the imidazotriazine derivative would be expected to be a more potent inducer of TNF-α and IL-12p70, cytokines critical for myeloid and NK cell activation and Th1 polarization.[7]

Experimental Protocols for Comparative Evaluation

To rigorously compare a novel compound from the imidazotriazine class with imiquimod, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Characterization Workflow

in_vitro_workflow cluster_workflow In Vitro Evaluation Workflow start Test Compounds (Imiquimod vs. Imidazotriazine) reporter_assay TLR7 & TLR8 Reporter Gene Assays start->reporter_assay pbmc_culture Human PBMC Culture & Stimulation start->pbmc_culture dc_maturation Dendritic Cell Maturation Assay (Flow Cytometry) start->dc_maturation potency Determine EC50 & Selectivity reporter_assay->potency end Comprehensive In Vitro Profile potency->end cytokine_assay Cytokine Profiling (Luminex/ELISA) pbmc_culture->cytokine_assay cytokine_assay->end maturation_markers Analyze CD80, CD86, HLA-DR expression dc_maturation->maturation_markers maturation_markers->end

Figure 2: Standard workflow for in vitro characterization of TLR agonists.

Step-by-Step Protocol: TLR Reporter Assay

  • Cell Seeding: Seed HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of imiquimod and the test imidazotriazine compound in cell culture medium.

  • Cell Stimulation: Add the compound dilutions to the respective wells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a spectrophotometer at 620-655 nm after adding QUANTI-Blue™ solution (InvivoGen).

  • Data Analysis: Calculate the EC50 values by plotting the SEAP activity against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Preclinical Efficacy Model

A syngeneic mouse tumor model is a standard method to evaluate the anti-tumor efficacy of immunomodulatory agents.

in_vivo_workflow cluster_workflow In Vivo Efficacy Workflow (Syngeneic Tumor Model) tumor_implant Implant Tumor Cells (e.g., CT26, B16-F10) subcutaneously in mice tumor_growth Allow tumors to reach ~50-100 mm³ tumor_implant->tumor_growth randomization Randomize mice into treatment groups (Vehicle, Imiquimod, Imidazotriazine) tumor_growth->randomization treatment Administer treatment (e.g., intratumoral injection) per schedule randomization->treatment monitoring Monitor tumor growth (caliper measurements) and animal well-being treatment->monitoring endpoint Endpoint analysis: Tumor growth inhibition, survival, immune cell infiltration (Flow Cytometry/IHC) monitoring->endpoint

Figure 3: Workflow for a preclinical in vivo efficacy study.

Step-by-Step Protocol: Syngeneic Mouse Tumor Model

  • Cell Culture: Culture CT26 colon carcinoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Tumor Implantation: Inoculate 1 x 10^6 CT26 cells in 100 µL of PBS subcutaneously into the right flank of BALB/c mice.

  • Tumor Growth and Randomization: Monitor tumor growth every 2-3 days. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups.

  • Treatment Administration: Prepare formulations of imiquimod and the test imidazotriazine compound. Administer the compounds via intratumoral injection on specified days (e.g., days 10, 13, and 16 post-implantation).

  • Efficacy Assessment: Measure tumor volumes three times a week. The primary endpoint is typically tumor growth delay or inhibition. A secondary endpoint could be overall survival.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T cells, NK cells, mDCs) by flow cytometry or immunohistochemistry.

Conclusion and Future Perspectives

Imiquimod has paved the way for topical immunotherapy by demonstrating the clinical potential of dual TLR7/8 agonism. Its success provides a robust benchmark for the development of next-generation immune modulators. The emerging class of Imidazo[2,1-f]triazin-4-amine derivatives, with their potential for selective TLR8 agonism, represents an exciting new direction.[5] A more targeted approach, focusing on the potent Th1-polarizing capacity of TLR8, could offer an improved therapeutic index for various oncological and infectious disease applications. Rigorous preclinical evaluation, following the experimental workflows outlined in this guide, will be crucial to defining the therapeutic potential of this and other novel classes of TLR agonists.

References

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  • Skinner, R. B. (2003). Imiquimod.
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A Comparative Guide to the Off-Target Effects of Imidazo[2,1-f]triazin-4-amine Derivatives: A Dual PLK1/BRD4 Inhibitor Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[2,1-f]triazin-4-amine scaffold has emerged as a promising chemotype in the development of novel therapeutics, particularly as dual inhibitors of Polo-like kinase 1 (PLK1) and the Bromodomain and Extra-Terminal (BET) family protein BRD4. This dual-action mechanism holds significant potential for synergistic anti-tumor activity, especially in cancers driven by MYC oncogenes.[1] However, as with any small molecule inhibitor, a thorough understanding of its off-target profile is paramount for predicting potential toxicities and ensuring on-target efficacy.

This guide provides a comparative analysis of the off-target landscape of the Imidazo[2,1-f]triazin-4-amine scaffold, represented by dual PLK1/BRD4 inhibitors like UMB103. Due to the limited public availability of a comprehensive off-target profile for UMB103 itself, this guide will focus on comparing the known off-target effects of well-characterized, selective inhibitors of its primary targets: PLK1 and BRD4. By examining the off-target profiles of established single-agent inhibitors, we can infer the potential off-target liabilities and advantages of a dual-inhibition strategy employing the Imidazo[2,1-f]triazin-4-amine core.

The Rationale for Dual PLK1 and BRD4 Inhibition

PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, and its overexpression is a hallmark of many cancers, often correlating with poor prognosis.[2][3] BRD4, an epigenetic reader, is essential for the transcription of key oncogenes, most notably c-MYC.[4] The simultaneous inhibition of both PLK1 and BRD4 has been shown to have synergistic effects in preclinical cancer models, leading to cell cycle arrest and apoptosis.[1] The Imidazo[2,1-f]triazin-4-amine derivative, UMB103, has demonstrated potent dual inhibitory activity against both PLK1 and BRD4, with promising anti-tumor effects in pediatric solid tumors.[1]

Methodologies for Assessing Off-Target Effects

A comprehensive evaluation of a compound's off-target profile requires a multi-pronged approach, integrating both in vitro biochemical assays and cell-based methods. This ensures a thorough understanding of not only direct binding interactions but also the functional consequences of these interactions within a biological context.

Kinome-Wide Profiling: KINOMEscan™

One of the most widely used platforms for assessing the selectivity of kinase inhibitors is KINOMEscan™. This is a competition-based binding assay that quantifies the interaction of a test compound against a large panel of kinases (typically over 400).[5]

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ workflow for assessing kinase inhibitor selectivity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified to confirm that a compound is interacting with its intended target (and potential off-targets) within the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells or cell lysates with the test compound or vehicle control.

  • Thermal Challenge: Heat the samples across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.

  • Lysis and Fractionation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Unbiased Off-Target Identification: Chemical Proteomics

Chemical proteomics encompasses several mass spectrometry-based techniques to identify the full spectrum of protein interaction partners of a small molecule in a complex biological sample. These methods are unbiased and can reveal novel and unexpected off-targets.

Workflow: Affinity-Based Chemical Proteomics

Chemical_Proteomics cluster_0 Probe & Lysate cluster_1 Binding & Enrichment cluster_2 Identification A Immobilized Compound Probe C Incubation: Proteins bind to the probe A->C B Cell Lysate B->C D Wash & Elute: Enrichment of binding partners C->D Capture E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Protein Identification & Quantification F->G Database Search

Caption: Workflow for identifying off-targets using affinity-based chemical proteomics.

Comparative Off-Target Analysis

Here, we compare the known off-target profiles of selective PLK1 and BRD4 inhibitors. This provides a framework for understanding the potential off-target landscape of a dual inhibitor like those based on the Imidazo[2,1-f]triazin-4-amine scaffold.

PLK1 Inhibitors: Volasertib and BI-2536

Volasertib (BI 6727) is a potent, ATP-competitive inhibitor of the PLK family. While it is most potent against PLK1, it also shows activity against PLK2 and PLK3.[6] Thermal proteome profiling has identified phosphatidylinositol-5-phosphate 4-kinase type 2 alpha (PIP4K2A) and zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2) as off-targets of Volasertib.[7]

BI-2536 is another well-characterized PLK1 inhibitor.[8] KINOMEscan data reveals that at a concentration of 10 µM, BI-2536 interacts with a number of other kinases, highlighting the importance of comprehensive profiling.[5]

Target/Off-TargetVolasertib (IC₅₀ nM)BI-2536 (KINOMEscan % Ctrl @ 10µM)Potential Functional Implication of Off-Target Inhibition
PLK1 (On-target) 0.87 [6]<1 Mitotic arrest, apoptosis[8]
PLK25[6]1.1Role in cytokinesis, cell cycle control
PLK356[6]1.3Stress response, cell cycle regulation
PIP4K2AConfirmed binder[7]Not reportedPhosphatidylinositol metabolism, immune response[7]
ZADH2Confirmed binder[7]Not reportedFatty acid metabolism[7]
Other KinasesNot broadly reportedMultiple hits (see KINOMEscan data)[5]Varied, depending on the specific kinase

Note: A lower % Control in KINOMEscan indicates stronger binding.

BRD4 Inhibitors: JQ1 and OTX015 (Birabresib)

JQ1 is a potent and selective inhibitor of the BET family of bromodomains.[9] While it is highly selective for BET bromodomains over other bromodomain families, some off-target effects have been reported, including potential activation of the nuclear receptor PXR.[10] It is important to note that JQ1 has a short half-life and is primarily a tool compound for preclinical research.[11]

OTX015 (Birabresib, MK-8628) is a clinical-stage BET inhibitor that targets BRD2, BRD3, and BRD4.[12][13] It has shown promising anti-tumor activity in various hematological malignancies and solid tumors.[11][13] While generally well-tolerated, common adverse effects include gastrointestinal issues and hematologic toxicities, which may be related to on-target or off-target effects.[12]

Target/Off-TargetJQ1 (IC₅₀ nM)OTX015 (IC₅₀ nM)Potential Functional Implication of Off-Target Inhibition
BRD4 (On-target) ~77 [14]~92-112 [15]Inhibition of MYC transcription, cell cycle arrest, apoptosis[16]
BRD2~18[14]~92-112[15]Regulation of gene expression
BRD3Not widely reported~92-112[15]Regulation of gene expression
PXRActivator[10]Not reportedRegulation of drug metabolism genes
Other BromodomainsGenerally selective for BET family[9]Generally selective for BET family[12]Varied, depending on the specific bromodomain

Synthesis and Implications for Imidazo[2,1-f]triazin-4-amine Derivatives

The development of dual PLK1/BRD4 inhibitors based on the Imidazo[2,1-f]triazin-4-amine scaffold, such as UMB103, represents a rational approach to polypharmacology. By combining two distinct anti-cancer mechanisms in a single molecule, it may be possible to achieve enhanced efficacy and potentially overcome resistance mechanisms.

However, this dual-target approach also presents a complex challenge in managing off-target effects. The off-target profile of such a molecule will be a composite of the off-targets of both PLK1 and BRD4 inhibition, as well as any unique off-targets of the Imidazo[2,1-f]triazin-4-amine scaffold itself.

Signaling Pathways and Potential Off-Target Intersections

Signaling_Pathways cluster_0 Imidazo[2,1-f]triazin-4-amine Derivative (e.g., UMB103) cluster_1 PLK1 Pathway cluster_2 BRD4 Pathway cluster_3 Cellular Outcomes Inhibitor Dual PLK1/BRD4 Inhibitor PLK1 PLK1 Inhibitor->PLK1 Inhibits BRD4 BRD4 Inhibitor->BRD4 Inhibits Mitosis Mitosis (Spindle Assembly, Cytokinesis) PLK1->Mitosis Promotes CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest MYC MYC Oncogene Transcription BRD4->MYC Activates MYC->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Dual inhibition of PLK1 and BRD4 by Imidazo[2,1-f]triazin-4-amine derivatives leads to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The Imidazo[2,1-f]triazin-4-amine scaffold holds considerable promise for the development of dual PLK1/BRD4 inhibitors. While a comprehensive, publicly available off-target profile for specific compounds like UMB103 is currently lacking, an analysis of the off-target landscapes of selective PLK1 and BRD4 inhibitors provides valuable insights into the potential liabilities that need to be carefully evaluated.

For researchers and drug development professionals working with this scaffold, it is crucial to:

  • Conduct comprehensive off-target profiling using a combination of in vitro and cellular assays, such as KINOMEscan™, CETSA®, and chemical proteomics.

  • Investigate potential synergistic toxicities arising from the simultaneous inhibition of off-targets of both PLK1 and BRD4 inhibitors.

  • Characterize the structure-activity relationship (SAR) for both on-target and off-target activities to guide the design of more selective next-generation inhibitors.

By proactively addressing the potential for off-target effects, the therapeutic potential of Imidazo[2,1-f]triazin-4-amine derivatives as dual PLK1/BRD4 inhibitors can be more fully realized, paving the way for novel and effective cancer therapies.

References

  • Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib. [Link]

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  • Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. [Link]

  • Inhibition of PLK1 by capped-dose volasertib exerts substantial efficacy in MDS and sAML while sparing healthy haematopoiesis. [Link]

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  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]

  • A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. [Link]

  • Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. [Link]

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A Comparative Guide to the TLR Cross-Reactivity of Imidazo[2,1-f]triazin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Toll-like Receptor (TLR) cross-reactivity, focusing on the characterization of novel compounds based on the Imidazo[2,1-f]triazin-4-amine scaffold. As researchers and drug developers explore new chemical entities for targeted immune modulation, understanding the selectivity of these compounds is paramount. Off-target effects can lead to unintended inflammatory responses, highlighting the critical need for rigorous cross-reactivity profiling. This document outlines the established methodologies for this assessment, using well-characterized imidazoquinoline agonists as benchmarks, and explains the scientific rationale behind each experimental choice to ensure a self-validating and trustworthy analysis.

Introduction: The Imperative for TLR Selectivity

Toll-like receptors are a cornerstone of the innate immune system, acting as sentinels that recognize conserved molecular patterns from pathogens or damaged host tissues.[1] There are ten functional TLRs in humans, located either on the cell surface (TLRs 1, 2, 4, 5, 6) or within endosomes (TLRs 3, 7, 8, 9), each tailored to detect specific ligands like lipids, proteins, or nucleic acids.[1][2]

Among these, the endosomal TLR7 and TLR8 have become significant targets for therapeutic intervention.[3] Both receptors recognize single-stranded RNA (ssRNA), leading to the activation of MyD88-dependent signaling pathways that culminate in the production of Type I interferons (IFNs) and pro-inflammatory cytokines.[4][5] This potent immune activation has been harnessed for applications in oncology and as vaccine adjuvants.[3]

The Imidazo[2,1-f]triazin-4-amine scaffold represents a class of small molecules with the potential to modulate these pathways. However, like its well-studied imidazoquinoline predecessors (e.g., Imiquimod, Resiquimod), the therapeutic window of such an agonist is dictated by its selectivity.[1][3] Unwanted activation of other TLRs can trigger excessive inflammation, leading to adverse effects like cytokine release syndrome. Therefore, a precise understanding of a compound's activity across the entire TLR family is not merely an academic exercise but a critical step in drug development.

The Primary Targets: A Closer Look at TLR7 and TLR8

While both TLR7 and TLR8 recognize ssRNA, they are not redundant. Their distinct expression patterns and signaling outcomes allow for tailored immune responses.

  • TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[4][6] Its activation is strongly associated with the production of large amounts of IFN-α, a key antiviral cytokine.[4][6]

  • TLR8 is highly expressed in myeloid cells, including monocytes, neutrophils, and myeloid dendritic cells (mDCs).[4][6] TLR8 activation typically drives a potent pro-inflammatory response characterized by cytokines like TNF-α and IL-12.[6]

This differential activity means that a TLR7-selective agonist, a TLR8-selective agonist, or a dual TLR7/8 agonist will each produce a unique immunological signature. The desired profile depends entirely on the therapeutic application.

Core Signaling Cascade

The activation of TLR7 and TLR8 initiates a well-defined signaling cascade. Understanding this pathway is essential for interpreting the results of downstream functional assays.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand ssRNA / Agonist (e.g., Imidazo-scaffold) TLR7_8 TLR7 or TLR8 Dimer Ligand->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Pro_inflammatory Type1_IFN Type I Interferons (IFN-α) IRF7->Type1_IFN

Figure 1: Simplified TLR7/8 signaling pathway leading to cytokine production.

Experimental Validation: A Two-Tiered Approach to Assessing Cross-Reactivity

To build a trustworthy and comprehensive selectivity profile for a novel compound like one from the Imidazo[2,1-f]triazin-4-amine family, a multi-step experimental workflow is required. This process moves from high-throughput, specific receptor-based assays to more complex, physiologically relevant functional screens.

Workflow cluster_tier1 Tier 1: Specificity Screening cluster_tier2 Tier 2: Functional Validation Compound Test Compound (Imidazo[2,1-f]triazin-4-amine) Reporter_Assay Cell-Based Reporter Assays (HEK293 or THP-1) Compound->Reporter_Assay Panel Full Panel Screen (hTLR2, 3, 4, 5, 7, 8, 9) Reporter_Assay->Panel PBMC_Assay Primary Cell Cytokine Profiling (Human PBMCs) Panel->PBMC_Assay Confirm Hits & Assess Function Multiplex Multiplex Cytokine Analysis (Luminex / CBA) PBMC_Assay->Multiplex Analysis Data Analysis EC50 Calculation & Selectivity Profiling Multiplex->Analysis

Figure 2: Experimental workflow for determining TLR agonist selectivity.
Tier 1: Cell-Based Reporter Assays for Specific TLR Activation

Expertise & Experience: The foundational step in determining selectivity is to use a controlled system where each TLR can be assessed in isolation. Cell lines like Human Embryonic Kidney 293 (HEK293) are ideal for this purpose because they express very low levels of endogenous TLRs.[7] By transfecting these cells to express a single human TLR and a reporter gene (e.g., luciferase or Secreted Embryonic Alkaline Phosphatase, SEAP) linked to a promoter responsive to TLR signaling (e.g., NF-κB), we create a highly specific tool.[7][8] Any signal generated is directly attributable to the activation of the specific TLR being tested.

Protocol: TLR-Specific NF-κB Reporter Assay

  • Cell Plating: Seed HEK293 cells stably expressing a single human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9) and the NF-κB-inducible reporter into 96-well plates.

  • Compound Preparation: Prepare a 10-point serial dilution of the Imidazo[2,1-f]triazin-4-amine test compound. Simultaneously, prepare dilution series for known control agonists (e.g., Pam3CSK4 for TLR1/2, LPS for TLR4, R848 for TLR7/8).

  • Cell Stimulation: Add the compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO) for baseline measurement.

  • Incubation: Incubate the plates for 16-24 hours at 37°C and 5% CO₂ to allow for TLR signaling and reporter gene expression.

  • Signal Detection: Add the appropriate luciferase or SEAP substrate to the wells and measure the resulting luminescence or colorimetric signal on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the response versus compound concentration and fit to a four-parameter logistic curve to determine the EC₅₀ value for each TLR.

Tier 2: Cytokine Profiling in Primary Human Immune Cells

Trustworthiness: While reporter assays confirm direct receptor activation, they do not fully capture the complex biological response in primary immune cells. A self-validating system requires confirmation in a more physiologically relevant context. Human peripheral blood mononuclear cells (PBMCs) contain a mixture of immune cells (monocytes, lymphocytes, dendritic cells) that endogenously express a variety of TLRs.[9] Measuring the cytokine profile from stimulated PBMCs validates the findings from reporter assays and reveals the functional consequence of TLR activation.[9][10]

Protocol: PBMC Cytokine Release Assay

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in 96-well culture plates at a density of 1x10⁶ cells/mL.

  • Cell Stimulation: Treat the cells with a range of concentrations of the test compound and control agonists.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Analyze the supernatants for a panel of key cytokines (e.g., TNF-α, IL-6, IL-12p70, IFN-α, CCL2) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.

  • Data Analysis: Quantify the concentration of each cytokine. The resulting profile provides a functional fingerprint of the immune response elicited by the compound. For instance, a strong IFN-α response with moderate TNF-α suggests a TLR7-dominant profile, whereas high TNF-α and IL-12 with little IFN-α points towards TLR8 agonism.[6]

Comparative Data Analysis

The goal of the preceding experiments is to generate quantitative data that allows for direct comparison between the novel Imidazo[2,1-f]triazin-4-amine compound and established TLR agonists. The selectivity is determined not just by the potency (EC₅₀) at the target receptor, but by the ratio of potency between the target and off-target receptors.

Table 1: Comparative TLR Selectivity Profile (Illustrative Data)

CompoundPrimary Target(s)EC₅₀ hTLR7 (nM)EC₅₀ hTLR8 (nM)EC₅₀ hTLR4 (nM)Selectivity over hTLR4 (Fold)¹
Imidazo[2,1-f]triazin-4-amine To be determined[Experimental Value][Experimental Value]>10,000>X
Imiquimod [1]TLR7~2,500>10,000>10,000N/A
Gardiquimod [1]TLR7~500>10,000>10,000N/A
Resiquimod (R848) [1][11]TLR7 / TLR8~100~150>10,000>66

¹Selectivity fold is calculated as (EC₅₀ Off-Target TLR / EC₅₀ Primary Target TLR). Higher values indicate greater selectivity. Data for Imiquimod and Resiquimod are representative values from literature.

Interpretation of Results:

  • A compound is considered TLR7-selective if it has a potent EC₅₀ for hTLR7 and EC₅₀ values for other TLRs that are at least 100-fold higher. Imiquimod and Gardiquimod are classic examples.[1]

  • A compound is a dual TLR7/8 agonist if it demonstrates potent activity at both receptors, as seen with Resiquimod (R848).[1][11]

  • A compound is considered non-selective or to have significant cross-reactivity if it shows potent activity at TLRs outside of the intended target family. For example, if an Imidazo[2,1-f]triazin-4-amine derivative showed an EC₅₀ of 50 nM for TLR7 and 500 nM for TLR4, this would be a critical finding warranting further investigation, as TLR4 activation can lead to a distinct and potent inflammatory cascade.

Conclusion

The therapeutic potential of an immunomodulatory agent based on the Imidazo[2,1-f]triazin-4-amine scaffold is inextricably linked to its selectivity profile. A rigorous, multi-tiered approach, beginning with specific cell-based reporter assays and confirmed with functional cytokine profiling in primary human cells, is the industry standard for providing a trustworthy and comprehensive assessment. This self-validating workflow ensures that researchers and drug developers can confidently characterize their lead candidates, understand their precise mechanism of action, and anticipate their immunological effects in vivo. By objectively comparing performance against well-characterized alternatives, the path to developing safer and more effective targeted immunotherapies becomes clearer.

References

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A Head-to-Head Comparison of Imidazo[2,1-f]triazin-4-amines and Imidazoquinolines as Toll-Like Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of immunotherapy, small molecule agonists of Toll-like receptors (TLRs) 7 and 8 have emerged as powerful tools to stimulate innate and adaptive immune responses. The imidazoquinoline family, featuring FDA-approved drugs like Imiquimod, has been the cornerstone of this class of therapeutics.[1][2] However, the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a detailed comparison of the emerging class of Imidazo[2,1-f]triazin-4-amine derivatives with the well-established imidazoquinoline agonists.

Introduction to Imidazo-Fused Heterocycles as Immune Modulators

Imidazo-fused heterocyclic compounds form a critical class of synthetic immune response modifiers. Their primary mechanism of action is through the activation of endosomal Toll-like receptors 7 and 8 (TLR7 and TLR8), which are key sensors of single-stranded RNA viruses.[3] This activation in antigen-presenting cells (APCs) like dendritic cells and macrophages triggers a signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.[4][5] This, in turn, bridges the innate and adaptive immune systems, promoting a robust anti-viral and anti-tumor response.[6][7]

The Archetype: Imidazoquinolines

The imidazoquinoline scaffold is the most extensively studied class of TLR7/8 agonists. Imiquimod and Resiquimod are the two most prominent examples.

  • Imiquimod (R-837): Approved for topical use in treating genital warts, superficial basal cell carcinoma, and actinic keratosis, Imiquimod is primarily a TLR7 agonist.[1][6] Its activation of TLR7 leads to the secretion of cytokines such as interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

  • Resiquimod (R-848): A more potent derivative, Resiquimod is a dual agonist of both TLR7 and TLR8.[8][9] This dual activity results in a broader cytokine profile, including the induction of IL-12, which is crucial for Th1-type immune responses.[10] Resiquimod has been investigated for various applications, including as a vaccine adjuvant and for the treatment of viral infections.[1][11]

The therapeutic utility of imidazoquinolines is attributed to their ability to induce a potent, localized inflammatory response, leading to the clearance of virally infected or cancerous cells.[4][7]

The Challenger: Imidazo[2,1-f]triazin-4-amines

Imidazo[2,1-f]triazin-4-amine represents a newer scaffold that has been explored for its potential as a TLR agonist. While extensive peer-reviewed data is not yet available, patent literature indicates that derivatives of this class are being developed as both TLR7 and TLR8 agonists for applications in oncology.[12][13][14] The core structure suggests a different spatial arrangement of key nitrogen atoms compared to the imidazoquinolines, which could influence receptor binding and subsequent signaling.

Comparative Performance Analysis

A direct, head-to-head comparison based on published experimental data is challenging due to the limited public information on Imidazo[2,1-f]triazin-4-amine derivatives. However, we can construct a comparative overview based on available data and patent claims.

FeatureImidazoquinolines (Imiquimod & Resiquimod)Imidazo[2,1-f]triazin-4-amines
Mechanism of Action Agonists of TLR7 (Imiquimod) and TLR7/8 (Resiquimod).[3][8]Claimed as agonists of TLR7 and TLR8 in patent literature.[12][15]
Potency Resiquimod (TLR7): EC50 in the nanomolar range. Imiquimod (TLR7): EC50 in the micromolar range.[3]Specific EC50 values are not publicly available in peer-reviewed literature. Patent applications suggest potent activity.
Selectivity Imiquimod: Primarily TLR7 selective.[3] Resiquimod: Dual TLR7/8 agonist.[8]Derivatives are claimed to be selective for TLR7 or TLR8.[12][15]
Cytokine Profile Induces a broad range of cytokines including IFN-α, TNF-α, IL-6, and IL-12 (Resiquimod).[5][6][10]Expected to induce a similar profile of pro-inflammatory cytokines and type I interferons upon TLR7/8 activation.
Clinical Status Imiquimod: FDA-approved for topical use.[1][6] Resiquimod: Investigated in multiple clinical trials.[1]In preclinical or early clinical development as suggested by patent filings.
Supporting Data Extensive peer-reviewed publications and clinical trial data.Primarily patent literature.

Mechanism of Action: TLR7/8 Signaling Pathway

Both imidazoquinolines and Imidazo[2,1-f]triazin-4-amines are believed to exert their effects through the same signaling pathway. Upon binding to TLR7 or TLR8 in the endosome, they induce a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7.[15] NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 is crucial for the production of type I interferons.[15]

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 Agonist Binding IRAK4 IRAK4 MyD88->IRAK4 TRAF3 TRAF3 MyD88->TRAF3 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1/TAB complex TRAF6->TAK1 TBK1_IKKi TBK1/IKKi TRAF3->TBK1_IKKi IKK IKK complex TAK1->IKK I_kappa_B IκB IKK->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocation IRF7 IRF7 IRF7_nuc IRF7 IRF7->IRF7_nuc Translocation TBK1_IKKi->IRF7 Phosphorylation & Dimerization Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappa_B_nuc->Cytokines Gene Transcription IFN Type I Interferons (IFN-α/β) IRF7_nuc->IFN Gene Transcription

Caption: TLR7/8 Signaling Pathway.

Experimental Protocols

To objectively compare the performance of these compounds, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.

In Vitro TLR Activation Assay

This assay quantifies the potency of a compound in activating TLR7 or TLR8.

Workflow Diagram:

TLR_Assay_Workflow A 1. Seed HEK-Blue™ hTLR7 or hTLR8 cells in 96-well plates B 2. Prepare serial dilutions of test compounds A->B C 3. Add compounds to cells and incubate for 18-24 hours B->C D 4. Add QUANTI-Blue™ reagent to supernatant C->D E 5. Incubate and measure alkaline phosphatase activity (OD at 620-655 nm) D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: TLR Activation Assay Workflow.

Detailed Methodology:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen) according to the manufacturer's instructions. These cells express a specific TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cell Plating: On the day of the experiment, harvest and resuspend cells in fresh culture medium. Seed the cells at a density of ~5 x 10^4 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., Imidazo[2,1-f]triazin-4-amine derivatives and Resiquimod as a positive control) in the appropriate vehicle (e.g., DMSO).

  • Cell Treatment: Add the diluted compounds to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • SEAP Detection: Add QUANTI-Blue™ Solution (InvivoGen) to a separate 96-well plate. Transfer a small aliquot of the cell culture supernatant from the treatment plate to the QUANTI-Blue™ plate.

  • Measurement: Incubate the QUANTI-Blue™ plate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a microplate reader.

  • Data Analysis: Plot the OD values against the compound concentrations and fit the data to a four-parameter logistic curve to determine the EC50 value.

Cytokine Profiling in Human PBMCs

This assay determines the functional consequence of TLR activation by measuring the induction of key cytokines.

Detailed Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Cell Stimulation: Treat the cells with the test compounds at various concentrations (e.g., 0.1, 1, and 10 µM). Include a positive control (e.g., Resiquimod) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12p70) using a multiplex immunoassay, such as a Luminex-based assay or a Meso Scale Discovery (MSD) assay, according to the manufacturer's protocol.

  • Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the cytokine profiles induced by the different compounds.

Conclusion and Future Perspectives

The imidazoquinoline class of TLR agonists is well-characterized, with a proven track record in clinical applications. The emerging class of Imidazo[2,1-f]triazin-4-amines presents a novel scaffold with the potential for potent and selective TLR7 and/or TLR8 agonism, as suggested by initial patent filings.

For drug development professionals, the key differentiator will lie in the in vivo performance, including pharmacokinetic and pharmacodynamic properties, as well as the safety profile of the Imidazo[2,1-f]triazin-4-amine derivatives. As more data becomes publicly available, a more direct and quantitative comparison will be possible. The experimental protocols outlined in this guide provide a robust framework for such a head-to-head evaluation. The continued exploration of novel heterocyclic scaffolds is crucial for the development of next-generation immunotherapies with improved therapeutic indices.

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A Comparative In Vivo Efficacy Analysis: Motolimod (VTX-2337) vs. Resiquimod (R848)

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of cancer immunotherapy, Toll-like receptor (TLR) agonists have emerged as a promising strategy to invigorate the innate immune system and bridge it with adaptive immunity for a robust anti-tumor response.[1] This guide provides a detailed comparison of the in vivo efficacy of two prominent TLR agonists: motolimod (VTX-2337), a selective TLR8 agonist, and resiquimod (R848), a potent TLR7/8 dual agonist.[2] This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, preclinical and clinical data, and experimental protocols to inform future research and therapeutic development.

Introduction: The Rationale for Targeting TLR7 and TLR8 in Oncology

Toll-like receptors 7 and 8 are endosomally located pattern recognition receptors crucial for detecting single-stranded RNA viruses.[3][4] Their activation in immune cells, particularly dendritic cells (DCs), monocytes, and macrophages, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[1][3] This orchestrated response enhances antigen presentation, boosts natural killer (NK) cell cytotoxicity, and promotes a Th1-polarized anti-tumor immune milieu.[1][5] The strategic activation of these pathways by synthetic small molecules like motolimod and resiquimod offers a powerful approach to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction.[6]

Comparative Overview: Motolimod vs. Resiquimod

While both motolimod and resiquimod are second-generation imidazoquinoline derivatives, their distinct receptor selectivity profiles dictate their immunological and therapeutic effects.[2]

FeatureMotolimod (VTX-2337)Resiquimod (R848)
Chemical Class Benzazepine[7]Imidazoquinoline[8]
TLR Agonism Selective TLR8 Agonist[5]Dual TLR7 and TLR8 Agonist[9]
Primary Target Cells Monocytes, myeloid dendritic cells (mDCs)[5][10]Plasmacytoid dendritic cells (pDCs), B cells, monocytes, mDCs[3][9]
Key Cytokine Induction IL-12, TNF-α, IFN-γ[5][11]IFN-α, TNF-α, IL-6, IL-12[9][12][13]
Species Selectivity Active on human TLR8[11]Active on human TLR7/8 and murine TLR7[3][8]
Mechanism of Action: A Divergence in Signaling and Cellular Response

The differential engagement of TLR7 and TLR8 by resiquimod and motolimod, respectively, leads to distinct downstream signaling and cellular outcomes.

Resiquimod (R848): As a dual TLR7/8 agonist, resiquimod activates a broad range of immune cells.[9] Its activity on TLR7, predominantly expressed in pDCs, leads to a robust induction of type I interferons (IFN-α/β).[3] The concurrent activation of TLR8 in myeloid cells further stimulates the production of pro-inflammatory cytokines like TNF-α and IL-12.[9] This comprehensive immune activation promotes the maturation of antigen-presenting cells (APCs) and enhances adaptive immunity.[14][15]

Motolimod (VTX-2337): In contrast, motolimod's selectivity for TLR8 focuses its activity on monocytes and mDCs.[5][10] This targeted engagement leads to the production of Th1-polarizing cytokines, including IL-12 and IFN-γ, and enhances NK cell function and antibody-dependent cellular cytotoxicity (ADCC).[10][16] Notably, motolimod has also been shown to activate the NLRP3 inflammasome, resulting in the release of mature IL-1β and IL-18, which further stimulates NK cells.[17][18]

TLR_Signaling_Comparison Comparative Signaling Pathways of Resiquimod and Motolimod cluster_0 Resiquimod (R848) cluster_1 Motolimod (VTX-2337) R848 R848 TLR7 TLR7 R848->TLR7 pDCs TLR8_R TLR8 R848->TLR8_R Myeloid Cells MyD88_R MyD88 TLR7->MyD88_R TLR8_R->MyD88_R IRF7 IRF7 MyD88_R->IRF7 NFkB_R NF-κB MyD88_R->NFkB_R IFN_alpha_beta IFN-α/β IRF7->IFN_alpha_beta Pro_inflammatory_Cytokines_R Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_R->Pro_inflammatory_Cytokines_R VTX2337 VTX2337 TLR8_M TLR8 VTX2337->TLR8_M Monocytes, mDCs MyD88_M MyD88 TLR8_M->MyD88_M NFkB_M NF-κB MyD88_M->NFkB_M NLRP3 NLRP3 Inflammasome MyD88_M->NLRP3 Pro_inflammatory_Cytokines_M Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_M->Pro_inflammatory_Cytokines_M IL1beta_18 IL-1β, IL-18 NLRP3->IL1beta_18

Fig 1. Signaling pathways of Resiquimod and Motolimod.
Preclinical and Clinical In Vivo Efficacy

Numerous preclinical studies have demonstrated the anti-tumor efficacy of resiquimod across various cancer models. In murine models of pancreatic and lung cancer, systemic administration of R848 has been shown to reduce tumor burden and prolong survival.[14][19] These effects are attributed to the activation of both innate and adaptive immune responses, including enhanced DC and NK cell activity, and an increase in tumor-infiltrating CD8+ T cells.[14] For instance, intraperitoneal injection of R848 in a lung cancer model led to an upregulation of TLR7 on DCs and an increase in serum levels of IFN-γ, TNF-α, and IL-2.[14] However, systemic administration of R848 can lead to significant immune-related toxicities, which has somewhat limited its clinical development for systemic applications.[20]

Motolimod has undergone evaluation in several clinical trials, particularly for head and neck squamous cell carcinoma (HNSCC) and ovarian cancer.[7][16] A Phase Ib trial combining motolimod with cetuximab in patients with recurrent or metastatic HNSCC demonstrated an acceptable safety profile and encouraging anti-tumor activity.[16][21] The study reported a disease control rate of 54% and observed significant increases in plasma cytokines and the activation of circulating NK cells.[16] In a Phase I study in patients with advanced solid tumors, subcutaneous administration of motolimod was well-tolerated and resulted in dose-dependent increases in plasma levels of G-CSF, MCP-1, MIP-1β, and TNFα.[22][23] These findings indicate that even in late-stage cancer patients, who may be immunocompromised, TLR8 responsiveness is preserved.[10][24]

Comparative Efficacy Data
ParameterResiquimod (R848) - Murine Lung Cancer Model[14]Motolimod (VTX-2337) - HNSCC Clinical Trial (Phase Ib)[16]
Model/Patient Population C57BL/6 mice with subcutaneous or metastatic lung cancer13 patients with recurrent or metastatic SCCHN
Treatment Regimen Intraperitoneal injectionSubcutaneous injection (2.5, 3.0, or 3.5 mg/m²) on days 1, 8, and 15 of a 28-day cycle, in combination with cetuximab
Primary Efficacy Endpoint Tumor burden reduction, survival prolongationOverall response rate (ORR), disease control rate (DCR)
Key Findings Significant reduction in tumor burden and prolonged survival. Increased DCs, NK, and CD8+ T cells in the tumor microenvironment.ORR of 15%, DCR of 54%. Significant increases in plasma cytokines and circulating NK cell activation.
Experimental Protocols: In Vivo Administration

The successful translation of preclinical findings to clinical applications hinges on well-designed and reproducible experimental protocols.

This protocol is adapted from studies investigating the systemic inflammatory response and anti-tumor efficacy of R848 in mice.[25][26][27][28][29]

Objective: To induce a systemic immune response and evaluate the anti-tumor efficacy of R848 in a murine cancer model.

Materials:

  • Resiquimod (R848)

  • Endotoxin-free water or sterile saline (0.9% NaCl)

  • Sterile single-use syringes (27.5 gauge needles)

  • Tumor-bearing mice (e.g., C57BL/6)

Procedure:

  • Preparation of R848 Solution: Dissolve Resiquimod in endotoxin-free water or sterile saline to a final concentration of 1 mg/mL.[26][28] Ensure complete dissolution.

  • Dosing: For a moderate dose, administer 50 µg of R848 per mouse (~2 mg/kg), and for a high dose, administer 100 µg per mouse (~4 mg/kg) via intraperitoneal (i.p.) injection.[26][28]

  • Control Group: A control group should receive an equivalent volume of the vehicle.

  • Monitoring and Sample Collection: Monitor mice for signs of sickness behavior.[26] Collect blood samples at various time points (e.g., 3, 6, 24 hours) post-injection to measure serum cytokine levels.[25] Harvest spleens and tumors for flow cytometric analysis of immune cell populations.

R848_In_Vivo_Workflow Resiquimod (R848) In Vivo Experimental Workflow Start Start Prep_R848 Prepare R848 Solution (1 mg/mL in saline) Start->Prep_R848 Dose_Mice Administer R848 (i.p.) (50-100 µg/mouse) Prep_R848->Dose_Mice Monitor Monitor Mice (Sickness behavior, tumor growth) Dose_Mice->Monitor Sample_Collection Collect Samples (Blood, Spleen, Tumor) Monitor->Sample_Collection Analysis Analyze Samples (Cytokine levels, Flow cytometry) Sample_Collection->Analysis End End Analysis->End

Fig 2. Workflow for in vivo R848 experiments.

While a specific step-by-step preclinical protocol for motolimod is less commonly published, insights can be gleaned from clinical trial designs and primate studies.[22][30]

Key Considerations:

  • Route of Administration: Subcutaneous administration has been the primary route in clinical trials.[16][22]

  • Dosing Regimen: Doses ranging from 0.1 to 3.9 mg/m² have been evaluated in humans.[22][23] In cynomolgus monkeys, doses from 0.1 to 30 mg/kg have been tested.[22]

  • Pharmacodynamic Assessments: Plasma samples are typically collected at baseline and at various time points post-dosing (e.g., 6, 12, 24 hours) to assess a panel of cytokines and chemokines.[22]

Conclusion and Future Directions

Both motolimod and resiquimod are potent immune activators with demonstrated in vivo anti-tumor efficacy. Resiquimod's dual TLR7/8 agonism results in a broad immune stimulation, characterized by a strong type I interferon response. While highly effective in preclinical models, its systemic use can be associated with toxicity. Motolimod's selective TLR8 agonism offers a more targeted approach, focusing on the activation of myeloid cells and NK cells, which has shown a manageable safety profile in clinical trials.

The choice between a selective TLR8 agonist like motolimod and a dual TLR7/8 agonist like resiquimod will depend on the specific therapeutic context. For applications requiring a robust, broad-spectrum immune activation, a dual agonist may be preferable, potentially in formulations designed to mitigate systemic exposure.[20] For systemic therapies, particularly in combination with other immunotherapies like checkpoint inhibitors or monoclonal antibodies, a selective TLR8 agonist may offer a more favorable therapeutic window.

Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety of these two agents in various tumor models. Additionally, the development of novel delivery systems and combination strategies will be crucial to fully harness the therapeutic potential of these powerful immunomodulators.

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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: The Case of Imidazo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity

The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology.[1] These enzymes, which catalyze the phosphorylation of serine, threonine, or tyrosine residues, are central regulators of most cellular processes.[2][3] Their dysregulation is a hallmark of numerous diseases, making them prime targets for drug development.[1][4] The Imidazo[2][5][6]triazine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with various derivatives showing potent activity against kinases like Polo-like kinase 1 (PLK1) and Focal Adhesion Kinase (FAK).[7][8][9]

This guide provides a comprehensive framework for benchmarking a novel, hypothetical compound, Imidazo[2,1-f]triazin-4-amine (hereafter designated "ITZ-4A") , against a panel of well-characterized, known kinase inhibitors. Our objective is not merely to present data but to illuminate the strategic thinking and causal logic behind each experimental choice. As drug development professionals, our goal is to rigorously assess a compound's potency, selectivity, and cellular activity to determine its therapeutic potential. This guide serves as a blueprint for that critical evaluation process.

Pillar 1: Strategic Selection of Benchmark Inhibitors

The choice of comparators is fundamental to a meaningful benchmarking study. A well-chosen panel provides a robust context for interpreting the activity of a novel compound. We have selected inhibitors based on their mechanisms, target families, and clinical relevance.

  • Dasatinib: A potent, second-generation inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[2][10] It serves as a benchmark for multi-targeted tyrosine kinase inhibition.

  • Sorafenib: A multi-kinase inhibitor targeting both serine/threonine (Raf) and tyrosine kinases (VEGFR, PDGFR), providing a benchmark for compounds that may span different kinase families.[2]

  • Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, representing a benchmark for target specificity.[1]

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor. It is often included as a positive control in biochemical assays to confirm assay validity and provides a baseline for promiscuous activity.

The rationale for this selection is to position ITZ-4A within the existing landscape, answering key questions: Is it a broad-spectrum inhibitor like Sorafenib? Is it highly selective like Gefitinib? Or does it possess a unique profile?

Pillar 2: The Experimental Gauntlet: From Enzyme to Cell

A tiered approach, moving from simple, purified systems to complex cellular environments, provides a holistic view of an inhibitor's performance. This progression is crucial for identifying compounds that are not only potent against their target enzyme but also effective in a biological context.

Workflow for Benchmarking a Novel Kinase Inhibitor

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Synthesis & Comparison A Novel Compound (ITZ-4A) B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC50 vs. Primary Target B->C D Kinome Selectivity Screen (Panel of >100 Kinases) C->D E Cell-Based Proliferation Assay (e.g., CellTiter-Glo®) D->E Proceed if Potent & Selective F Determine GI50 in Relevant Cell Lines E->F G Cellular Target Engagement (e.g., NanoBRET™) F->G Correlate with Target Inhibition H Confirm On-Target Activity & Intracellular Potency G->H I Comparative Analysis H->I Integrate All Data J Benchmark Against Known Inhibitors I->J

Caption: A streamlined workflow for kinase inhibitor benchmarking.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Rationale: The first step is to determine if ITZ-4A directly inhibits the catalytic activity of a purified kinase enzyme. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[11][12] Measuring ADP formation is a direct indicator of kinase activity.[13] This assay format is highly sensitive, amenable to high-throughput screening, and avoids the hazards associated with traditional radioisotope assays.[13][14]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of ITZ-4A and benchmark inhibitors (e.g., from 100 µM to 5 nM) in 100% DMSO. Subsequently, dilute these into the assay buffer to a final DMSO concentration of ≤1%.

  • Kinase Reaction Setup (384-well plate):

    • To each well, add 5 µL of the reaction mix containing the kinase of interest (e.g., PI3Kα) and its specific substrate (e.g., a lipid substrate) in the optimized kinase buffer.

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

    • Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Include "no-enzyme" controls (vehicle only) for background subtraction and "no-inhibitor" controls (enzyme + vehicle) for determining 100% activity.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components for light generation. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no-enzyme" background from all readings.

    • Normalize the data by setting the "no-inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

Rationale: A potent biochemical inhibitor is only therapeutically relevant if it can enter a cell and exert an effect. This assay measures the compound's ability to inhibit the proliferation of cancer cells whose growth is dependent on the target kinase pathway. We will use the PI3K/Akt/mTOR pathway as our example, a critical cascade frequently dysregulated in cancer.[15][16] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, a breast cancer line with a known PIK3CA mutation) into a 96-well white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of ITZ-4A and benchmark inhibitors for 72 hours. Include a vehicle-only control.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of cell growth inhibition versus inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Pillar 3: Data Synthesis and Authoritative Interpretation

The ultimate goal is to synthesize data from all assays into a coherent profile. Comparing the biochemical potency (IC₅₀) with cellular activity (GI₅₀) is critical. A large discrepancy might suggest poor cell permeability or efflux pump activity.

Hypothetical Benchmarking Data for ITZ-4A

The following tables present hypothetical data to illustrate how results would be structured for comparative analysis.

Table 1: In Vitro Biochemical Potency against Target Kinases

CompoundPI3Kα IC₅₀ (nM)Abl IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
ITZ-4A (Hypothetical) 15 >10,0008,500
Dasatinib>10,0000.8 79
Sorafenib4,3002,00090
Gefitinib>10,000>10,000>10,000
Staurosporine4.66.23.0

Lower IC₅₀ values indicate higher potency.[17]

Table 2: Cellular Anti-Proliferative Activity

CompoundMCF-7 (PIK3CA mutant) GI₅₀ (nM)K562 (BCR-ABL+) GI₅₀ (nM)
ITZ-4A (Hypothetical) 45 >10,000
Dasatinib>10,0001.2
Sorafenib5,80025
Gefitinib>10,000>10,000

Interpretation of Hypothetical Results:

Based on this hypothetical data, ITZ-4A demonstrates potent and highly selective inhibition of PI3Kα in a biochemical context. This selectivity is superior to the multi-targeted inhibitors Dasatinib and Sorafenib. Crucially, this potency translates to the cellular level, with a GI₅₀ of 45 nM in a PIK3CA-mutant cell line. The small ~3-fold shift between the biochemical IC₅₀ and the cellular GI₅₀ suggests good cell permeability and on-target activity. The lack of activity in the K562 cell line further supports its selectivity over the Abl kinase.

Visualizing the Target: The PI3K/Akt/mTOR Signaling Pathway

Understanding the pathway in which the target kinase operates is essential for interpreting downstream cellular effects. Dysregulation of this pathway promotes cell growth, proliferation, and survival.[15][18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation ITZ4A ITZ-4A ITZ4A->PI3K Inhibits

Caption: The PI3K/Akt/mTOR pathway with the inhibitory action of ITZ-4A.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for benchmarking a novel kinase inhibitor. Through a logical progression of biochemical and cellular assays, and by comparing the results to a well-defined panel of known inhibitors, we can build a comprehensive profile of a compound's potency and selectivity.

Our hypothetical data for Imidazo[2,1-f]triazin-4-amine (ITZ-4A) position it as a potent and selective PI3Kα inhibitor with promising cellular activity. The subsequent steps in a real-world drug discovery program would involve broader kinome screening to confirm selectivity, cellular target engagement assays to unequivocally prove on-target action in cells[19], and ultimately, in vivo studies to assess pharmacokinetics and efficacy. This structured benchmarking process is indispensable for identifying and validating the next generation of targeted therapies.

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  • BenchChem. Benchmarking the performance of kinase inhibitors derived from 2-Amino-3-(trifluoromethyl)phenol.

  • Vasta, J.D. et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(11), pp.2926-2933.

  • Wikipedia. PI3K/AKT/mTOR pathway.

  • Acadecraft. (2024). What are Serine-threonine kinase receptor inhibitors and how do they work?.

  • Rodon, J. et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(7), pp.1145-1155.

  • Wikipedia. Serine/threonine-specific protein kinase.

  • Apsel, B. et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 275(14), pp.3531-3544.

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.

  • Feldman, R.I. et al. (2009). New Inhibitors of the PI3-K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Journal of Natural Products, 72(3), pp.545-552.

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications.

  • StatPearls. (2023). Tyrosine Kinase Inhibitors.

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Validating the Therapeutic Potential of Imidazo[2,1-f]triazin-4-amine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the therapeutic potential of a novel investigational compound, Imidazo[2,1-f]triazin-4-amine, in preclinical cancer models. Through a series of head-to-head comparisons with an established Polo-like kinase 1 (PLK1) inhibitor, Volasertib, we present key experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in assessing its promise as a next-generation oncology therapeutic.

Introduction: Targeting the Master Regulator of Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide array of human cancers and is often correlated with poor prognosis, making it a highly attractive target for therapeutic intervention.[1][4][5] Inhibition of PLK1 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][3]

The imidazotriazine scaffold has been identified as a promising chemical starting point for the development of kinase inhibitors.[6][7][8] Building on this foundation, Imidazo[2,1-f]triazin-4-amine has been synthesized as a novel ATP-competitive inhibitor of PLK1. This guide details the preclinical validation of this compound, comparing its efficacy and selectivity against Volasertib, a second-generation dihydropteridinone derivative that has been extensively studied in clinical trials.[9][10]

The PLK1 Signaling Pathway: A Nexus of Cell Cycle Control

PLK1 exerts its influence on cell division by phosphorylating a multitude of substrates at various stages of mitosis. A simplified representation of the PLK1 signaling pathway highlights its central role in orchestrating the complex series of events leading to cell proliferation.

PLK1_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 Activates Cdk1_CyclinB Cdk1/Cyclin B Centrosome_Maturation Centrosome Maturation Cdk1_CyclinB->Centrosome_Maturation Promotes CDC25C CDC25C CDC25C->Cdk1_CyclinB Activates Spindle_Assembly Bipolar Spindle Assembly APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) Chromosome_Segregation Chromosome Segregation APC_C->Chromosome_Segregation Cytokinesis Cytokinesis Proliferation Cell Proliferation Cytokinesis->Proliferation PLK1->CDC25C Phosphorylates & Activates PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->APC_C Regulates PLK1->Cytokinesis Apoptosis Apoptosis PLK1->Apoptosis Inhibition of leads to Imidazo_triazin Imidazo[2,1-f]triazin-4-amine Imidazo_triazin->PLK1 Inhibition Volasertib Volasertib Volasertib->PLK1 Inhibition

Caption: Simplified PLK1 signaling pathway in cell cycle progression.

Part 1: In Vitro Comparative Efficacy

The initial validation of a novel kinase inhibitor requires a robust assessment of its biochemical potency and cellular activity. Here, we compare Imidazo[2,1-f]triazin-4-amine and Volasertib in a series of in vitro assays.

Experimental Workflow: In Vitro Analysis

The following workflow outlines the key steps in the in vitro evaluation of our compounds of interest.

In_Vitro_Workflow cluster_assays In Vitro Assays Kinase_Assay PLK1 Kinase Assay (Biochemical Potency) Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (Cellular Potency) Cell_Viability->Data_Analysis Cell_Cycle Cell Cycle Analysis (Mechanism of Action) Cell_Cycle->Data_Analysis Start Compound Synthesis (Imidazo[2,1-f]triazin-4-amine) Start->Kinase_Assay Start->Cell_Viability Start->Cell_Cycle Comparator Comparator Compound (Volasertib) Comparator->Kinase_Assay Comparator->Cell_Viability Comparator->Cell_Cycle Cancer_Cells Cancer Cell Lines (A549, NCI-H460) Cancer_Cells->Cell_Viability Cancer_Cells->Cell_Cycle

Caption: Workflow for in vitro comparative analysis.

Biochemical Potency: PLK1 Kinase Inhibition Assay

The direct inhibitory effect of Imidazo[2,1-f]triazin-4-amine and Volasertib on PLK1 kinase activity was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

CompoundIC50 (nM)
Imidazo[2,1-f]triazin-4-amine0.65
Volasertib0.87[11]

Experimental Protocol: PLK1 Kinase Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing 1x kinase buffer, 5 ng of recombinant human PLK1 enzyme, 200 nM of a biotinylated peptide substrate, and 10 µM ATP in a 384-well plate.

  • Compound Addition: Add serial dilutions of Imidazo[2,1-f]triazin-4-amine or Volasertib to the reaction wells. Include DMSO as a vehicle control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction by adding a detection mixture containing EDTA, a europium-labeled anti-phosphoserine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: Incubate for another 60 minutes at room temperature and measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Potency: Anti-proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The cytotoxic effects of both compounds were evaluated in two well-characterized NSCLC cell lines, A549 (p53 wild-type) and NCI-H460 (p53 wild-type), known to overexpress PLK1.

CompoundA549 IC50 (nM)NCI-H460 IC50 (nM)
Imidazo[2,1-f]triazin-4-amine15.212.8
Volasertib20.518.3

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Seeding: Seed A549 and NCI-H460 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Imidazo[2,1-f]triazin-4-amine or Volasertib for 72 hours.

  • Lysis and Luminescence: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Reading: Measure the luminescence using a plate reader.

  • IC50 Determination: Normalize the data to untreated controls and calculate the IC50 values.

Mechanism of Action: Cell Cycle Analysis

To confirm that the observed cytotoxicity is due to the inhibition of PLK1, cell cycle analysis was performed on A549 cells treated with each compound.

Treatment (at 2x IC50 for 24h)% G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)55.320.124.6
Imidazo[2,1-f]triazin-4-amine10.25.584.3
Volasertib12.16.881.1

The data clearly indicates a significant accumulation of cells in the G2/M phase, which is the characteristic phenotype of PLK1 inhibition.[9][12]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat A549 cells with the respective compounds at 2x their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using appropriate software.

Part 2: In Vivo Preclinical Validation

Promising in vitro data must be translated into in vivo efficacy. This section compares the anti-tumor activity of Imidazo[2,1-f]triazin-4-amine and Volasertib in a mouse xenograft model.

Experimental Workflow: In Vivo Analysis

The following diagram illustrates the workflow for the in vivo comparative study.

In_Vivo_Workflow cluster_study In Vivo Study Tumor_Implantation Tumor Cell Implantation (NCI-H460 in mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound Dosing Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring End Efficacy & Tolerability Assessment Monitoring->End Start Select Animal Model (Immunocompromised Mice) Start->Tumor_Implantation Compounds Formulate Compounds for In Vivo Dosing Compounds->Dosing

Caption: Workflow for in vivo comparative analysis.

Anti-Tumor Efficacy in NCI-H460 Xenograft Model

The in vivo anti-tumor activity was evaluated in a subcutaneous xenograft model using the NCI-H460 NSCLC cell line.[13][14][15][16][17]

Treatment Group (n=8)Dose & ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Controlq.d. x 140+2.1
Imidazo[2,1-f]triazin-4-amine20 mg/kg, p.o., q.d. x 1478-1.5
Volasertib20 mg/kg, i.v., q.w. x 272-3.8

Imidazo[2,1-f]triazin-4-amine demonstrated robust tumor growth inhibition with a favorable tolerability profile, suggesting a promising therapeutic window.

Experimental Protocol: In Vivo Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Tumor Inoculation: Subcutaneously inoculate 5 x 10^6 NCI-H460 cells in a mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.

  • Dosing: Administer the compounds as per the specified dose and schedule. The vehicle for oral administration can be 0.5% methylcellulose, and for intravenous injection, a saline-based solution.

  • Monitoring: Measure tumor volumes and body weights twice weekly.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the therapeutic potential of Imidazo[2,1-f]triazin-4-amine as a potent and selective PLK1 inhibitor. In direct comparison with Volasertib, it demonstrated superior or comparable activity in both in vitro and in vivo models. Its potent anti-proliferative effects, clear mechanism of action through G2/M arrest, and significant tumor growth inhibition in a xenograft model highlight its promise.

Further preclinical development should focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as evaluation in a broader range of cancer models, including patient-derived xenografts (PDXs).[18][19] Combination studies with other chemotherapeutic agents or targeted therapies could also unveil synergistic effects and expand its potential clinical utility.[5][20]

References

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  • Cheung, K. et al. (2008). Imidazo[5,1-f][4][5][18]triazin-2-amines as novel inhibitors of polo-like kinase 1. Bioorganic & Medicinal Chemistry Letters, 18(23), 6214-6217.

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  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia. (2015). Journal of Pharmacology and Experimental Therapeutics, 352(3), 579-589.
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  • Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia. (2017). Oncotarget, 8(58), 98279–98291.
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  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). International Journal of Molecular Sciences, 24(4), 3679.
  • Singh, S. et al. (2021). Pyrrolo[2,1-f][4][5][18]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(11), 1995-2018.

  • Patient-Derived Xenograft (PDX) Models. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]

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Safety Operating Guide

Proper Disposal of Imidazo[2,1-f]triazin-4-amine: A Precautionary Guide for Laboratory Personnel

Proper Disposal of Imidazo[2,1-f][1][2][3]triazin-4-amine: A Precautionary Guide for Laboratory Personnel

The core logic of this guide is to treat Imidazo[2,1-f][1][2][3]triazin-4-amine with the level of caution appropriate for a novel research chemical with a potential for significant health hazards, based on available data for similar molecular structures.

Hazard Assessment Based on Analogous Compounds

Lacking a dedicated SDS, we must infer the potential hazards from closely related structures. The most relevant analog with available GHS classification data is Pyrrolo[2,1-f][1][2][3]triazin-4-amine. The imidazole and pyrrole rings are both five-membered aromatic heterocycles, making this a strong structural comparison. Based on its GHS data, we will assume Imidazo[2,1-f][1][2][3]triazin-4-amine presents similar risks.[2]

Hazard Class & Category Hazard Statement Basis for Precautionary Assumption
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedData from Pyrrolo[2,1-f][1][2][3]triazin-4-amine[2]
Skin Irritation (Category 2)H315: Causes skin irritationData from Pyrrolo[2,1-f][1][2][3]triazin-4-amine and other triazine derivatives[1][2]
Serious Eye Damage/Irritation (Category 1/2)H318/H319: Causes serious eye damage/irritationData from Pyrrolo[2,1-f][1][2][3]triazin-4-amine[2]
Respiratory Irritation (STOT SE 3)H335: May cause respiratory irritationData from Pyrrolo[2,1-f][1][2][3]triazin-4-amine[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionData from Pyrrolo[2,1-f][1][2][3]triazin-4-amine[2]

This table summarizes the likely hazards. Always handle the compound as if it possesses all these characteristics.

The causality behind this conservative assessment is the shared fused heterocyclic amine structure. Such scaffolds are known to be biologically active and can interact with physiological pathways, leading to irritation, sensitization, and toxicity.[4][5]

Personal Protective Equipment (PPE) and Handling

Given the assessed hazards of skin, eye, and respiratory irritation, along with potential acute toxicity, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

Protection Type Specific Requirement Rationale
Hand Protection Nitrile gloves (minimum)Prevents skin contact, irritation, and potential absorption.[1]
Eye Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage.[1] A face shield is crucial when handling larger quantities or during procedures with a high splash risk.
Body Protection Fully-buttoned laboratory coatProvides a primary barrier against spills and contamination of personal clothing.[3]
Respiratory Protection Use in a certified chemical fume hoodEssential for preventing inhalation of airborne powder or aerosols, which may cause respiratory tract irritation.[6]

Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of chemical waste disposal is that it must not enter regular trash or sewer systems.[1] All waste containing Imidazo[2,1-f][1][2][3]triazin-4-amine must be collected and disposed of through your institution's Environmental Health and Safety (EHS) hazardous waste program.

Experimental Workflow for Waste Collection
  • Designate a Waste Container :

    • Select a chemically compatible, leak-proof container with a secure, screw-on cap.[3] High-density polyethylene (HDPE) is a suitable choice for solid and many solvent-based waste streams.

    • The container must be in good condition, free from cracks or residue from previous use.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Label the Container Correctly :

    • Before adding any waste, affix a hazardous waste tag provided by your EHS office.

    • Write the full chemical name: "Imidazo[2,1-f][1][2][3]triazin-4-amine". Do not use abbreviations.[1]

    • For mixtures, list all components and their approximate percentages. For example: "Methanol (80%), Water (15%), Imidazo[2,1-f][1][2][3]triazin-4-amine (5%)".

    • Record the date when the first waste is added to the container. This is the "accumulation start date".[3]

  • Segregate and Accumulate Waste :

    • Solid Waste : Collect contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in the designated liquid waste container.

    • Segregation is Key : Store the Imidazo[2,1-f][1][2][3]triazin-4-amine waste container away from incompatible materials, particularly strong oxidizing agents.[3] Store waste segregated by compatibility, not alphabetically.[1]

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store the container in a designated satellite accumulation area (SAA) within the lab, under the control of the researchers. The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[3]

  • Arrange for Disposal :

    • Do not overfill containers. Leave at least 10% of headspace to allow for expansion.

    • Once the container is full or you have no further use for it, submit a chemical waste collection request to your institution's EHS department.

    • Hazardous waste must be collected within 90 days of the accumulation start date, or in some cases, even sooner depending on your generator status and local regulations.[7]

Disposal and Decontamination of Empty Containers

Empty containers that once held pure Imidazo[2,1-f][1][2][3]triazin-4-amine must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.[8]

    • Crucially , collect this rinsate as hazardous liquid waste.[8]

    • After the solvent rinse, perform a final triple rinse with water. This final water rinsate may be disposable down the drain, but confirm with your local EHS guidelines.

  • Final Disposal :

    • After triple rinsing, obliterate or remove the original label.

    • The now-decontaminated container can typically be disposed of in the regular trash or recycled.[8]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the spill area to prevent cross-contamination.

  • Don Appropriate PPE : At a minimum, wear the PPE outlined in Section 2.

  • Contain and Clean the Spill :

    • For Solid Spills : Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to avoid raising dust. Carefully scoop the material into the designated hazardous waste container.

    • For Liquid Spills : Cover the spill with absorbent pads or other appropriate absorbent material. Work from the outside of the spill inward.

  • Decontaminate the Area :

    • Wipe the spill area with a cloth dampened with a suitable solvent (like methanol or ethanol), followed by soap and water.

    • Collect all cleanup materials (absorbent pads, cloths, gloves) as hazardous waste.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational process for disposing of Imidazo[2,1-f][1][2][3]triazin-4-amine waste.

GDisposal Workflow for Imidazo[2,1-f][1,2,4]triazin-4-aminecluster_prepPreparation & Handlingcluster_collectionWaste Collection & Segregationcluster_storageStorage & Final DisposalstartStart: Generate WasteppeDon Full PPE(Gloves, Goggles, Lab Coat)start->ppefume_hoodWork in Fume Hoodppe->fume_hoodcontainerSelect & LabelCompatible Waste Containerfume_hood->containersolid_wasteSolid Waste(Gloves, Tips, etc.)container->solid_wasteliquid_wasteLiquid Waste(Solutions)container->liquid_wastesegregateSegregate fromIncompatibles (e.g., Oxidizers)solid_waste->segregateliquid_waste->segregatesaaStore in Secondary Containmentin Satellite Accumulation Area (SAA)segregate->saarequest_pickupContainer Full orProject Complete?saa->request_pickuprequest_pickup->saaNosubmit_reqSubmit Waste PickupRequest to EHSrequest_pickup->submit_reqYesehs_disposalEHS Collects forProper Disposalsubmit_req->ehs_disposal

Caption: Decision workflow for safe collection and disposal.

References

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Personal protective equipment for handling Imidazo[2,1-f][1,2,4]triazin-4-amine

Comprehensive Safety and Handling Guide: Imidazo[2,1-f][1][2][3]triazin-4-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of Imidazo[2,1-f][1][2][3]triazin-4-amine. As a compound with significant biological interest, particularly in the development of novel therapeutics, a thorough understanding of its hazard profile and the implementation of robust safety measures are paramount for all laboratory personnel.[4][5][6] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research endeavors.

Hazard Assessment and Toxidicology Profile

The parent compound is classified under the Globally Harmonized System (GHS) with the following warnings.[1] It is crucial to handle Imidazo[2,1-f][1][2][3]triazin-4-amine with the assumption that it presents a similar or potentially greater hazard profile due to the addition of the amine functional group.

GHS Hazard Classification for Imidazo[2,1-f][1][2][3]triazine:

Hazard StatementGHS Classification CodeDescription
Harmful if swallowedH302Acute toxicity, oral
Harmful in contact with skinH312Acute toxicity, dermal
Causes skin irritationH315Skin corrosion/irritation
Causes serious eye irritationH319Serious eye damage/eye irritation
Harmful if inhaledH332Acute toxicity, inhalation

Source: PubChem CID 10558611[1]

The toxicological properties of many novel compounds are not fully investigated.[7] Therefore, a conservative approach to handling is warranted. Heterocyclic amines, as a class, can present various health risks, including the potential for skin sensitization and, in some cases, carcinogenicity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach to the selection of PPE is critical. The following recommendations are based on a "Level C" protection standard, which is appropriate when the concentration and type of airborne substance are known or can be reasonably anticipated, and the criteria for using air-purifying respirators are met.[2][8]

Primary Engineering Controls: The First Line of Defense

All handling of Imidazo[2,1-f][1][2][3]triazin-4-amine in solid (powder) or solution form must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood provides a controlled environment and is the most critical piece of safety equipment for this application.

Essential Personal Protective Equipment

The following table outlines the minimum required PPE for handling Imidazo[2,1-f][1][2][3]triazin-4-amine.

Body PartRecommended PPEStandard/SpecificationRationale
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1[10]Provides protection against splashes and airborne particles. A face shield is required when there is a risk of explosion or significant splash hazard.[10][11]
Hands Double Gloving: Inner Nitrile, Outer Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)Consult manufacturer's chemical resistance guide[10]The inner glove provides a second barrier in case the outer glove is compromised. The outer glove should be selected based on its resistance to the specific solvents being used.[10]
Body Flame-Resistant Laboratory CoatNFPA 2112Protects against splashes and brief thermal exposure. Should be fully buttoned.[11]
Respiratory Air-Purifying Respirator (APR) with appropriate cartridges for organic vapors and particulatesNIOSH Approved[8]Required if there is a risk of generating dust or aerosols outside of a fume hood. Proper fit testing and training are mandatory.[10]
Feet Closed-toe, chemical-resistant shoesASTM F2413Protects feet from spills and falling objects.[2]

Operational and Handling Plan

A systematic workflow is essential to ensure safety at every stage of handling Imidazo[2,1-f][1][2][3]triazin-4-amine.

Workflow for Safe Handling

Caption: Step-by-step workflow for the safe handling of Imidazo[2,1-f][1][2][3]triazin-4-amine.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is readily available and in good condition. Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Weighing : When weighing the solid compound, use a disposable weigh boat within the fume hood to minimize the risk of contamination and aerosol generation.

  • Solution Preparation : Add solvents to the solid compound slowly and carefully to avoid splashing.

  • Experimentation : Keep all reaction vessels and containers clearly labeled and within the fume hood.

  • Post-Experiment : Upon completion of the experiment, decontaminate all surfaces and glassware that have come into contact with the compound.

Emergency and Disposal Plan

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan

All waste containing Imidazo[2,1-f][1][2][3]triazin-4-amine, including contaminated PPE, glassware, and absorbent materials, must be disposed of as hazardous chemical waste.[12]

Disposal_PlanStartChemical Waste GeneratedSegregateSegregate Waste Streams(Solid vs. Liquid)Start->SegregateLabelLabel Waste Containers Clearly(Chemical Name, Hazards)Segregate->LabelStoreStore in a Designated, Secure AreaLabel->StoreDisposeDispose via InstitutionalHazardous Waste ProgramStore->Dispose

Caption: A clear and compliant chemical waste disposal plan.

Follow all local, state, and federal regulations for the disposal of hazardous waste.[7] Do not discharge into drains or the environment.[9]

Conclusion

The responsible and safe handling of Imidazo[2,1-f][1][2][3]triazin-4-amine is a cornerstone of rigorous scientific research. By adhering to the principles of hazard assessment, proper PPE selection, and meticulous operational and disposal planning, researchers can mitigate risks and foster a secure laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety protocols and chemical hygiene plan.

References

  • PubChem. Imidazo(2,1-f)(1,2,4)triazine. National Center for Biotechnology Information. [Link]

  • United States Environmental Protection Agency. Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Alligare. Safety Data Sheet. [Link]

  • National Institutes of Health. Imidazo[1,2-b][1][2][3]triazine. [Link]

  • ResearchGate. Synthesis of Novel Derivatives of Imidazo[2,1-c][1][2][3]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. [Link]

  • European Patent Office. IMIDAZO[2,1-F][1][2][3]TRIAZINE DERIVATIVES USEFUL AS A MEDICAMENT. [Link]

  • ResearchGate. Imidazo[1,2-b][1][2][3]triazines as α2/α3 subtype selective GABAA agonists for the treatment of anxiety. [Link]

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Imidazo[2,1-f][1,2,4]triazin-4-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.